DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C49H67N8O8PSi |
|---|---|
分子量 |
955.2 g/mol |
IUPAC名 |
N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C49H67N8O8PSi/c1-33(2)57(34(3)4)66(62-29-17-28-50)64-42-40(30-61-49(35-18-15-14-16-19-35,36-20-24-38(59-10)25-21-36)37-22-26-39(60-11)27-23-37)63-46(43(42)65-67(12,13)48(5,6)7)56-32-51-41-44(56)53-47(54-45(41)58)52-31-55(8)9/h14-16,18-27,31-34,40,42-43,46H,17,29-30H2,1-13H3,(H,53,54,58) |
InChIキー |
RQXRLANMGPTUJP-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling the Cornerstone of RNA Synthesis: A Technical Guide to DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
For Immediate Release
In the intricate world of nucleic acid chemistry, the synthesis of high-quality RNA oligonucleotides is paramount for cutting-edge research in therapeutics, diagnostics, and functional genomics. At the heart of this synthetic process lies a critical building block: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite. This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of this essential phosphoramidite (B1245037), its properties, and its application in the solid-phase synthesis of RNA.
Chemical Identity and Physicochemical Properties
This compound is a chemically modified guanosine (B1672433) nucleoside, engineered for its role as a monomer in automated RNA synthesis. Each component of its name denotes a specific chemical group that serves a crucial function in the synthesis process.
-
DMT (4,4'-Dimethoxytrityl): A bulky, acid-labile protecting group attached to the 5'-hydroxyl of the ribose sugar. Its primary role is to prevent unwanted reactions at this position during the coupling of phosphoramidites. Its removal, or "detritylation," with a mild acid allows for the stepwise addition of the next nucleotide in the growing RNA chain.
-
2'-O-TBDMS (2'-O-tert-butyldimethylsilyl): A robust, base-stable silyl (B83357) protecting group on the 2'-hydroxyl of the ribose. This group is essential to prevent the 2'-hydroxyl from interfering with the phosphoramidite coupling reaction and to avoid side reactions during synthesis. The steric hindrance of the TBDMS group is a key consideration in optimizing coupling times.
-
G(dmf) (Guanosine with a dimethylformamidine protecting group): The nucleobase guanine (B1146940) is protected with a dimethylformamidine (dmf) group on its exocyclic amine. This prevents the amine group from participating in unwanted side reactions during the synthesis cycle.
-
CE-phosphoramidite (β-cyanoethyl phosphoramidite): The reactive phosphoramidite moiety at the 3'-position of the ribose. This group, in the presence of an activator, forms the phosphite (B83602) triester linkage with the 5'-hydroxyl of the preceding nucleotide on the solid support. The cyanoethyl group is a protecting group for the phosphate (B84403) that is readily removed during the final deprotection steps.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₉H₆₇N₈O₈PSi |
| Molecular Weight | 955.16 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Storage Conditions | -20°C, under inert gas |
The Role in Solid-Phase RNA Synthesis: An Experimental Workflow
The synthesis of RNA oligonucleotides using 2'-O-TBDMS protected phosphoramidites is a cyclical process performed on an automated synthesizer. Each cycle extends the RNA chain by one nucleotide.
Caption: Automated Solid-Phase RNA Synthesis Workflow.
Experimental Protocols:
1. Detritylation:
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).
-
Procedure: The solid support is washed with the detritylation solution to remove the 5'-DMT protecting group from the immobilized nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the trityl cation released can be monitored to assess coupling efficiency.
2. Coupling:
-
Reagents:
-
This compound solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the support-bound nucleoside.
Table 2: Coupling Efficiency with Different Activators
| Activator | Concentration | Coupling Time | Typical Coupling Efficiency |
| 1H-Tetrazole | 0.45 M | >10 min | ~98% |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 5-6 min | >99% |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M | 3-5 min | >99.5% |
3. Capping:
-
Reagents:
-
Cap A: Acetic anhydride/Pyridine/THF.
-
Cap B: 16% N-Methylimidazole/THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles, thus minimizing the formation of deletion mutants (n-1 sequences).
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester linkage.
5. Cleavage and Deprotection:
-
Reagent: A mixture of concentrated aqueous ammonia (B1221849) and ethanol (B145695) (3:1 v/v) or a mixture of aqueous ammonia and 40% aqueous methylamine (B109427) (AMA).
-
Procedure: The solid support is treated with the basic solution at elevated temperature (e.g., 55°C for 8-12 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases (dmf on guanine) and the phosphate backbone (cyanoethyl).
6. 2'-O-TBDMS Removal:
-
Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Procedure: The crude, deprotected oligonucleotide is treated with the fluoride (B91410) reagent to specifically remove the 2'-O-TBDMS groups.
7. Purification:
-
Method: High-Performance Liquid Chromatography (HPLC) is the most common method for purifying synthetic RNA.
-
Ion-Pair Reverse-Phase (IP-RP) HPLC: Utilizes a C18 column with a mobile phase containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) and an organic solvent gradient (e.g., acetonitrile). This method is effective for separating full-length products from shorter failure sequences.
-
Anion-Exchange (AEX) HPLC: Separates oligonucleotides based on their net negative charge, which is proportional to their length.
-
Application in RNA Interference (RNAi): A Signaling Pathway Perspective
RNA synthesized using this compound is a cornerstone for applications in RNA interference (RNAi), a natural cellular process for gene silencing. Synthetic small interfering RNAs (siRNAs) are widely used to induce transient knockdown of specific genes.
Caption: The RNA Interference (RNAi) Pathway.
The ability to chemically synthesize high-purity siRNAs using phosphoramidites like this compound allows for precise control over the sequence and modifications of the siRNA, enabling researchers to systematically study gene function and explore therapeutic avenues for a wide range of diseases.
Conclusion
This compound is an indispensable reagent in the chemical synthesis of RNA. Its carefully designed protecting groups and reactive phosphoramidite moiety enable the efficient and reliable assembly of RNA oligonucleotides. A thorough understanding of its properties and the associated experimental protocols is crucial for any researcher working in the field of nucleic acid chemistry and its applications in modern biology and medicine. The continued optimization of synthesis and purification protocols will further enhance the quality and accessibility of synthetic RNA for groundbreaking scientific discoveries.
An In-depth Technical Guide to the Structure and Application of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a critical building block in the chemical synthesis of RNA and its analogues. The document elaborates on its molecular structure, its role in solid-phase oligonucleotide synthesis, and comprehensive experimental protocols for its application.
Core Molecular Structure and Protecting Groups
This compound is a protected guanosine (B1672433) ribonucleoside phosphoramidite (B1245037). Its full chemical name is N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-O-(t-butyl-dimethylsilyl)-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[1] Each component of this complex molecule plays a crucial role in the efficiency and fidelity of solid-phase RNA synthesis.
The core of the molecule is a guanosine ribonucleoside, which is modified with several protecting groups to prevent unwanted side reactions during the stepwise assembly of an oligonucleotide chain. These protecting groups are:
-
5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its removal at the beginning of each synthesis cycle allows for the coupling of the next phosphoramidite monomer.
-
2'-O-tert-butyldimethylsilyl (TBDMS): This bulky silyl (B83357) ether protects the 2'-hydroxyl group of the ribose.[1] The TBDMS group is stable to the acidic conditions used for DMT removal and the basic conditions of some deprotection steps.[1] Its presence is essential to prevent isomerization of the phosphodiester linkage and chain degradation during synthesis.[2]
-
N2-dimethylformamidine (dmf): This group protects the exocyclic amine of the guanine (B1146940) base, preventing side reactions during the coupling and oxidation steps.
-
3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite (CE-phosphoramidite): This is the reactive moiety that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. The 2-cyanoethyl group protects the phosphorus atom and is removed during the final deprotection steps.
The molecular formula for this compound is C₄₉H₆₇N₈O₈PSi, and its molecular weight is 955.16 g/mol .[3]
Role in Solid-Phase Oligonucleotide Synthesis
This compound is a key reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis, the gold standard for creating custom sequences of RNA and DNA.[4] The synthesis cycle involves a series of repeated steps that add one nucleotide at a time to a growing chain anchored to a solid support.
The use of 2'-O-TBDMS protected phosphoramidites is a well-established and widely utilized chemistry for RNA synthesis, particularly for therapeutic applications.[5] The steric hindrance of the TBDMS group can slightly reduce coupling efficiency compared to DNA synthesis, necessitating longer coupling times or more potent activators to achieve high yields.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative data related to the performance of 2'-O-TBDMS protected phosphoramidites in oligonucleotide synthesis.
| Parameter | Value/Condition | Notes |
| Purity | ≥98.0% (HPLC) | Typical purity provided by commercial suppliers.[1] |
| Coupling Efficiency | >97% | With tetrazole as an activator and extended reaction times.[5] |
| >98-99% | With more powerful activators like 5-ethylthio-1H-tetrazole or 5-benzylmercapto-1H-tetrazole.[6][7] | |
| Coupling Time | 3 - 12 minutes | Dependent on the activator used. 12 minutes is recommended with 0.25M ETT, which can be reduced to 3 minutes with 0.3M BTT.[5][6] |
| Storage Condition | -20 °C | In a dry, inert atmosphere.[1] |
Experimental Protocols
The following sections provide detailed methodologies for the key stages of solid-phase RNA synthesis using this compound.
Solid-Phase Synthesis Cycle
This cycle is typically performed on an automated DNA/RNA synthesizer.
-
Step 1: Detritylation (DMT Removal)
-
Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Procedure: The solid support-bound oligonucleotide is treated with the TCA solution to remove the 5'-DMT group, exposing the 5'-hydroxyl for the next coupling reaction. The column is then washed with anhydrous acetonitrile.
-
-
Step 2: Coupling
-
Reagents:
-
0.1 M solution of this compound in anhydrous acetonitrile.
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.3 M 5-benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl of the growing oligonucleotide chain. A coupling time of 3-12 minutes is typically employed.[5][6]
-
-
Step 3: Capping
-
Reagents:
-
Capping Reagent A: Acetic anhydride/2,6-lutidine/THF.
-
Capping Reagent B: N-methylimidazole/THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent their participation in subsequent coupling reactions, thus minimizing the formation of deletion mutants.
-
-
Step 4: Oxidation
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: The newly formed phosphite triester linkage is oxidized to the more stable phosphate (B84403) triester linkage.
-
These four steps are repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.
-
Protocol 1: Ammonium (B1175870) Hydroxide (B78521)/Ethanol (B145695) and TBAF
-
Cleavage and Base/Phosphate Deprotection: The solid support is treated with a 3:1 (v/v) mixture of concentrated ammonium hydroxide and ethanol at room temperature for 4-17 hours.[8] This cleaves the oligonucleotide from the support and removes the dmf and cyanoethyl protecting groups.
-
TBDMS Group Removal: After evaporation of the ammonium hydroxide/ethanol solution, the dried oligonucleotide is resuspended in 1.0 M tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF and incubated at room temperature for 24 hours to cleave the 2'-O-TBDMS groups.[9]
-
-
Protocol 2: Methylamine-based Deprotection and TEA·3HF
-
Cleavage and Base/Phosphate Deprotection: The support is treated with a 1:1 mixture of 40% aqueous methylamine (B109427) and concentrated ammonium hydroxide (AMA) at 65°C for 10-30 minutes.[5]
-
TBDMS Group Removal: The supernatant is collected, and the support is washed. The combined solutions are evaporated to dryness. The residue is redissolved in a mixture of anhydrous N-methylpyrrolidinone (NMP), triethylamine (B128534) (TEA), and triethylamine trihydrofluoride (TEA·3HF) and heated at 65°C for 1.5-2.5 hours.[7][8] This method is generally faster and can lead to cleaner deprotection.
-
Visualizations
Chemical Structure of this compound
Caption: Molecular structure of this compound.
Solid-Phase RNA Synthesis Workflow
Caption: Workflow of solid-phase RNA synthesis using phosphoramidite chemistry.
Deprotection Strategy for 2'-O-TBDMS Protected RNA
Caption: Deprotection strategy for RNA synthesized with 2'-O-TBDMS chemistry.
References
- 1. shop.hongene.com [shop.hongene.com]
- 2. glenresearch.com [glenresearch.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. shop.hongene.com [shop.hongene.com]
- 5. rG (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. glenresearch.com [glenresearch.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
A Comprehensive Technical Guide to DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite for RNA Synthesis and Gene Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a critical reagent in the chemical synthesis of RNA. The document details its chemical properties, outlines the experimental protocols for its use in solid-phase oligonucleotide synthesis, and discusses its application in the study of biological signaling pathways, such as RNA interference (RNAi).
Core Properties of this compound
This compound is a protected ribonucleoside building block essential for the automated solid-phase synthesis of RNA oligonucleotides.[1] It features several key protecting groups that ensure the specificity and efficiency of the synthesis process: a 5'-dimethoxytrityl (DMT) group for hydroxyl protection, a 2'-O-tert-butyldimethylsilyl (TBDMS) group for 2'-hydroxyl protection, a dimethylformamidyl (dmf) group to protect the exocyclic amine of the guanine (B1146940) base, and a cyanoethyl (CE) group on the phosphite (B83602).[1] The TBDMS group, in particular, offers excellent stability during the acid-catalyzed detritylation and oxidation steps of the synthesis cycle.[1]
Quantitative Data Summary
The key quantitative and identifying data for this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 955.16 g/mol | [1][2][3] |
| Molecular Formula | C₄₉H₆₇N₈O₈PSi | [1][2] |
| CAS Number | 149559-87-5 | [1] |
| Purity (Typical) | ≥98.0% (by HPLC) | [1] |
| Appearance | White to light yellow powder | [1] |
| Storage Condition | -20°C | [1] |
Experimental Protocols: Solid-Phase RNA Synthesis
The synthesis of RNA oligonucleotides using this compound is performed on an automated synthesizer following the phosphoramidite (B1245037) method. This process involves a four-step cycle for each nucleotide addition.
The Synthesis Cycle
The standard phosphoramidite synthesis cycle is a highly efficient process for elongating the oligonucleotide chain.[4][5]
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the next reaction.[5] This is typically achieved using a solution of a weak acid, such as dichloroacetic acid (DCA) in an inert solvent.
-
Coupling: The activated this compound, along with an activator like 5-(ethylthio)-1H-tetrazole (ETT), is added.[5][6] The free 5'-hydroxyl group of the support-bound nucleoside attacks the phosphoramidite, forming a phosphite triester linkage.[5]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. This involves acetylating any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[5]
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphate (B84403) triester by oxidation.[5] This is typically done using an iodine solution in the presence of water and a weak base like pyridine.
This four-step cycle is repeated for each nucleotide to be added to the growing RNA chain.
Post-Synthesis Deprotection and Purification
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.
-
Cleavage and Base Deprotection: The support is treated with a reagent mixture, often ammonium (B1175870) hydroxide/methylamine (AMA), to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases (dmf) and the phosphate backbone (cyanoethyl).[7]
-
2'-O-TBDMS Group Removal: The TBDMS protecting group is removed by treatment with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).[6][8]
-
Purification: The crude RNA product is then purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product from shorter failure sequences.[9]
Application in Signaling Pathway Research: RNA Interference (RNAi)
Synthetic RNAs, created using phosphoramidites like this compound, are invaluable tools for studying gene function through RNA interference (RNAi).[10] RNAi is a natural cellular process that regulates gene expression by silencing specific messenger RNA (mRNA) molecules.[11]
The RNAi pathway can be triggered by introducing short interfering RNAs (siRNAs) that are complementary to the target mRNA.[12] This leads to the degradation of the target mRNA, thereby inhibiting the synthesis of the corresponding protein.[10]
The key steps in the siRNA-mediated RNAi pathway are as follows:
-
Initiation: A long double-stranded RNA (dsRNA) is cleaved by an enzyme called Dicer into smaller siRNA fragments, typically 21-23 nucleotides in length.[11]
-
RISC Loading: The siRNA is incorporated into a multi-protein complex known as the RNA-induced silencing complex (RISC).[11] The siRNA is unwound, and one strand (the guide strand) is retained by the RISC.
-
Target Recognition and Cleavage: The guide strand within the RISC binds to its complementary sequence on the target mRNA. The Argonaute-2 protein within the RISC then cleaves the target mRNA.
-
Gene Silencing: The cleaved mRNA is subsequently degraded by cellular machinery, leading to the silencing of the gene.[10]
By synthesizing custom siRNAs, researchers can target and silence virtually any gene of interest, making this compound a cornerstone reagent for functional genomics, target validation, and the development of RNA-based therapeutics.
References
- 1. shop.hongene.com [shop.hongene.com]
- 2. This compound - CD BioGlyco [bioglyco.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. DNA寡核苷酸合成 [sigmaaldrich.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. RNA interference - Wikipedia [en.wikipedia.org]
- 12. What Is RNAi? Gene Silencing Explained for Researchers and Innovators | The Scientist [the-scientist.com]
Technical Guide: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite (CAS No. 149559-87-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the chemical compound with CAS number 149559-87-5, identified as N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyl-dimethylsilyl)-guanosine-3'-cyanoethyl Phosphoramidite, commonly referred to as DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite.[1] This molecule is a crucial building block in the solid-phase synthesis of ribonucleic acid (RNA) oligonucleotides.[1][2] Its strategic design incorporates several protecting groups to ensure the specific and efficient formation of phosphodiester bonds during RNA synthesis. The 5'-hydroxyl is protected by a dimethoxytrityl (DMT) group, the 2'-hydroxyl by a tert-butyldimethylsilyl (TBDMS) group, the exocyclic amine of guanine (B1146940) by a dimethylformamidine (dmf) group, and the phosphite (B83602) is protected by a cyanoethyl (CE) group.[1] The TBDMS protecting group for the 2'-hydroxyl is widely utilized in RNA synthesis, particularly for therapeutic applications, due to its stability during the synthesis cycles.[3] This guide will detail the compound's properties, its application in RNA synthesis, relevant experimental protocols, and its role in the development of RNA-based therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 149559-87-5 | [1][4][5][6] |
| Molecular Formula | C₄₉H₆₇N₈O₈PSi | [1][4][5] |
| Molecular Weight | 955.16 g/mol | [1][4][5] |
| Appearance | White to light yellow powder | [1] |
| Purity | ≥98.0% (HPLC) | [1] |
| Storage Condition | -20°C | [1] |
| Moisture Content | ≤0.20% w/w (Karl Fischer) | [1] |
Application in Solid-Phase RNA Synthesis
This compound is a key reagent for the incorporation of guanosine (B1672433) ribonucleosides into synthetic RNA oligonucleotides using automated solid-phase synthesis.[2] The process involves a series of repeated cycles of deprotection, coupling, capping, and oxidation.
The RNA Synthesis Cycle
The synthesis of RNA on a solid support follows a cyclical process, as illustrated in the workflow diagram below. Each cycle results in the addition of one nucleotide to the growing RNA chain.
Caption: Automated Solid-Phase RNA Synthesis Cycle.
Role in Therapeutic Oligonucleotide Development
The synthesis of RNA oligonucleotides using phosphoramidites like this compound is fundamental to the development of RNA-based therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides. These synthetic RNAs can modulate gene expression, offering therapeutic potential for a wide range of diseases. For instance, siRNAs can trigger the RNA interference (RNAi) pathway to silence specific genes.
Caption: RNA Interference (RNAi) Pathway.
Experimental Protocols
The following sections provide an overview of the key experimental protocols for the use of this compound in RNA synthesis.
Solid-Phase RNA Synthesis
Materials:
-
This compound and other required RNA phosphoramidites
-
Solid support (e.g., controlled pore glass - CPG)
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Capping solution A (e.g., acetic anhydride/lutidine/THF) and B (e.g., N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
Protocol:
-
Detritylation: The 5'-DMT group of the support-bound nucleoside is removed by treatment with the deblocking solution.
-
Coupling: The this compound is dissolved in anhydrous acetonitrile and activated by the activator solution. This mixture is then passed through the synthesis column to couple with the free 5'-hydroxyl group of the growing RNA chain. A coupling time of 6-12 minutes is typically recommended for TBDMS-protected phosphoramidites.[3][6]
-
Capping: Unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
-
These steps are repeated for each subsequent nucleotide addition.
Cleavage and Deprotection
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
Protocol:
-
Cleavage from Support and Base/Phosphate Deprotection: The solid support is treated with AMA solution at 65°C for 10-30 minutes. This cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the dmf base protecting group.[3]
-
2'-O-TBDMS Deprotection: The crude oligonucleotide is dried and then redissolved in a mixture of DMSO, TEA, and TEA·3HF. The solution is heated at 65°C for approximately 2.5 hours to remove the TBDMS protecting groups.[6]
Purification
The deprotected RNA oligonucleotide can be purified using various techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Anion-exchange or reverse-phase HPLC can be used for high-purity applications.
-
Cartridge Purification: For routine purification, cartridges such as Glen-Pak™ RNA cartridges can be used.[6]
-
Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) is also a common method for purifying RNA.
Quantitative Data
The following table summarizes key quantitative data related to the performance of this compound in RNA synthesis.
| Parameter | Value | Reference |
| Typical Coupling Efficiency | >97% | [3] |
| Recommended Coupling Time | 6-12 minutes with ETT or BTT activator | [3][6] |
| Purity (as a raw material) | ≥98.0% (HPLC) | [1] |
Safety Information
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The synthesis and deprotection steps should be performed in a well-ventilated fume hood. The reagents used in the synthesis and deprotection, such as AMA and TEA·3HF, are corrosive and should be handled with care.
Conclusion
This compound (CAS No. 149559-87-5) is a high-purity and essential reagent for the automated solid-phase synthesis of RNA oligonucleotides. Its robust protecting group strategy allows for efficient and high-fidelity synthesis, making it a cornerstone in the production of RNA for research and therapeutic applications. Understanding the properties and protocols associated with this compound is crucial for scientists and professionals working in the field of nucleic acid chemistry and drug development.
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. This compound - CD BioGlyco [bioglyco.com]
- 3. rG (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 5. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
The Guardian Molecules: A Technical Guide to Protecting Groups in RNA Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic biology and oligonucleotide therapeutics, the chemical synthesis of RNA is a cornerstone technology. The success of this process hinges on the strategic use of protecting groups, transient molecular shields that safeguard reactive functional groups on the ribonucleoside phosphoramidites. This guide provides an in-depth exploration of the critical role these protecting groups play, detailing their types, chemical strategies, and the profound impact they have on the yield, purity, and integrity of synthetic RNA.
The Imperative for Protection in RNA Synthesis
The inherent reactivity of the ribonucleoside unit necessitates a robust protection strategy. Unlike DNA, the presence of the 2'-hydroxyl group in RNA introduces an additional layer of complexity. This group, along with the exocyclic amines of the nucleobases and the phosphate (B84403) backbone, must be reversibly masked to prevent unwanted side reactions during the stepwise assembly of the oligonucleotide chain. The ideal protecting group exhibits stability throughout the synthesis cycles and is readily and selectively removed under conditions that do not compromise the integrity of the newly synthesized RNA molecule.
Key Players: A Tour of Protecting Groups
The selection of a protecting group strategy is a critical decision in RNA synthesis, influencing coupling efficiency, deprotection conditions, and the overall success of synthesizing long and modified RNA molecules. The primary sites requiring protection are the 2'-hydroxyl group, the exocyclic amines of the nucleobases (Adenine, Guanine (B1146940), and Cytosine), and the phosphate group.
Guarding the 2'-Hydroxyl Group
The 2'-hydroxyl is the most challenging position to protect due to its proximity to the 3'-phosphoramidite group, which can lead to steric hindrance and impact coupling efficiency. Several strategies have been developed, each with its own advantages and limitations.
-
Tert-butyldimethylsilyl (TBDMS or TBS): For a long time, the most common method for 2'-OH protection has been the TBDMS group.[1] It is stable to the acidic conditions used for 5'-DMT removal and the basic conditions for exocyclic amine deprotection. Removal is typically achieved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).[1] However, a significant drawback is the potential for migration of the TBDMS group from the 2' to the 3' position during monomer synthesis, leading to isomeric impurities.[1]
-
2'-O-Triisopropylsilyloxymethyl (TOM): The TOM group is an advancement over TBDMS, designed to reduce steric hindrance and prevent 2' to 3' migration.[1][2] The acetal (B89532) linkage in the TOM group provides stability against basic and weakly acidic conditions and prevents migration.[1][3] This leads to higher coupling yields and allows for the synthesis of longer RNA molecules.[1][2]
-
2'-bis(2-Acetoxyethoxy)methyl (ACE): The ACE orthoester protecting group is part of a distinct RNA synthesis strategy that utilizes a 5'-O-silyl ether instead of the traditional 5'-O-DMT group.[1][4] The ACE group is stable during synthesis and is removed under mild acidic conditions (pH 3.8).[4] A key advantage of the 2'-ACE chemistry is the ability to purify the RNA with the protecting groups still attached, enhancing stability and resistance to RNase degradation.[1][4]
-
2'-Thiomorpholine-4-carbothioate (TC): The TC group offers a unique advantage in that it can be removed under the same basic conditions used for the deprotection of the nucleobase protecting groups, allowing for a one-step deprotection process.[1] This simplifies the overall workflow compared to strategies requiring a separate deprotection step for the 2'-OH group.[1]
Shielding the Exocyclic Amines
The exocyclic amino groups of adenine (B156593), guanine, and cytosine are nucleophilic and must be protected to prevent reactions with the activated phosphoramidite (B1245037) monomers. The choice of protecting group for these positions is crucial for efficient deprotection without damaging the RNA backbone.
-
Standard Protecting Groups: Traditional DNA synthesis protecting groups like benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine have been used. However, their removal requires prolonged treatment with ammonia (B1221849) at high temperatures, which can be detrimental to the sensitive RNA molecule.
-
Labile Protecting Groups: To enable milder deprotection conditions, more labile protecting groups have been adopted for RNA synthesis. These include:
Protecting the Phosphate Backbone
The phosphoramidite itself contains a protecting group on the phosphorus atom, typically a β-cyanoethyl group. This group is stable during the coupling reaction and is readily removed by β-elimination under basic conditions during the final deprotection step.[8][9]
Quantitative Comparison of Protecting Group Strategies
The efficiency of RNA synthesis is a key concern, and the choice of protecting groups has a direct impact on coupling yields and deprotection times. The following tables summarize key quantitative data for different 2'-hydroxyl protecting group strategies.
| 2'-OH Protecting Group | Typical Coupling Time | Deprotection Conditions | Key Advantages |
| TBDMS | 5 minutes[10] | 1M TBAF in THF[1] | Well-established chemistry. |
| TOM | < 60 seconds[11] | 1M TBAF in THF or AMA/EMAM[1][12] | High coupling efficiency, no 2'-3' migration.[2][3] |
| ACE | < 60 seconds[11] | Mild acid (pH 3.8), 60 °C, 30 min[4] | High yields, nuclease resistance of protected RNA.[4] |
| TC | Not specified | One-step with base deprotection (neat ethylenediamine)[1][13] | Simplified one-step deprotection.[1] |
| Exocyclic Amine Protecting Group | Deprotection Conditions |
| Benzoyl (Bz), Isobutyryl (iBu) | 8-16 hours at 55°C in ammonia[14] |
| Dimethylformamidine (dmf), Acetyl (Ac) | 2-3 hours at 55°C in ammonia[14] |
| Tert-butylphenoxyacetyl (tac) | Mild ammonia conditions[1][7] |
Experimental Protocols
Detailed and reliable protocols are essential for successful RNA synthesis. Below are generalized methodologies for the key deprotection steps for the major 2'-hydroxyl protecting group strategies.
TBDMS Deprotection Protocol
-
Cleavage and Base Deprotection: The solid support is treated with a mixture of concentrated aqueous ammonia and 8M ethanolic methylamine (B109427) (1:1) to cleave the oligonucleotide from the support and remove the exocyclic amine and phosphate protecting groups.[8] This is typically performed at 65°C for 10-20 minutes.
-
Drying: The resulting solution is dried, for instance, by centrifugal evaporation.
-
2'-O-TBDMS Deprotection: The dried oligonucleotide is redissolved in a solution of 1M tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF). The reaction is incubated at room temperature for 12-24 hours.[15]
-
Quenching and Desalting: The reaction is quenched, and the deprotected RNA is desalted using methods like ethanol (B145695) precipitation or size-exclusion chromatography.
TOM Deprotection Protocol
-
Cleavage and Base Deprotection: Similar to the TBDMS protocol, cleavage and base deprotection are performed using either ammonium (B1175870) hydroxide/methylamine (AMA) for 10 minutes at 65°C or ethanolic methylamine (EMAM) for 6 hours at 35°C or overnight at room temperature.[16]
-
Drying: The solution is dried.
-
2'-O-TOM Deprotection: The dried oligonucleotide is treated with 1M TBAF in THF for the removal of the TOM groups.[1] Alternatively, a mixture of anhydrous DMSO, triethylamine (B128534) (TEA), and triethylamine trihydrofluoride (TEA·3HF) can be used, heating at 65°C for 2.5 hours.[16][17]
-
Desalting: The deprotected RNA is desalted.
ACE Deprotection Protocol
-
Phosphate Deprotection: The methyl protecting groups on the phosphates are removed using 1 M disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF for 30 minutes.[11]
-
Cleavage and Base Deprotection: The support is treated with 40% methylamine in water for 10 minutes at 55°C. This step also modifies the 2'-ACE groups.[11]
-
2'-O-ACE Deprotection: The final deprotection of the 2'-orthoester groups is achieved by treating the oligonucleotide with an acidic buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 3.8) at 60°C for 30 minutes.[4]
Visualizing the Workflow: From Monomer to Functional RNA
The following diagrams illustrate the general workflow of solid-phase RNA synthesis and the specific deprotection pathways for the major protecting group strategies.
Figure 1: General workflow of solid-phase RNA synthesis.
Figure 2: Deprotection pathways for different 2'-OH protecting groups.
Conclusion: The Unsung Heroes of RNA Synthesis
Protecting groups are the unsung heroes in the chemical synthesis of RNA. Their judicious selection and efficient removal are paramount to achieving high yields of pure, functional RNA oligonucleotides. As the demand for synthetic RNA for therapeutic and research applications continues to grow, further innovation in protecting group chemistry will be crucial for enabling the routine synthesis of ever longer and more complex RNA molecules. The ongoing development of novel protecting groups and orthogonal deprotection strategies promises to push the boundaries of what is possible in the field of synthetic biology.
References
- 1. atdbio.com [atdbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Labile exocyclic amine protection of nucleosides in DNA, RNA and oligonucleotide analog synthesis facilitating N-deacylation, minimizing depurination and chain degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kulturkaufhaus.de [kulturkaufhaus.de]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. academic.oup.com [academic.oup.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. massbio.org [massbio.org]
- 13. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
- 16. glenresearch.com [glenresearch.com]
- 17. glenresearch.com [glenresearch.com]
The Role of TBDMS in 2'-Hydroxyl Protection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyldimethylsilyl (TBDMS) group is a cornerstone of synthetic chemistry, particularly in the assembly of RNA oligonucleotides, a field of critical importance for therapeutic and research applications such as siRNA, mRNA vaccines, and aptamers. Its strategic use as a protecting group for the 2'-hydroxyl function of ribonucleosides has been pivotal in the advancement of solid-phase RNA synthesis. This technical guide provides a comprehensive overview of the role of TBDMS in 2'-hydroxyl protection, detailing its application, the underlying chemical principles, and the associated experimental protocols.
The Strategic Importance of 2'-Hydroxyl Protection in RNA Synthesis
The synthesis of RNA presents a unique challenge compared to DNA synthesis due to the presence of the 2'-hydroxyl group on the ribose sugar. This hydroxyl group must be protected during the phosphoramidite (B1245037) coupling steps of solid-phase synthesis to prevent unwanted side reactions, such as chain branching and cleavage. An ideal 2'-hydroxyl protecting group must be stable to the conditions of the synthesis cycle, including detritylation, coupling, capping, and oxidation, yet be removable under mild conditions that do not compromise the integrity of the final RNA product.
TBDMS as a 2'-Hydroxyl Protecting Group
The TBDMS group, introduced by Ogilvie and coworkers, has become a widely adopted solution for 2'-hydroxyl protection in RNA synthesis.[1] Its popularity stems from a favorable balance of stability and lability.
Advantages of TBDMS Protection:
-
Robustness: The TBDMS group is stable to the acidic conditions required for the removal of the 5'-O-dimethoxytrityl (DMT) group and the basic conditions of the phosphoramidite coupling reaction.[1]
-
Commercial Availability: A wide range of 2'-O-TBDMS protected ribonucleoside phosphoramidites are commercially available, facilitating their direct use in automated RNA synthesizers.[1]
-
Established Protocols: Decades of use have led to well-established and optimized protocols for both the introduction of the TBDMS group and its subsequent removal.
Disadvantages of TBDMS Protection:
-
Steric Hindrance: The bulkiness of the TBDMS group can lead to lower coupling efficiencies and may require longer coupling times compared to DNA synthesis.[2]
-
Potential for Migration: Although generally stable, there is a possibility of 2'- to 3'-silyl migration during the synthesis of the phosphoramidite monomers, which can lead to the formation of undesired 2'-5' linkages in the final RNA product.[2]
-
Deprotection Conditions: The removal of the TBDMS group requires the use of fluoride (B91410) reagents, which can be corrosive and require careful handling.
The Chemistry of TBDMS Protection and Deprotection
The introduction and removal of the TBDMS group are based on well-understood chemical principles.
Protection of the 2'-Hydroxyl Group
The silylation of the 2'-hydroxyl group is typically achieved by reacting the 5'-O-DMT protected ribonucleoside with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole, in an anhydrous solvent like dimethylformamide (DMF).
Mechanism of Silylation
The reaction proceeds via a nucleophilic attack of the hydroxyl group on the silicon atom of TBDMS-Cl. Imidazole acts as a catalyst, both as a base to deprotonate the hydroxyl group and as a nucleophilic catalyst to form a more reactive silyl-imidazolium intermediate.
Deprotection of the 2'-O-TBDMS Group
The removal of the TBDMS group is achieved using a fluoride ion source, most commonly tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF).[3] The high affinity of fluoride for silicon drives the reaction to completion.
Mechanism of Fluoride-Mediated Desilylation
The fluoride ion acts as a potent nucleophile that attacks the silicon atom, forming a transient pentacoordinate silicon intermediate.[4] This intermediate then collapses, breaking the silicon-oxygen bond and liberating the free hydroxyl group. The driving force for this reaction is the formation of the very strong Si-F bond.[4][5][6]
Experimental Protocols
Detailed and reliable protocols are crucial for the successful application of TBDMS protection in RNA synthesis.
Synthesis of 5'-O-DMT-2'-O-TBDMS-Ribonucleoside Monomers
The selective protection of the 2'-hydroxyl group is a critical first step in preparing the phosphoramidite monomers for RNA synthesis. While traditional methods involve chromatographic separation of 2'- and 3'-isomers, newer methods utilizing organic catalysts offer improved selectivity.[7]
Protocol for Selective 2'-O-Silylation of N-Acyl-5'-O-DMT-Ribonucleosides:
This protocol is adapted from a method utilizing a recyclable organocatalyst for selective silylation.[7]
-
Preparation: To a solution of the N-acyl-5'-O-DMT-ribonucleoside (1.0 equiv) and the organocatalyst (0.1-0.2 equiv) in anhydrous THF, add N,N-diisopropylethylamine (DIPEA) (2.3 equiv).
-
Silylation: Add a solution of TBDMS-Cl (3.0 equiv) in THF to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or HPLC.
-
Quenching: Quench the reaction by adding methanol.
-
Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to yield the desired 5'-O-DMT-2'-O-TBDMS-ribonucleoside.
Solid-Phase RNA Synthesis Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase RNA synthesis using 2'-O-TBDMS protected phosphoramidites.
Deprotection of Synthetic RNA
A multi-step deprotection protocol is required to remove all protecting groups from the synthetic RNA.
Protocol for Two-Step Deprotection of RNA:
This is a commonly used protocol for the deprotection of RNA synthesized with 2'-O-TBDMS protection.
-
Cleavage and Base Deprotection:
-
Treat the solid support-bound oligonucleotide with a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) (3:1, v/v) at 55°C for 17 hours.[1] Alternatively, a mixture of aqueous methylamine (B109427) and ethanolic methylamine can be used for faster deprotection.[8]
-
This step cleaves the RNA from the solid support and removes the protecting groups from the nucleobases and the phosphate (B84403) backbone.
-
-
2'-O-TBDMS Deprotection:
-
Purification: The fully deprotected RNA is then purified, typically by HPLC or PAGE.
Quantitative Data and Comparisons
The efficiency of RNA synthesis is highly dependent on the choice of reagents and conditions.
Stability of Silyl (B83357) Protecting Groups
The stability of silyl ethers is influenced by steric hindrance around the silicon atom.
| Silyl Group | Abbreviation | Relative Stability (Acidic Conditions) | Relative Stability (Basic Conditions) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.
Activators for Phosphoramidite Coupling
The choice of activator is critical to overcome the steric hindrance of the 2'-O-TBDMS group and achieve high coupling efficiencies.
| Activator | Abbreviation | Typical Coupling Time | Coupling Efficiency | Notes |
| 1H-Tetrazole | - | 10-15 min | >98% | Standard but less effective for hindered monomers. |
| 5-Ethylthio-1H-tetrazole | ETT | 6 min | High | More acidic and soluble than 1H-Tetrazole.[10] |
| 5-Benzylthio-1H-tetrazole | BMT | 3 min | >99% | Highly efficient for 2'-O-TBDMS monomers.[11] |
| 4,5-Dicyanoimidazole | DCI | 3-6 min | High | Less acidic, suitable for large-scale synthesis.[12] |
Data compiled from multiple sources.
Deprotection Protocols
Different deprotection cocktails offer varying reaction times and conditions.
| Reagent Cocktail | Temperature | Time | Notes |
| NH4OH / Ethanol (3:1) followed by 1M TBAF in THF | 55°C then RT | 17 h then 24 h | A traditional and reliable method.[1] |
| 40% aq. Methylamine followed by TEA·3HF/NMP/TEA | 65°C | 10 min then 90 min | Faster deprotection of base and silyl groups.[9] |
| Anhydrous Methylamine in Ethanol and neat TEA·3HF | 65°C | ~45 min | "One-pot" protocol, reduces overall deprotection time.[9] |
Conclusion and Future Perspectives
The tert-butyldimethylsilyl group has been an indispensable tool in the chemical synthesis of RNA, enabling the production of oligonucleotides for a wide range of applications in research and drug development. While challenges related to steric hindrance and the need for fluoride-based deprotection exist, optimized protocols and the development of more efficient activators have largely overcome these limitations.
The future of RNA synthesis will likely see the continued development of novel 2'-hydroxyl protecting groups that offer even faster coupling kinetics and milder deprotection conditions. However, the robustness, commercial availability, and extensive body of knowledge surrounding TBDMS ensure that it will remain a key player in the synthesis of RNA for the foreseeable future. This guide provides the fundamental knowledge and practical protocols for the effective utilization of TBDMS in 2'-hydroxyl protection, empowering researchers to confidently synthesize high-quality RNA for their specific needs.
References
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 4. organic chemistry - By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kulturkaufhaus.de [kulturkaufhaus.de]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
A Technical Guide to the Advantages of the Dimethylformamidine (dmf) Protecting Group for Guanosine in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful solid-phase oligonucleotide synthesis. For guanosine (B1672433), the choice of the exocyclic amine protecting group is particularly critical due to the base's susceptibility to side reactions, such as depurination, and the potential for incomplete deprotection, especially in guanine-rich sequences. Among the various protecting groups available, the dimethylformamidine (dmf) group has emerged as a superior choice for many applications, offering a compelling balance of stability during synthesis and rapid, efficient removal during deprotection. This guide provides an in-depth technical overview of the core advantages of using the dmf protecting group for guanosine, supported by quantitative data, detailed experimental protocols, and workflow diagrams.
Core Advantages of dmf-Protected Guanosine
The primary advantages of employing dmf as a protecting group for the N2 position of guanosine in oligonucleotide synthesis include accelerated deprotection kinetics, enhanced performance in the synthesis of challenging G-rich sequences, and improved stability against depurination.
1. Accelerated Deprotection:
A significant advantage of the dmf group is the substantial reduction in deprotection time compared to the conventional isobutyryl (iBu) group.[1] This rapid deprotection is crucial for high-throughput synthesis and for minimizing exposure of the oligonucleotide to harsh basic conditions, which can be detrimental to sensitive modifications or dyes.[2][3][4] The dmf group is labile to cleavage with ammonium (B1175870) hydroxide (B78521) and other amine-based reagents, allowing for significantly faster workflows.
2. Superior Performance for G-Rich Sequences:
Oligonucleotides with a high guanine (B1146940) content are notoriously difficult to synthesize and deprotect. The iBu-protected guanosine can be sterically hindered, leading to incomplete deprotection and the accumulation of failure sequences. The dmf group, being more labile, greatly reduces the incidence of incomplete deprotection in G-rich sequences, leading to a higher purity of the final product.[1]
3. Prevention of Depurination:
Depurination, the cleavage of the glycosidic bond between the purine (B94841) base and the sugar, is a major side reaction during the acidic detritylation step of oligonucleotide synthesis. The electron-donating nature of the dmf group provides a protective effect, making the guanosine less susceptible to acid-catalyzed depurination.[5] This leads to higher fidelity and yield of the full-length oligonucleotide, which is especially important for the synthesis of long oligonucleotides.[5]
4. Stability in Solution:
Despite its lability during deprotection, dG(dmf)-phosphoramidite exhibits comparable stability in solution to other standard phosphoramidites like dA(bz) and dC(bz), ensuring reliable performance during automated synthesis.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the deprotection conditions for dmf-protected guanosine in comparison to other common protecting groups.
Table 1: Deprotection Times with Concentrated Ammonium Hydroxide
| Protecting Group | Temperature | Deprotection Time |
| dG(dmf) | 55°C | 2 hours[1] |
| 65°C | 1 hour[1] | |
| dG(ibu) | 55°C | 8-12 hours |
| dG(Ac) | 55°C | 4 hours[2] |
| 65°C | 2 hours[2] |
Table 2: UltraFAST Deprotection Conditions using AMA (Ammonium Hydroxide/Methylamine 1:1)
| Protecting Group | Temperature | Deprotection Time |
| dG(dmf) | 65°C | 5-10 minutes[2][3][4] |
| 55°C | 10 minutes[2][6] | |
| 37°C | 30 minutes[2][6] | |
| Room Temp. | 120 minutes[2][6] | |
| dG(ibu) | 65°C | 5 minutes[6] |
| dG(Ac) | 65°C | 5 minutes[6] |
Note: The UltraFAST deprotection system requires the use of acetyl (Ac) protected dC to prevent base modification.[2][3][4]
Table 3: Deprotection with alternative reagents
| Reagent | Protecting Group | Temperature | Time |
| t-Butylamine/water (1:3) | dmf-dG | 60°C | 6 hours[3][4] |
| 0.4 M NaOH in MeOH/water (4:1) | dmf-dG | Room Temp. | > 72 hours[7] |
| 0.4 M NaOH in MeOH/water (4:1) | iBu-dG | Room Temp. | 17 hours[7] |
Experimental Protocols
Protocol 1: Standard Deprotection using Concentrated Ammonium Hydroxide
-
Following solid-phase synthesis, transfer the controlled pore glass (CPG) support to a screw-cap vial.
-
Add fresh concentrated ammonium hydroxide (e.g., 1 mL for a 1 µmol scale synthesis).
-
Seal the vial tightly and place it in a heating block or oven at 55°C for 2 hours or 65°C for 1 hour.[1]
-
After cooling to room temperature, carefully open the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the CPG with nuclease-free water or a suitable buffer and combine the wash with the supernatant.
-
Proceed with downstream processing such as desalting or purification.
Protocol 2: UltraFAST Deprotection using AMA Reagent
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
After synthesis, treat the CPG support with the AMA reagent in a sealed vial.
-
Cool the vial to room temperature.
-
Transfer the AMA solution containing the oligonucleotide to a new tube.
-
Evaporate the AMA solution to dryness in a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in nuclease-free water for further use.
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows associated with the use of the dmf protecting group for guanosine.
Caption: Comparison of deprotection workflows for dmf vs. iBu-protected guanosine.
References
Navigating the Stability of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-quality oligonucleotides is paramount for therapeutic and research applications. The stability of the constituent phosphoramidite (B1245037) building blocks is a critical factor influencing the efficiency of synthesis and the purity of the final product. This technical guide provides a comprehensive overview of the stability, storage, and handling of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a key reagent in RNA synthesis.
Core Concepts: Understanding Phosphoramidite Stability
This compound is a protected ribonucleoside building block essential for the solid-phase synthesis of RNA oligonucleotides.[1] Its structure incorporates several protecting groups to ensure regioselective reactions during synthesis: a 5'-dimethoxytrityl (DMT) group, a 2'-O-tert-butyldimethylsilyl (TBDMS) group, a cyanoethyl (CE) group on the phosphite, and a dimethylformamidyl (dmf) group on the guanine (B1146940) base. The inherent reactivity of the phosphoramidite moiety makes it susceptible to degradation, primarily through hydrolysis and oxidation. Guanosine phosphoramidites, in particular, are known to be less stable than their A, C, and T/U counterparts.[2][3]
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound. The primary goal is to minimize exposure to moisture and oxygen.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[1][4] | Reduces the rate of chemical degradation. |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | Prevents hydrolysis and oxidation. |
| Container | Tightly sealed, opaque vial | Protects from moisture and light. |
| Moisture Content | ≤ 0.20% w/w[1] | Minimizes the primary degradation pathway (hydrolysis). |
Handling Protocols:
-
Aliquoting: To avoid repeated freeze-thaw cycles and exposure of the entire stock to ambient conditions, it is advisable to aliquot the phosphoramidite into smaller, single-use vials upon receipt.
-
Equilibration: Before use, allow the vial to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
In-solution Stability: Once dissolved in anhydrous acetonitrile (B52724), the phosphoramidite solution has limited stability. It is generally recommended to use the solution within 24 hours.[4] For extended periods on an automated synthesizer, fresh solutions should be prepared.
Key Degradation Pathways
The principal degradation pathways for this compound are hydrolysis and oxidation. Understanding these pathways is essential for troubleshooting synthesis failures and for developing robust analytical methods.
Hydrolysis: The trivalent phosphorus atom is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding H-phosphonate derivative. This reaction is autocatalytic, especially for dG phosphoramidites.[2] The H-phosphonate is unreactive in the coupling step of oligonucleotide synthesis, leading to sequence deletions.
Oxidation: Exposure to oxygen can oxidize the trivalent phosphorus to a pentavalent phosphate triester. This oxidized form is also inactive in the coupling reaction.
Experimental Protocols for Stability Assessment
Assessing the stability of this compound requires robust analytical methods. The following protocols outline the key techniques used for this purpose.
Stability Testing Workflow
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV-MS)
This is a powerful method for separating the parent phosphoramidite from its degradation products and other impurities.
-
Sample Preparation:
-
Prepare a stock solution of the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to 0.1 mg/mL with anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) to minimize on-column degradation.[5]
-
Prepare samples fresh before each analysis to avoid degradation in solution.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over approximately 20-30 minutes is typically used.
-
Flow Rate: 1 mL/min.
-
Temperature: Ambient.
-
Detection: UV absorbance at a suitable wavelength (e.g., 260 nm) and mass spectrometry for peak identification.
-
-
Data Analysis: The purity of the phosphoramidite is determined by calculating the peak area of the main component as a percentage of the total peak area. The two diastereomers at the phosphorus center may appear as two closely eluting peaks, which should be summed for the purity calculation.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is highly specific for phosphorus-containing compounds and is an excellent tool for quantifying the parent phosphoramidite and its degradation products.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the phosphoramidite in a suitable deuterated solvent (e.g., acetonitrile-d₃ or chloroform-d) in an NMR tube under an inert atmosphere.
-
-
Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard proton-decoupled ³¹P NMR experiment.
-
Reference: An external standard of 85% phosphoric acid is used as a reference (δ = 0 ppm).
-
Relaxation Delay: A sufficient relaxation delay (e.g., 5-10 seconds) should be used to ensure accurate quantification.
-
-
Data Analysis:
-
The parent phosphoramidite (P(III)) typically appears as a signal around 148-150 ppm.[6]
-
The H-phosphonate degradation product (P(III)) appears as a doublet (due to P-H coupling) at around 0-10 ppm.
-
The oxidized phosphate triester (P(V)) appears as a signal around -2 to 2 ppm.
-
Purity can be determined by integrating the respective signals.
-
Summary of Stability Data and Recommendations
Expected Stability under Recommended Storage Conditions
| Time | Expected Purity (³¹P NMR) | Comments |
| Initial | ≥ 98% | Conforms to typical certificate of analysis. |
| 6 months | > 97% | Minimal degradation expected with proper storage. |
| 12 months | > 95% | Gradual, slow degradation may be observed. |
| > 12 months | Re-analysis recommended | Purity should be re-assessed before use. |
Forced Degradation Behavior (Qualitative)
| Stress Condition | Expected Outcome |
| High Humidity (e.g., 75% RH) at 25°C | Significant formation of H-phosphonate within days to weeks. |
| Elevated Temperature (e.g., 40°C) | Accelerated hydrolysis and potential for other side reactions. |
| Exposure to Air | Gradual formation of the phosphate triester (P(V)) oxidation product. |
Conclusion
The stability of this compound is a critical parameter for successful RNA synthesis. By adhering to stringent storage and handling protocols, researchers can minimize degradation and ensure the high quality of their synthetic oligonucleotides. Regular monitoring of phosphoramidite purity using techniques such as RP-HPLC-UV-MS and ³¹P NMR is recommended, especially for long-term storage or when synthesis yields are suboptimal. A thorough understanding of the degradation pathways provides a framework for troubleshooting and for the development of robust manufacturing processes for RNA-based therapeutics and diagnostics.
References
- 1. shop.hongene.com [shop.hongene.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rG (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 5. lcms.cz [lcms.cz]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Introduction: The Role of TBDMS in Oligonucleotide Synthesis
An In-depth Technical Guide to the Chemical Properties of TBDMS-Protected Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and application of tert-butyldimethylsilyl (TBDMS) protected phosphoramidites, essential building blocks in the chemical synthesis of RNA and modified oligonucleotides.
The chemical synthesis of RNA presents a unique challenge compared to DNA synthesis due to the presence of the 2'-hydroxyl group on the ribose sugar. This group must be protected during the phosphoramidite (B1245037) coupling steps to prevent unwanted side reactions and chain branching. The tert-butyldimethylsilyl (TBDMS) group is one of the most widely used and well-established protecting groups for the 2'-hydroxyl position. Its relative stability to the conditions of the synthesis cycle and its clean removal under specific fluoride-based deprotection conditions have made it a cornerstone of RNA synthesis for decades.
TBDMS-protected phosphoramidites are valued for their balance of stability and reactivity, enabling the construction of RNA sequences for a vast range of applications, from basic research in molecular biology to the development of therapeutic oligonucleotides like siRNA and antisense agents.
Core Chemical Properties
Structure and Synthesis
The core structure consists of a ribonucleoside where the 5'-hydroxyl is protected by a dimethoxytrityl (DMTr) group, the 2'-hydroxyl by a TBDMS group, and the 3'-hydroxyl is phosphitylated to create the reactive phosphoramidite moiety. The exocyclic amines of adenosine, cytidine, and guanosine (B1672433) are also protected with acyl groups (e.g., Benzoyl, Acetyl).
The synthesis of these monomers is a multi-step process. A key challenge is the regioselective silylation of the 2'-hydroxyl over the 3'-hydroxyl. This reaction often produces a mixture of 2'- and 3'-TBDMS protected isomers that must be carefully separated via chromatography. The desired 2'-TBDMS isomer is then phosphitylated at the 3'-position to yield the final phosphoramidite building block.[1]
Stability and Reactivity
Thermal Stability: The thermal stability of phosphoramidites is a critical safety and quality parameter in manufacturing. While some phosphoramidites exhibit excellent stability, others can undergo energetic degradation at elevated temperatures.[2] Proper handling and storage are essential to prevent the formation of impurities that could be incorporated into the growing oligonucleotide chain.[2]
Stability during Synthesis: The TBDMS group is stable under the acidic conditions required for the removal of the 5'-DMTr group in each synthesis cycle. However, prolonged exposure to acid can lead to some premature desilylation. A significant consideration is the potential for 2' to 3' silyl (B83357) migration under basic conditions, which can lead to the formation of non-biological 2'-5' internucleotide linkages.[3]
Coupling Reaction: The coupling step, where the phosphoramidite is added to the growing oligonucleotide chain, is the most critical phase of synthesis. The bulky nature of the TBDMS group creates steric hindrance, which slows down the coupling kinetics compared to DNA synthesis.[4][5] To achieve high coupling efficiencies (>98%), longer coupling times or more potent activators than the standard 1H-tetrazole are often required.[6]
Deprotection
After synthesis, the TBDMS group, along with all other protecting groups, must be removed. TBDMS cleavage is specifically achieved using a fluoride (B91410) ion source. This process must be carefully optimized to ensure complete removal without causing degradation of the RNA product. The two most common reagents are tetrabutylammonium (B224687) fluoride (TBAF) and triethylamine (B128534) trihydrofluoride (TEA·3HF).[7][8] TEA·3HF is often preferred as its performance is less sensitive to water content, which can be a variable with TBAF solutions.[7][9]
Quantitative Data
Table 1: Coupling Conditions for TBDMS-Protected RNA Phosphoramidites
| Activator | Concentration | Coupling Time | Typical Coupling Efficiency | Reference |
| 1H-Tetrazole | --- | >10 min | >98% | [6] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 6 min | High | [5] |
| 5-Benzylmercapto-1H-tetrazole | 0.25 M | 3 min | >99% | [6][8] |
| 4,5-Dicyanoimidazole (DCI) | --- | --- | High | [6][10] |
Table 2: Deprotection Protocols for TBDMS-Protected RNA
| Step | Reagent | Temperature | Duration | Purpose | Reference |
| Two-Step (UltraFast) | |||||
| 1. Base/Phosphate (B84403) Deprotection | AMA (Ammonium Hydroxide/40% Methylamine 1:1) | 65°C | 10 min | Cleavage from support, removal of cyanoethyl and base protecting groups | [7][11] |
| 2. TBDMS Deprotection | TEA·3HF/DMSO | 65°C | 2.5 hours | Removal of 2'-TBDMS groups | [7] |
| Two-Step (UltraMild) | |||||
| 1. Base/Phosphate Deprotection | Ammonium Hydroxide/Ethanol (3:1) | Room Temp. | 4 - 17 hours | For sensitive bases/dyes | [7][11] |
| 2. TBDMS Deprotection | TBAF in THF (1M) | Room Temp. | ~24 hours | Removal of 2'-TBDMS groups | [9] |
| One-Step | |||||
| 1. Full Deprotection | Ammonium Hydroxide | 65°C | Overnight | Simultaneous removal of all protecting groups (for specific modifications) | [12][13] |
Experimental Protocols
Synthesis of 5'-O-DMTr-2'-O-TBDMS-N-acyl-ribonucleoside-3'-O-phosphoramidite
This is a generalized protocol based on established chemical principles.[1][12]
-
Selective Silylation: Start with the N-acyl protected ribonucleoside. React with tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base (e.g., silver nitrate (B79036) in pyridine/THF) to selectively protect the 2'-hydroxyl group. This step often yields a mixture of 2'- and 3'-silylated isomers.[12]
-
Chromatographic Separation: Purify the reaction mixture using silica (B1680970) gel chromatography to isolate the desired 2'-O-TBDMS isomer from the 3'-O-TBDMS isomer and other byproducts.
-
DMTr Protection: Protect the 5'-hydroxyl group with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base like pyridine.
-
Phosphitylation: React the purified 5'-O-DMTr-2'-O-TBDMS nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to introduce the phosphoramidite group at the 3'-position.
-
Purification: Purify the final product via silica gel chromatography to yield the pure TBDMS-protected phosphoramidite.
Solid-Phase RNA Synthesis Cycle
-
Initialization: The synthesis begins with a solid support (e.g., CPG) to which the first nucleoside is attached.
-
Step 1: Detritylation: The 5'-DMTr protecting group of the support-bound nucleoside is removed using a mild acid solution (e.g., 3% trichloroacetic acid in dichloromethane), exposing the 5'-hydroxyl group.
-
Step 2: Coupling: The TBDMS-protected phosphoramidite monomer is activated (e.g., with ETT) and coupled to the newly exposed 5'-hydroxyl group of the growing chain.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent them from participating in subsequent cycles, thus minimizing the formation of failure sequences.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate triester using an iodine solution.
-
Iteration: The cycle is repeated until the desired RNA sequence is assembled.
Full Deprotection and Cleavage of RNA (TEA·3HF Method)
-
Cleavage and Base Deprotection: Transfer the solid support containing the synthesized oligonucleotide to a vial. Add a solution of AMA (Ammonium Hydroxide/40% Methylamine, 1:1) and heat at 65°C for 10-15 minutes. This step cleaves the RNA from the support, removes the cyanoethyl phosphate protecting groups, and removes the exocyclic amine protecting groups.[7][11]
-
Evaporation: After cooling, transfer the supernatant to a new tube and evaporate to dryness.
-
2'-TBDMS Deprotection: Re-dissolve the dried oligonucleotide pellet in a solution of triethylamine trihydrofluoride (TEA·3HF) and a solvent like DMSO or NMP. For example, add 75µL of TEA·3HF to the oligo dissolved in 60µL of TEA and DMSO.[7]
-
Incubation: Heat the mixture at 65°C for 2.5 hours to effect the complete removal of all 2'-TBDMS groups.[7]
-
Quenching and Purification: Quench the reaction by adding an appropriate quenching buffer. The fully deprotected RNA can then be purified using methods such as HPLC, gel electrophoresis, or specialized purification cartridges.
Visualizations
Caption: The four-step automated cycle of solid-phase oligonucleotide synthesis.
Caption: The fluoride-mediated deprotection of the 2'-TBDMS group.
Caption: Comparison of steric effects between TBDMS and TOM protecting groups.
References
- 1. atdbio.com [atdbio.com]
- 2. blog.entegris.com [blog.entegris.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. [PDF] Oligoribonucleotides with 2′‐O‐(tert‐Butyldimethylsilyl) Groups | Semantic Scholar [semanticscholar.org]
- 11. glenresearch.com [glenresearch.com]
- 12. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Syntheses of two 5-hydroxymethyl-2'-deoxycytidine phosphoramidites with TBDMS as the 5-hydroxymethyl protecting group and their incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phosphoramidite Chemistry for RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles, experimental protocols, and critical considerations in the solid-phase synthesis of RNA using phosphoramidite (B1245037) chemistry. This method, central to the production of synthetic RNA for research, diagnostics, and therapeutic applications, involves a cyclical four-step process of deprotection, coupling, capping, and oxidation.
Core Principles of RNA Phosphoramidite Chemistry
Solid-phase RNA synthesis builds an oligonucleotide chain in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG). The key reagents are ribonucleoside phosphoramidites, which are nucleosides with reactive phosphite (B83602) groups and protecting groups on the 5'-hydroxyl, 2'-hydroxyl, and the exocyclic amines of the nucleobases. The presence of the 2'-hydroxyl group in ribonucleosides, absent in deoxyribonucleosides, introduces significant complexity to RNA synthesis, necessitating a robust protecting group strategy to prevent side reactions and chain degradation.[1]
The synthesis cycle is a highly efficient and automated process, with each cycle adding one nucleotide to the growing RNA chain. The efficiency of each step is critical, as the overall yield of the full-length product decreases exponentially with the number of coupling cycles.
The Four Steps of the Synthesis Cycle
The synthesis of an RNA oligonucleotide proceeds through a repeated four-step cycle for each nucleotide addition.
Deprotection (Detritylation)
The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide attached to the solid support. This is typically achieved by treatment with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758).[2][3] The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction.
Coupling
The activated phosphoramidite monomer is then coupled to the free 5'-hydroxyl group of the growing RNA chain. The phosphoramidite is activated by a weak acid, such as 5-benzylthio-1H-tetrazole (BTT), 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI), to form a highly reactive intermediate.[4][5] This intermediate rapidly reacts with the 5'-hydroxyl group to form a phosphite triester linkage.[1]
Capping
To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, a capping step is introduced. Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole. This effectively terminates the extension of these shorter sequences.[1]
Oxidation
The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically achieved using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[1][6]
This four-step cycle is repeated until the desired RNA sequence is synthesized.
Protecting Groups in RNA Synthesis
The success of RNA synthesis is highly dependent on the choice of protecting groups, particularly for the 2'-hydroxyl group. These groups must be stable throughout the synthesis cycles and be removable under conditions that do not damage the final RNA product.
| Protecting Group | Position | Removal Conditions |
| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Mild acid (e.g., 3% TCA in DCM) |
| tert-Butyldimethylsilyl (TBDMS) | 2'-Hydroxyl | Fluoride source (e.g., TEA·3HF or TBAF) |
| Benzoyl (Bz), Acetyl (Ac), Phenoxyacetyl (Pac), Isopropyl-phenoxyacetyl (iPr-Pac) | Exocyclic Amines (A, C, G) | Base (e.g., aqueous ammonia (B1221849)/methylamine) |
| β-Cyanoethyl (CE) | Phosphate | Mild base (e-g., aqueous ammonia/methylamine) |
Experimental Protocols
Protocol 1: Solid-Phase RNA Synthesis Cycle
This protocol outlines the general steps performed by an automated DNA/RNA synthesizer.
-
Deblocking: The solid support is washed with a solution of 3% trichloroacetic acid in dichloromethane for 60-90 seconds to remove the 5'-DMT group. The support is then washed with anhydrous acetonitrile (B52724) to neutralize the acid and prepare for the coupling step.
-
Coupling: The phosphoramidite monomer (0.05-0.2 M in acetonitrile) and an activator (e.g., 0.25 M DCI in acetonitrile) are simultaneously delivered to the synthesis column. The coupling reaction is allowed to proceed for 3-10 minutes.
-
Capping: A 1:1 mixture of Capping Reagent A (acetic anhydride/lutidine/THF) and Capping Reagent B (N-methylimidazole/THF) is delivered to the column and allowed to react for 1-2 minutes to cap any unreacted 5'-hydroxyl groups.
-
Oxidation: A solution of 0.02-0.1 M iodine in THF/water/pyridine is delivered to the column and reacts for 1-2 minutes to oxidize the phosphite triester to a phosphate triester.
-
Washing: The support is washed with acetonitrile between each step to remove excess reagents and byproducts.
Protocol 2: Cleavage and Deprotection of Synthetic RNA
This protocol describes the removal of the synthesized RNA from the solid support and the deprotection of the nucleobases, phosphate groups, and the 2'-hydroxyl groups.
-
Cleavage and Base/Phosphate Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of a 1:1 (v/v) mixture of concentrated aqueous ammonia and 40% aqueous methylamine (B109427) (AMA).[7]
-
Cool the vial and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Wash the support with 0.5 mL of water and combine the supernatants.
-
Evaporate the solution to dryness in a vacuum centrifuge.
-
-
2'-Hydroxyl Deprotection (TBDMS removal):
-
To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve by gentle heating at 65°C for 5 minutes if necessary.[9][10]
-
Add 60 µL of triethylamine (B128534) (TEA).[9][10]
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF).[9][10]
-
Quench the reaction by adding a quenching buffer or by precipitation.
-
Protocol 3: Purification of Synthetic RNA by HPLC
High-performance liquid chromatography (HPLC) is a common method for purifying synthetic RNA to a high degree of purity.[11]
-
Sample Preparation: The deprotected RNA is dissolved in an appropriate aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).
-
HPLC System: An ion-pair reversed-phase HPLC (IP-RP-HPLC) system is typically used.
-
Column: A C18 column is commonly employed.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile/water.
-
-
Gradient Elution: A linear gradient of increasing Mobile Phase B is used to elute the RNA. The hydrophobic DMT-on full-length product will be retained longer than the DMT-off failure sequences.
-
Fraction Collection: Fractions corresponding to the major peak (the full-length product) are collected.
-
Detritylation: The collected DMT-on RNA is treated with an acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalting: The final purified RNA is desalted using methods like ethanol (B145695) precipitation or size-exclusion chromatography.
Quantitative Data
The efficiency of RNA synthesis and purification can be quantified at various stages.
Table 1: Typical Coupling Efficiencies
| Phosphoramidite Type | Coupling Efficiency per Step | Reference |
| Monomer Phosphoramidites | 98-99.5% | [12][13] |
| Dimer Phosphoramidites | ≥99% | [13] |
Table 2: Deprotection Conditions and Times
| Protecting Group | Reagent | Temperature (°C) | Time | Reference |
| Exocyclic Amines and Phosphate | Aqueous Ammonia/Methylamine (AMA) | 65 | 10-15 min | [7][8] |
| 2'-TBDMS | TEA·3HF in DMSO/TEA | 65 | 2.5 hours | [9][10] |
Table 3: Expected Yields after Purification
| Purification Method | Typical Purity | Expected Yield | Reference |
| HPLC | >95% | 26-56% | [11][14] |
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the key processes in RNA synthesis.
Caption: The four-step cycle of solid-phase RNA synthesis.
Caption: The sequential workflow for RNA cleavage and deprotection.
Caption: The logical steps in DMT-on HPLC purification of synthetic RNA.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. mdpi.com [mdpi.com]
- 4. kulturkaufhaus.de [kulturkaufhaus.de]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. idtdna.com [idtdna.com]
- 7. wenzhanglab.com [wenzhanglab.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. agilent.com [agilent.com]
- 12. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfachemic.com [alfachemic.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite synthesis protocol
An advanced and meticulously detailed protocol for the synthesis of N2-dimethylformamidine-5'-O-dimethoxytrityl-2'-O-tert-butyldimethylsilyl-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), a crucial reagent in the synthesis of RNA oligonucleotides. This document provides researchers, scientists, and professionals in drug development with a comprehensive guide, including step-by-step experimental procedures, tabulated data for clarity, and a visual workflow diagram.
Introduction
The synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, with applications ranging from therapeutic agents (siRNA, ASOs) to diagnostic tools. The phosphoramidite method is the most widely used approach for solid-phase RNA synthesis. This protocol details the multi-step synthesis of the guanosine (B1672433) phosphoramidite building block, incorporating key protecting groups: the acid-labile 5'-O-dimethoxytrityl (DMT) for ease of monitoring, the bulky 2'-O-tert-butyldimethylsilyl (TBDMS) to prevent side reactions and promote the correct 3'-5' phosphodiester linkage, the N2-dimethylformamidine (dmf) to protect the exocyclic amine of guanosine, and the 3'-O-cyanoethyl phosphoramidite for efficient coupling during oligonucleotide synthesis.
Synthesis Workflow
The overall synthetic strategy involves a series of protection and phosphitylation steps to prepare the final guanosine phosphoramidite. The sequence of these steps is critical to ensure high yields and purity. The following diagram illustrates the logical flow of the synthesis.
Application Notes and Protocols for RNA Synthesis Utilizing TBDMS Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the chemical synthesis of RNA oligonucleotides using tert-butyldimethylsilyl (TBDMS) protection of the 2'-hydroxyl group. This established methodology is a cornerstone of automated solid-phase RNA synthesis.
Introduction
The chemical synthesis of RNA is a critical technology for a wide range of research and therapeutic applications, including the production of siRNA, aptamers, and ribozymes. The TBDMS (or TBS) protecting group for the 2'-hydroxyl of the ribose is a widely adopted strategy due to its stability during the synthesis cycle and its selective removal under specific fluoride-based conditions.[1][2] This method, based on phosphoramidite (B1245037) chemistry, allows for the efficient and reliable assembly of RNA oligonucleotides.[3][4]
The overall process involves the sequential addition of 2'-O-TBDMS protected ribonucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support.[2][3] Each addition cycle consists of four key steps: detritylation, coupling, capping, and oxidation. Following the completion of the chain elongation, a multi-step deprotection and purification process is employed to yield the final RNA product.
Chemical Workflow of TBDMS-Based RNA Synthesis
The synthesis cycle is an iterative process that sequentially adds nucleotide units to the growing RNA chain.
Caption: High-level workflow of RNA synthesis using TBDMS chemistry.
Data Presentation: Synthesis and Deprotection Parameters
The following tables summarize key quantitative data for the standard protocol of RNA synthesis using TBDMS chemistry.
Table 1: Solid-Phase Synthesis Cycle Parameters
| Step | Reagent/Parameter | Typical Value | Notes |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M in Acetonitrile (B52724) | A commonly used activator.[5] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M in Acetonitrile | A more reactive activator, allowing for shorter coupling times.[3][6] | |
| Coupling Time | With ETT | 6 minutes | Longer coupling times are generally required for the sterically hindered 2'-O-TBDMS phosphoramidites.[6] |
| With BTT | 3 minutes | The higher reactivity of BTT allows for a reduction in coupling time.[6] | |
| Capping | Cap A: Acetic Anhydride (B1165640)/Lutidine/THF | Standard concentrations | To block unreacted 5'-hydroxyl groups. |
| Cap B: N-Methylimidazole/THF | Standard concentrations | To catalyze the capping reaction. | |
| Oxidation | Iodine solution | 0.02 - 0.1 M in THF/Water/Pyridine | To oxidize the phosphite (B83602) triester to the more stable phosphate (B84403) triester. |
| Detritylation | Dichloroacetic acid (DCA) in Dichloromethane | 3% (v/v) | To remove the 5'-O-dimethoxytrityl (DMT) group. |
Table 2: Deprotection Conditions
| Step | Reagent | Temperature | Duration | Notes |
| Cleavage & Base Deprotection (Standard) | Ammonium (B1175870) hydroxide (B78521)/Ethanol (B145695) (3:1) | Room Temperature or 55°C | 4 - 17 hours | Conditions depend on the base protecting groups used.[1][6] |
| Cleavage & Base Deprotection (UltraFast) | AMA (Ammonium hydroxide/40% aq. Methylamine 1:1) | 65°C | 10 minutes | Requires acetyl-protected Cytidine (Ac-C).[6][7] |
| 2'-O-TBDMS Removal (Standard) | Tetrabutylammonium fluoride (B91410) (TBAF) in THF | Room Temperature | 8 - 24 hours | Performance can be variable due to water content.[6][8] |
| 2'-O-TBDMS Removal (Optimized) | Triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO or NMP | 65°C | 1.5 - 2.5 hours | More reliable and faster than TBAF.[6][8] |
Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Synthesis
This protocol outlines the steps performed by an automated DNA/RNA synthesizer.
-
Preparation:
-
Dissolve TBDMS-protected RNA phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M.[7]
-
Install the phosphoramidites, activator (ETT or BTT), and other necessary reagents on the synthesizer.
-
Program the desired RNA sequence and synthesis scale into the synthesizer software.
-
-
Synthesis Cycle: The synthesizer will automatically perform the following steps for each nucleotide addition:
-
Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleotide by treating with 3% DCA in dichloromethane. The support is then washed with acetonitrile.
-
Coupling: The next TBDMS-protected phosphoramidite is activated by ETT or BTT and coupled to the free 5'-hydroxyl group.[3][6]
-
Capping: Unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.
-
The cycle is repeated until the full-length RNA sequence is assembled.
-
-
Final Detritylation (Optional): The final 5'-DMT group can be removed by the synthesizer (DMT-off) or left on for purification purposes (DMT-on).
Protocol 2: Cleavage and Deprotection
This protocol describes the removal of the synthesized RNA from the solid support and the deprotection of the nucleobases and phosphate groups.
A. UltraFast Method (using AMA)
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1.5 mL of AMA solution (a 1:1 mixture of concentrated aqueous ammonia (B1221849) and 40% aqueous methylamine).[7]
-
Seal the vial tightly and heat at 65°C for 10 minutes.[6]
-
Cool the vial, then carefully open it in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected RNA to a new tube.
-
Wash the support with RNase-free water and combine the washes with the supernatant.
-
Evaporate the solution to dryness.
B. Standard Method (using Ammonium Hydroxide/Ethanol)
-
Transfer the solid support to a screw-cap vial.
-
Add a solution of concentrated ammonium hydroxide and ethanol (3:1 v/v).
-
Incubate at 55°C for 4-8 hours or at room temperature for 12-17 hours.
-
Follow steps 4-7 from the UltraFast method.
Protocol 3: 2'-O-TBDMS Group Removal
This protocol details the final deprotection step to remove the silyl (B83357) groups from the 2'-hydroxyl positions.
-
Re-dissolve the dried, base-deprotected oligonucleotide in 100 µL of anhydrous DMSO. If necessary, gently heat at 65°C for a few minutes to aid dissolution.[6]
-
Add 125 µL of triethylamine trihydrofluoride (TEA·3HF).[6]
-
Mix well and heat the solution at 65°C for 2.5 hours.[6]
-
After cooling, the fully deprotected RNA can be desalted or purified.
Logical Relationship of Deprotection Steps
The deprotection of the synthesized RNA is a sequential process where each step prepares the molecule for the next.
Caption: Sequential logic of the RNA deprotection process.
Purification and Analysis
Following deprotection, the crude RNA oligonucleotide is typically purified to remove truncated sequences and other impurities. Common purification techniques include:
-
High-Performance Liquid Chromatography (HPLC): Anion-exchange and reversed-phase HPLC are powerful methods for purifying and analyzing RNA.[9]
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is often used for the purification of longer RNA strands.
-
Cartridge Purification: For DMT-on synthesis, specialized cartridges can be used for rapid purification.[6]
Analysis of the final product is crucial to confirm its identity and purity. This is typically achieved by mass spectrometry (e.g., ESI-MS) and analytical HPLC or UPLC.
References
- 1. atdbio.com [atdbio.com]
- 2. benchchem.com [benchchem.com]
- 3. kulturkaufhaus.de [kulturkaufhaus.de]
- 4. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. glenresearch.com [glenresearch.com]
- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in automated solid-phase oligonucleotide synthesis. The protocols outlined below are intended to ensure high coupling efficiency and yield of high-quality RNA oligonucleotides for various research, diagnostic, and therapeutic applications.
Introduction to this compound
This compound is a crucial building block for the chemical synthesis of RNA.[1][2] It is a ribonucleoside phosphoramidite (B1245037) of guanosine (B1672433) that is modified with several protecting groups to ensure specific and efficient coupling during solid-phase synthesis. These protecting groups are:
-
5'-O-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl function. Its removal allows for the stepwise addition of the next nucleotide.[3][4]
-
2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl (B83357) ether group that protects the 2'-hydroxyl group of the ribose sugar. This group is stable under the conditions of the synthesis cycle and is removed at the end of the synthesis using a fluoride-based reagent.[2][3]
-
N2-dimethylformamidine (dmf): A base-labile protecting group for the exocyclic amine of guanine. The dmf group is advantageous as it allows for rapid deprotection under mild basic conditions.[2]
-
β-Cyanoethyl (CE): Protects the phosphorus of the phosphoramidite. This group is also removed by β-elimination under basic conditions during the final deprotection step.[5]
The use of 2'-O-TBDMS protected phosphoramidites is a well-established and reliable method for RNA synthesis.[3][6] Oligonucleotides synthesized using this method have found widespread applications in various fields, including the development of RNA interference (siRNA) therapeutics, ribozymes, and aptamers.[6][7]
Properties and Specifications
Below is a summary of the key properties and specifications for this compound.
| Property | Specification | Reference |
| Molecular Formula | C₄₉H₆₇N₈O₈PSi | [1][2] |
| Molecular Weight | 955.16 g/mol | [1][2] |
| Appearance | White to light yellow powder | [2] |
| Purity (HPLC) | ≥98.0% | [2] |
| Storage Condition | -20 °C under a dry, inert atmosphere | [2] |
| Moisture Content | ≤0.20% w/w | [2] |
Experimental Protocols
Reagent Preparation
-
Phosphoramidite Solution: Prepare a solution of this compound in anhydrous acetonitrile (B52724) at the concentration recommended by the synthesizer manufacturer (typically 0.05 M to 0.15 M).
-
Activator Solution: The choice of activator is critical for achieving high coupling efficiencies with the sterically hindered 2'-O-TBDMS phosphoramidites.[5][8] While 1H-tetrazole can be used, more potent activators are recommended.[8]
| Activator | Recommended Concentration | Coupling Time | Coupling Efficiency | Reference |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.6 M | ~5-10 minutes | >98% | [8][9] |
| 5-Benzylmercapto-1H-tetrazole (BMT) | 0.25 M | ~3-5 minutes | >99% | [5][8] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | ~10 minutes | >98% | [8][10] |
-
Other Reagents: Ensure all other reagents for the synthesizer (e.g., capping solutions, oxidizing solution, deblocking solution) are fresh and of high quality.
Automated Solid-Phase Synthesis Workflow
The synthesis of RNA oligonucleotides follows a cyclic process of deblocking, coupling, capping, and oxidation.[4]
Figure 1: Automated RNA oligonucleotide synthesis cycle.
Protocol Steps:
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed by treatment with a mild acid (e.g., 3% trichloroacetic acid in dichloromethane) to free the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The prepared this compound solution and activator solution are delivered to the synthesis column. A longer coupling time (typically 10-12 minutes) is recommended for 2'-O-TBDMS protected amidites to ensure high coupling efficiency.[2][8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences.[4]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in a tetrahydrofuran/water/pyridine solution).
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection Protocol
A two-step deprotection procedure is crucial to obtain high-purity RNA.
Figure 2: Two-step deprotection workflow for RNA oligonucleotides.
Step 1: Base and Phosphate Deprotection
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add a solution of aqueous methylamine or a mixture of ammonium (B1175870) hydroxide (B78521) and ethanol (e.g., 3:1 v/v). The use of methylamine-based solutions is often preferred for faster deprotection.[9]
-
Incubate at the recommended temperature and time (e.g., 55°C for 17 hours for ammonia/ethanol, or room temperature for shorter times with methylamine).[3] This step cleaves the oligonucleotide from the solid support and removes the dmf and cyanoethyl protecting groups.
-
After incubation, carefully transfer the supernatant to a new tube and evaporate to dryness.
Step 2: 2'-O-TBDMS Deprotection
-
Resuspend the dried oligonucleotide in a solution for silyl group removal. Triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) or dimethylformamide (DMF) is highly effective and less sensitive to water than tetrabutylammonium fluoride (TBAF).[9][11]
-
Incubate at the recommended temperature and time (e.g., 55-65°C for 1-2.5 hours with TEA·3HF).[11]
-
Quench the reaction and precipitate the oligonucleotide.
-
Wash the oligonucleotide pellet with a suitable solvent (e.g., ethanol) and dry.
Purification and Analysis
The crude deprotected oligonucleotide should be purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is a commonly used method for purification.[5] Anion-exchange or reversed-phase HPLC can be employed depending on the properties of the oligonucleotide. The purity and identity of the final product should be confirmed by methods such as mass spectrometry and gel electrophoresis.
Applications of Synthesized Oligonucleotides
Oligonucleotides synthesized using this compound are suitable for a wide range of applications in research and drug development.
Figure 3: Applications of synthetic RNA oligonucleotides.
-
RNA Interference (RNAi): Synthetic small interfering RNAs (siRNAs) are widely used to study gene function and as potential therapeutics to silence disease-causing genes.[6][7]
-
Aptamers: These are single-stranded oligonucleotides that can bind to specific target molecules, including proteins and small molecules, with high affinity and specificity. They are used in diagnostics, therapeutics, and as research tools.[6]
-
Ribozymes: These are RNA molecules with catalytic activity that can be designed to cleave specific RNA sequences. They have applications in molecular biology and as potential therapeutic agents.[7]
-
Antisense Oligonucleotides: These are short, single-stranded oligonucleotides that can bind to a target mRNA and modulate its function.[7]
-
Structural and Functional Studies of RNA: Synthetic RNAs are essential for biophysical and biochemical studies of RNA structure and function.[1]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Inactive phosphoramidite or activator- Insufficient coupling time- High moisture content | - Use fresh, high-quality phosphoramidite and activator solutions.- Increase the coupling time (10-12 minutes is recommended for 2'-O-TBDMS amidites).- Ensure all reagents and solvents are anhydrous. |
| Oligonucleotide Degradation | - Premature removal of 2'-O-TBDMS group during base deprotection- Acidic conditions | - Use milder basic conditions for the first deprotection step (e.g., ammonia/ethanol instead of stronger bases if degradation is observed).[3]- Ensure complete neutralization after the final detritylation step. |
| Incomplete Deprotection of 2'-O-TBDMS | - Inactive fluoride reagent- Insufficient deprotection time or temperature | - Use fresh TEA·3HF or TBAF solution.- Increase the incubation time or temperature for the second deprotection step. |
| Presence of Deletion Sequences | - Inefficient capping | - Check the activity of the capping reagents and ensure they are being delivered correctly by the synthesizer. |
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. shop.hongene.com [shop.hongene.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 5. kulturkaufhaus.de [kulturkaufhaus.de]
- 6. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Use of Activators with TBDMS-Protected Phosphoramidites in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solid-phase synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry is a cornerstone of modern molecular biology and drug development. For the synthesis of RNA, the protection of the 2'-hydroxyl group is critical to prevent side reactions and ensure the fidelity of the final product. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for the 2'-hydroxyl of ribonucleoside phosphoramidites. The efficiency of the coupling step in oligonucleotide synthesis is highly dependent on the choice of activator, which catalyzes the reaction between the phosphoramidite and the free 5'-hydroxyl of the growing oligonucleotide chain. This document provides detailed application notes, comparative data, and experimental protocols for the selection and use of recommended activators for TBDMS-protected phosphoramidites.
Activator Selection for TBDMS-Protected Phosphoramidites
The steric hindrance presented by the TBDMS group necessitates the use of highly efficient activators to achieve optimal coupling efficiencies and reasonable reaction times. While 1H-Tetrazole has been a standard activator in DNA synthesis, more potent activators are generally recommended for RNA synthesis using TBDMS-protected monomers.
The primary role of the activator is to protonate the nitrogen of the phosphoramidite's diisopropylamino group, leading to its departure and the formation of a highly reactive phosphitylating agent. The choice of activator can significantly impact the kinetics of this activation step and the subsequent nucleophilic attack by the 5'-hydroxyl group.
Recommended Activators:
-
5-Ethylthio-1H-tetrazole (ETT): A widely used activator that offers a good balance of activity and stability. It is more acidic than 1H-Tetrazole, leading to faster activation.
-
5-Benzylthio-1H-tetrazole (BTT): A more potent activator than ETT, allowing for significantly shorter coupling times, which is particularly advantageous for the synthesis of long oligonucleotides or sequences containing sterically demanding modifications.[1][2]
-
4,5-Dicyanoimidazole (B129182) (DCI): A highly effective, non-tetrazole-based activator.[3][4] DCI is known for its high nucleophilicity, which contributes to its rapid activation of phosphoramidites.[3][4] It is also highly soluble in acetonitrile (B52724), allowing for the use of higher concentrations.[3]
Quantitative Data: Activator Performance Comparison
The selection of an appropriate activator has a direct impact on the coupling efficiency and the time required for each coupling step. The following tables summarize the available quantitative data for the performance of recommended activators with TBDMS-protected phosphoramidites.
| Activator | TBDMS-Protected Monomer | Recommended Coupling Time | Average Stepwise Coupling Efficiency (%) | Reference |
| 1H-Tetrazole | 2'-TBDMS-riboguanosine | 25 min | Not specified | [3] |
| 5-Ethylthio-1H-tetrazole (ETT) | General TBDMS-RNA monomers | 6 min | ~97.5-99% | [1][5] |
| 5-Benzylthio-1H-tetrazole (BTT) | General TBDMS-RNA monomers | 3 min | >97% | [1][2][6] |
| 4,5-Dicyanoimidazole (DCI) | 2'-TBDMS-riboguanosine | 10 min | Not specified | [3] |
| 4,5-Dicyanoimidazole (DCI) | General TBDMS-RNA monomers | Not specified | Can be higher than with 1H-Tetrazole | [3][4] |
| Activator Comparison | Parameter | Observation | Reference |
| DCI vs. 1H-Tetrazole | Coupling Rate | DCI is approximately twice as fast. | [3][4] |
| BTT vs. 1H-Tetrazole | Coupling Time | BTT (3 min) is significantly faster than 1H-Tetrazole (10-15 min). | [2] |
| ETT vs. BTT | Coupling Time | BTT (3 min) is faster than ETT (6 min). | [1] |
Experimental Protocols
I. General Protocol for Automated Solid-Phase Synthesis of RNA using TBDMS-Protected Phosphoramidites
This protocol is a general guideline for automated oligonucleotide synthesis on a standard DNA/RNA synthesizer. Please refer to your instrument's manual for specific operational details.
Materials:
-
TBDMS-protected A(Bz), C(Ac), G(ibu), and U phosphoramidites (0.1 M in anhydrous acetonitrile)
-
Recommended Activator Solution (e.g., 0.25 M ETT, 0.25 M BTT, or 0.5 M DCI in anhydrous acetonitrile)
-
Deblocking Solution (3% Trichloroacetic acid in dichloromethane)
-
Capping Reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing Solution (0.02 M Iodine in THF/Water/Pyridine)
-
Anhydrous Acetonitrile
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Synthesis Cycle:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group with the deblocking solution to expose the free 5'-hydroxyl group.
-
Coupling: Delivery of the TBDMS-protected phosphoramidite and the activator solution to the synthesis column. The coupling times should be adjusted based on the chosen activator (see table above).
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using the oxidizing solution.
-
Washing: Thorough washing with anhydrous acetonitrile between each step to remove excess reagents and byproducts.
This cycle is repeated for each nucleotide addition until the desired sequence is synthesized.
II. Post-Synthesis Cleavage and Deprotection Protocol
A. Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add a solution of concentrated ammonium (B1175870) hydroxide/ethanol (3:1, v/v) to the vial.
-
Incubate the vial at 55°C for 12-16 hours. This step cleaves the oligonucleotide from the CPG support, removes the cyanoethyl phosphate protecting groups, and the protecting groups on the nucleobases.
B. Removal of 2'-O-TBDMS Protecting Groups:
-
After cooling the vial from the previous step, centrifuge and carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
To the dried residue, add a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or a mixture of TEA·3HF/DMSO.
-
Incubate at 65°C for 2.5 hours to effect the removal of the TBDMS groups.[1]
-
Quench the reaction by adding a suitable buffer.
-
The deprotected oligonucleotide can then be purified by methods such as HPLC or gel electrophoresis.
Visualizations
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Caption: Mechanism of phosphoramidite activation and coupling.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
TBDMS Group Removal: A Comparative Analysis of TEA·3HF and TBAF Protocols
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The tert-butyldimethylsilyl (TBDMS) group is a cornerstone of hydroxyl protection in modern organic synthesis, prized for its stability and selective removal. This document provides a detailed comparative analysis of two common reagents for TBDMS deprotection: triethylamine (B128534) trihydrofluoride (TEA·3HF) and tetrabutylammonium (B224687) fluoride (B91410) (TBAF). We present experimental protocols, a summary of quantitative data, and a discussion of the relative advantages and disadvantages of each method to guide researchers in selecting the optimal conditions for their specific applications.
Introduction
The selection of a deprotection strategy for silyl (B83357) ethers is critical to the success of complex synthetic routes. While tetrabutylammonium fluoride (TBAF) has been a widely used reagent for the cleavage of TBDMS ethers, its basicity and sensitivity to moisture can lead to side reactions and incomplete deprotection, particularly with sensitive substrates or on a larger scale.[1][2] Triethylamine trihydrofluoride (TEA·3HF) has emerged as a reliable and efficient alternative, offering milder reaction conditions and greater tolerance to residual water.[2][3] This application note aims to provide a comprehensive overview of both methods, enabling researchers to make informed decisions for their synthetic challenges.
Mechanism of Deprotection
The fundamental mechanism for the cleavage of a TBDMS ether by a fluoride source involves the nucleophilic attack of the fluoride ion on the silicon atom. The high affinity of silicon for fluorine drives the formation of a transient pentacoordinate silicon intermediate. This intermediate subsequently breaks down to release the alkoxide and form a stable tert-butyldimethylsilyl fluoride byproduct. The alkoxide is then protonated during aqueous workup to yield the desired alcohol.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for TBDMS deprotection using TEA·3HF and TBAF, compiled from various sources. It is important to note that optimal conditions are substrate-dependent and may require empirical optimization.
| Parameter | TEA·3HF | TBAF | References |
| Typical Reagent Concentration | Neat or in a solvent mixture (e.g., with NMP and TEA, or DMSO) | 1 M solution in THF | [1][3][4] |
| Typical Equivalents | Often used as the reaction solvent or in large excess | 1.1 - 1.5 equivalents per TBDMS group | [1] |
| Reaction Temperature | Room temperature to 65°C | 0°C to room temperature | [5][6] |
| Typical Reaction Time | 1 - 4 hours | 45 minutes - 24 hours | [3][4][6] |
| Moisture Sensitivity | Low; effective even with significant water content | High; efficiency decreases significantly with moisture | [2][3] |
| pH of Reagent | Mildly acidic | Basic | [1] |
| Work-up Procedure | Generally simpler; can sometimes be followed by direct precipitation | Often requires aqueous extraction to remove TBAF salts | [7] |
Experimental Protocols
Protocol 1: TBDMS Deprotection using TEA·3HF
This protocol is particularly advantageous for substrates prone to decomposition under basic conditions or when moisture sensitivity is a concern.[2][3]
Materials:
-
TBDMS-protected compound
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) (optional)
-
Triethylamine (TEA) (optional)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) (optional)[5]
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 equiv) in a minimal amount of a suitable anhydrous solvent such as NMP, TEA, or DMSO if the substrate is a solid. For liquid substrates, TEA·3HF can often be used neat.[3][4]
-
Add TEA·3HF to the reaction mixture. The amount can vary from a few equivalents to being used as the solvent. A common mixture for RNA deprotection is a cocktail of NMP, TEA, and TEA·3HF.[4][8]
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 65°C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times can vary from 1 to 4 hours.[3][9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: TBDMS Deprotection using TBAF
This is a widely used protocol, particularly for substrates that are not base-sensitive.[1]
Materials:
-
TBDMS-protected compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv per TBDMS group) dropwise to the stirred solution.[1]
-
Allow the reaction to stir at 0°C and gradually warm to room temperature while monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times can range from 45 minutes to several hours.[6]
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary. For base-sensitive substrates, buffering the TBAF solution with acetic acid may be beneficial.[6]
Visualization of Experimental Workflows
Caption: Comparative workflow for TBDMS deprotection.
Discussion
TEA·3HF: The Efficient and Robust Choice
TEA·3HF has proven to be a more efficient and reliable reagent for TBDMS deprotection, especially in the context of large and complex molecules like RNA.[2][3] Its most significant advantage is its low sensitivity to moisture, which ensures reproducible results and simplifies handling procedures as it can often be used directly from the bottle.[3] Furthermore, TEA·3HF is not basic and has been shown not to cause phosphodiester bond migration in RNA, a common side reaction with basic reagents. The workup procedure is also generally more straightforward.
TBAF: The Classic Reagent with Caveats
TBAF remains a widely used and effective reagent for TBDMS removal.[1] However, its utility is hampered by its high basicity, which can lead to decomposition of sensitive substrates.[1] The presence of water significantly reduces its efficacy, often necessitating the use of anhydrous solvents and freshly opened reagent bottles.[2] For complex syntheses requiring high yields and minimal side products, the challenges associated with TBAF's basicity and moisture sensitivity may warrant the consideration of alternative reagents like TEA·3HF.
Conclusion
Both TEA·3HF and TBAF are effective reagents for the removal of the TBDMS protecting group. For routine deprotections of robust substrates, TBAF can be a suitable choice. However, for sensitive substrates, large-scale synthesis, or applications where reproducibility is paramount, such as in oligonucleotide synthesis, TEA·3HF offers significant advantages in terms of efficiency, moisture insensitivity, and milder reaction conditions. Researchers should carefully consider the nature of their substrate and the specific requirements of their synthetic route when selecting a deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Page loading... [guidechem.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. glenresearch.com [glenresearch.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. What is Triethylamine trihydrofluoride?_Chemicalbook [chemicalbook.com]
Purifying RNA Oligonucleotides: A Detailed Guide to the DMT-on Strategy
For researchers, scientists, and professionals in drug development, the purity of synthetic RNA oligonucleotides is paramount for the success of therapeutic and diagnostic applications. The dimethoxytrityl (DMT)-on purification strategy offers a robust and efficient method for isolating full-length RNA sequences from failure sequences and other impurities generated during solid-phase synthesis. This application note provides a detailed overview and step-by-step protocols for the DMT-on purification of RNA oligonucleotides.
The DMT-on strategy leverages the hydrophobic nature of the 5'-DMT protecting group, which is retained on the full-length oligonucleotide after synthesis.[1][2][] This hydrophobicity provides a strong handle for separation using reversed-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE) cartridges.[1][4] Shorter, "failure" sequences, which are capped during synthesis and lack the 5'-DMT group, are more hydrophilic and can be effectively washed away.[1][2]
Principle of DMT-on Purification
During automated solid-phase synthesis, a DMT group protects the 5'-hydroxyl of the growing oligonucleotide chain.[2][5] In the final synthesis cycle, this terminal DMT group is intentionally left on the desired full-length product. This makes the target molecule significantly more hydrophobic than the truncated failure sequences.[1][6] This difference in hydrophobicity is the basis for separation. The crude mixture is passed through a hydrophobic stationary phase, where the DMT-containing oligonucleotides are retained, and the hydrophilic impurities are washed away.[4] Subsequently, the DMT group is cleaved, and the purified, deprotected RNA oligonucleotide is eluted.
Experimental Workflow Overview
The overall workflow for the purification of RNA oligonucleotides using the DMT-on strategy involves several key stages: solid-phase synthesis, cleavage and deprotection of exocyclic amines and phosphate (B84403) groups, 2'-hydroxyl deprotection while retaining the 5'-DMT group, purification via RP-HPLC or SPE, on- or off-column detritylation, and finally, desalting.
References
- 1. atdbio.com [atdbio.com]
- 2. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. dupont.com [dupont.com]
- 5. IEX Purification of RNA Base(s) Containing DMT-on Oligonucleotide Single Strand Using a One Step On-Column Detritylation Technique [dash.harvard.edu]
- 6. dash.harvard.edu [dash.harvard.edu]
Application Notes and Protocols for HPLC Purification of Synthetic RNA with TBDMS Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of ribonucleic acid (RNA) oligonucleotides is a cornerstone of modern molecular biology, with applications ranging from therapeutic development (e.g., siRNA, mRNA vaccines) to diagnostics and fundamental research. Chemical synthesis of RNA typically employs protecting groups to prevent unwanted side reactions at reactive functional groups on the nucleobases, sugar, and phosphate (B84403) backbone. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for the 2'-hydroxyl function of the ribose sugar. Following solid-phase synthesis, a multi-step deprotection and purification process is required to isolate the full-length, biologically active RNA molecule.
Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful and widely adopted technique for the purification of synthetic oligonucleotides.[1][2] This method offers high resolution, enabling the separation of the desired full-length RNA product from failure sequences (n-1, n-2, etc.) and other synthesis-related impurities.[3]
These application notes provide a detailed protocol for the purification of TBDMS-protected synthetic RNA using IP-RP-HPLC. The protocol covers the essential steps from post-synthesis cleavage and deprotection to HPLC purification and post-purification processing.
Principle of Ion-Pair Reversed-Phase HPLC for RNA Purification
Standard reversed-phase HPLC is not effective for highly polar molecules like RNA, which have a net negative charge due to their phosphodiester backbone. IP-RP-HPLC overcomes this limitation by introducing an ion-pairing agent into the mobile phase. This agent is typically a bulky, positively charged molecule (e.g., triethylammonium (B8662869) acetate (B1210297), TEAA) that forms a neutral complex with the negatively charged RNA. This complex is more hydrophobic and can be retained and separated on a nonpolar stationary phase, such as a C18 column.
The separation is based on the differential hydrophobicity of the RNA-ion pair complexes. Elution is achieved by increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase, which disrupts the hydrophobic interactions and releases the RNA from the column. The elution order is generally dependent on the length of the RNA, with shorter sequences eluting earlier. However, the sequence composition and secondary structure of the RNA can also influence the retention time.[1]
Experimental Workflow
The overall workflow for the purification of synthetic RNA with TBDMS protection involves several key stages, from the completion of solid-phase synthesis to the final, purified product. The following diagram illustrates the logical progression of these steps.
Caption: Overall workflow for synthetic RNA purification.
Quantitative Data Summary
The efficiency of HPLC purification can be evaluated based on the purity and yield of the final product. The following table summarizes representative quantitative data for the purification of a synthetic RNA oligonucleotide.
| RNA Length (nucleotides) | Crude Purity (Area %) | Post-HPLC Purity (Area %) | Overall Yield (%) |
| 22-mer | <80% | >99% | >56% |
Note: Data is based on a case study of a single-stranded RNA oligonucleotide.[3] Yields can vary depending on the synthesis efficiency, sequence length, and specific purification conditions.
Detailed Experimental Protocols
Materials and Reagents
-
Crude synthetic RNA with TBDMS protection on solid support
-
Ammonium hydroxide/methylamine (AMA) solution
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Triethylamine (TEA)
-
HPLC Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in RNase-free water
-
HPLC Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA) in acetonitrile
-
RNase-free water
-
RNase-free centrifuge tubes and pipette tips
Protocol 1: Cleavage and Deprotection of Synthetic RNA
This protocol describes the removal of the RNA from the solid support and the deprotection of the nucleobase and 2'-hydroxyl protecting groups.
Workflow Diagram for Deprotection
References
Application Notes and Protocols for siRNA Synthesis using DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
Introduction
Small interfering RNAs (siRNAs) are powerful tools for gene silencing and have emerged as a promising class of therapeutics. The chemical synthesis of high-quality siRNA is critical for research and drug development. The phosphoramidite (B1245037) method is the standard for solid-phase synthesis of oligonucleotides, including siRNA. This document provides detailed protocols and application notes for the synthesis of siRNA using DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a key building block for incorporating guanosine (B1672433) into the RNA strand.
This compound is a protected ribonucleoside phosphoramidite. It features a 5'-dimethoxytrityl (DMT) group for protection of the 5'-hydroxyl, a tert-butyldimethylsilyl (TBDMS) group for the 2'-hydroxyl, a dimethylformamidyl (dmf) group for the guanine (B1146940) base, and a β-cyanoethyl (CE) group on the phosphoramidite moiety. The TBDMS group provides excellent stability during the acidic detritylation steps of the synthesis cycle.
This guide is intended for researchers, scientists, and drug development professionals familiar with oligonucleotide synthesis.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Various | Guanosine monomer building block |
| Other RNA phosphoramidites (A, C, U) | Various | A, C, U monomer building blocks |
| Controlled Pore Glass (CPG) Solid Support | Various | Solid phase for oligonucleotide synthesis |
| Acetonitrile (B52724) (Anhydrous) | Various | Solvent for phosphoramidites and activator |
| Activator (e.g., 5-Ethylthio-1H-tetrazole) | Various | Activates phosphoramidite for coupling reaction |
| Capping Reagents (Acetic Anhydride (B1165640), N-Methylimidazole) | Various | Blocks unreacted 5'-hydroxyl groups to prevent failure sequences |
| Oxidizing Solution (Iodine in THF/Pyridine/Water) | Various | Oxidizes the phosphite (B83602) triester to a stable phosphate (B84403) triester |
| Deblocking Agent (e.g., Dichloroacetic acid in DCM) | Various | Removes the 5'-DMT protecting group |
| Cleavage/Deprotection Solution (e.g., AMA) | Various | Cleaves oligo from support and removes base/phosphate protecting groups |
| 2'-Deprotection Reagent (e.g., TEA·3HF in DMSO) | Various | Removes the 2'-TBDMS protecting group |
| Purification Buffers and Columns (HPLC, Cartridge) | Various | Purification of the final siRNA product |
Experimental Protocols
Solid-Phase siRNA Synthesis Workflow
The synthesis of siRNA oligonucleotides is performed on an automated DNA/RNA synthesizer using a standard phosphoramidite cycle. Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
Caption: Automated solid-phase synthesis workflow for siRNA.
Protocol Steps:
-
Detritylation: The acid-labile 5'-DMT group is removed from the support-bound nucleoside using a solution like 3% dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the next coupling step.
-
Coupling: The activated this compound (or other required base) is coupled to the free 5'-hydroxyl group. Activation is typically achieved with an activator like 5-ethylthio-1H-tetrazole (ETT). This reaction is rapid, with typical coupling times of 30-120 seconds.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole. This prevents the formation of failure sequences (n-1 mers).
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution. This completes one cycle of nucleotide addition.
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the various protecting groups are removed.
-
Cleavage and Base/Phosphate Deprotection:
-
Transfer the CPG support to a screw-cap vial.
-
Add a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% methylamine (B109427) (AMA) in a 1:1 ratio.
-
Incubate at 65°C for 15-20 minutes. This step cleaves the oligo from the support and removes the dmf and cyanoethyl protecting groups.
-
Cool the vial, transfer the supernatant to a new tube, and dry the sample completely in a vacuum concentrator.
-
-
2'-O-TBDMS Group Removal:
-
Resuspend the dried oligonucleotide pellet in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Add triethylamine (B128534) trihydrofluoride (TEA·3HF).
-
Incubate the mixture at 65°C for 2.5 hours.
-
Quench the reaction and precipitate the crude siRNA using an appropriate method (e.g., butanol precipitation).
-
Purification and Quality Control
Purification is essential to remove truncated sequences, salts, and other impurities.
-
Purification: High-performance liquid chromatography (HPLC) is the preferred method for purifying siRNA. Both ion-exchange (IEX) and reverse-phase (RP) HPLC can be used.
-
IEX-HPLC: Separates oligonucleotides based on charge (length).
-
RP-HPLC: Separates based on hydrophobicity. If the final DMT group is left on ("DMT-on" synthesis), it provides a strong hydrophobic handle for purification, allowing for excellent separation of the full-length product from failure sequences.
-
-
Desalting: After HPLC purification, the siRNA is desalted using methods like size-exclusion chromatography or ethanol (B145695) precipitation.
-
Quality Control:
-
Mass Spectrometry (LC-MS): To confirm the identity and molecular weight of the synthesized strands.
-
HPLC or UPLC: To assess the purity of the final product.
-
PAGE (Polyacrylamide Gel Electrophoresis): Can also be used to verify purity and length.
-
Annealing
To form the final siRNA duplex, the purified sense and antisense strands are annealed.
-
Quantify the concentration of the sense and antisense strands by UV absorbance at 260 nm.
-
Mix equimolar amounts of the complementary strands in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate).
-
Heat the mixture to 95°C for 2-3 minutes.
-
Allow the mixture to cool slowly to room temperature over 1-2 hours.
-
Store the final siRNA duplex at -20°C or -80°C.
Quantitative Data
The efficiency of synthesis and purity of the final product are critical metrics. The following tables provide representative data.
Table 1: Synthesis Coupling Efficiency Coupling efficiency is a measure of the success of each nucleotide addition. High stepwise efficiency is crucial for obtaining a good yield of the full-length product.
| Phosphoramidite Type | Average Stepwise Coupling Efficiency (%) | Reference |
| Standard TBDMS-RNA Amidites | >98.5% | |
| High-Performance Amidites | >99.0% |
Note: The overall theoretical yield of a 21-mer siRNA with 99% average coupling efficiency is approximately 82% (0.99^20).
Table 2: Product Yield and Purity after Purification Final yield and purity depend on the synthesis scale, coupling efficiency, and purification method.
| Synthesis Scale | Purification Method | Typical Yield (OD Units) | Final Purity (%) |
| 1 µmol | Glen-Pak™ Cartridge | 50 - 80 | 90 - 95% |
| 1 µmol | HPLC | 40 - 70 | >97% |
| 10 µmol | HPLC | 350 - 600 | >97% |
Data compiled from supplier technical notes and literature. Purity is typically assessed by IEX-HPLC or UPLC.
Mechanism of Action: RNA Interference (RNAi)
Synthetic siRNAs function by co-opting the cell's natural RNAi pathway to induce gene silencing.
Caption: The RNA Interference (RNAi) signaling pathway.
The key steps in the RNAi pathway are:
-
RISC Loading: The synthetic siRNA duplex is introduced into the cytoplasm, where it is loaded into the RNA-Induced Silencing Complex (RISC).
-
Strand Separation: Within RISC, the siRNA duplex is unwound. The passenger (sense) strand is discarded and degraded.
-
RISC Activation: The guide (antisense) strand remains associated with the RISC, specifically with the Argonaute-2 (Ago2) protein, forming the active RISC.
-
Target Recognition: The guide strand directs the active RISC to the target messenger RNA (mRNA) that has a complementary sequence.
-
mRNA Cleavage: Upon perfect base-pairing between the guide strand and the target mRNA, the Ago2 protein cleaves the mRNA.
-
Gene Silencing: The cleaved mRNA is subsequently degraded by cellular machinery, preventing it from being translated into a protein. This results in the potent and specific silencing of the target gene.
Troubleshooting and Key Considerations
-
Low Coupling Efficiency: Can be caused by impure or wet reagents (especially acetonitrile and phosphoramidites), an inactive activator, or issues with the synthesizer fluidics. Ensure all reagents are anhydrous and of high quality.
-
Impure Final Product: Incomplete capping can lead to a high percentage of n-1 failure sequences. Incomplete deprotection (especially of the 2'-TBDMS group) can also lead to impurities that reduce biological activity.
-
Degradation: RNA is highly susceptible to degradation by RNases. It is imperative to use RNase-free water, reagents, and labware throughout the deprotection, purification, and annealing steps.
-
Off-Target Effects: The sequence of the siRNA is critical. Poorly designed sequences can lead to the silencing of unintended genes. Utilize validated design algorithms to minimize this risk.
Application of TBDMS Phosphoramidites in RNA Aptamer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of RNA aptamers using tert-butyldimethylsilyl (TBDMS) protected phosphoramidites. TBDMS chemistry is a widely adopted and robust method for RNA synthesis, crucial for the development of RNA aptamers for therapeutic and diagnostic applications.[1][2] These notes offer insights into the chemistry, experimental procedures, and data supporting the use of TBDMS phosphoramidites.
Introduction to TBDMS in RNA Synthesis
Solid-phase phosphoramidite (B1245037) chemistry is the cornerstone of modern DNA and RNA oligonucleotide synthesis.[] In RNA synthesis, the protection of the 2'-hydroxyl group of the ribose sugar is critical to prevent unwanted side reactions during the stepwise assembly of the oligonucleotide chain.[][4] The tert-butyldimethylsilyl (TBDMS) group is a popular choice for this 2'-hydroxyl protection due to its stability under the conditions of oligonucleotide synthesis and its selective removal under specific deprotection conditions.[4][5]
The use of TBDMS-protected phosphoramidites allows for high coupling efficiencies and the synthesis of high-purity RNA aptamers.[6] However, the steric hindrance of the TBDMS group necessitates the use of more reactive activators and potentially longer coupling times compared to DNA synthesis.[][4] Careful and optimized deprotection steps are also essential to ensure the integrity of the final RNA product.[][7]
Quantitative Data Summary
The efficiency and purity of RNA aptamer synthesis using TBDMS phosphoramidites are critical parameters. The following tables summarize key quantitative data related to this process.
| Parameter | Value | Source/Notes |
| Monomer Purity | ||
| Single Reactive P(III) Species | > 0.3% | Thermo Scientific TheraPure® phosphoramidites[8] |
| Water Content | < 0.3% | Contributes to higher coupling efficiency[8] |
| Synthesis Performance | ||
| Minimum Coupling Efficiency | 97% | Glen Research synthesis-tested RNA Phosphoramidites[6] |
| Deprotection Conditions | ||
| UltraFast Deprotection (AMA) | 10 minutes at 65°C | Requires acetyl protected C monomer[7] |
| Standard Deprotection (Ammonium Hydroxide/Ethanol) | 4 - 17 hours at room temperature | Conditions determined by the G monomer protecting group[7] |
| 2'-TBDMS Deprotection (TEA·3HF) | 2.5 hours at 65°C | [1][7] |
| Deprotection Method | Reagents | Conditions | Key Features |
| UltraFast | AMA (Aqueous Methylamine) | 65°C, 10 minutes | Fast deprotection; requires Ac-C monomer; compatible with Glen-Pak™ RNA purification.[7] |
| UltraMild | Ethanolic Ammonium (B1175870) Hydroxide | Room Temperature, 4-17 hours | Suitable for sensitive bases and labels.[7] |
| Standard | Ammonium Hydroxide/Ethanol (B145695) | Room Temperature, 4-17 hours | A widely used, robust method.[7] |
| 2'-Silyl Group Removal | Triethylamine trihydrofluoride (TEA·3HF) | 65°C, 2.5 hours | Efficient removal of TBDMS groups.[1][7] |
| 2'-Silyl Group Removal (Alternative) | Tetrabutylammonium fluoride (B91410) (TBAF) | Varies | Performance can be variable due to water content.[7] |
Experimental Protocols
Detailed methodologies for the synthesis, deprotection, and purification of RNA aptamers using TBDMS-protected phosphoramidites are provided below. These protocols are based on established procedures and manufacturer recommendations.[1][7]
Protocol 1: Automated Solid-Phase Synthesis of RNA Aptamers
This protocol outlines the steps for the automated synthesis of RNA oligonucleotides on a standard DNA/RNA synthesizer using TBDMS-protected phosphoramidites.
Materials:
-
TBDMS-protected RNA phosphoramidites (A, C, G, U)
-
Synthesis-grade acetonitrile
-
Activator solution (e.g., 5-benzylmercapto-1H-tetrazole)[1][9]
-
Capping reagents (Cap A and Cap B)
-
Oxidizer solution
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Workflow:
Caption: Automated RNA Synthesis Cycle.
Procedure:
-
Synthesizer Setup: Load the synthesizer with the required reagents and the solid support column containing the first nucleoside.
-
Sequence Programming: Enter the desired RNA aptamer sequence into the synthesizer software.
-
Synthesis Initiation: Start the synthesis program. The synthesizer will perform the following steps for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside.
-
Coupling: The next TBDMS-protected phosphoramidite is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.
-
Column Removal: Once the synthesis is complete, the column containing the support-bound RNA is removed from the synthesizer.
Protocol 2: Cleavage and Deprotection of RNA Aptamers
This protocol describes the cleavage of the synthesized RNA from the solid support and the removal of the protecting groups from the nucleobases and the phosphate backbone.
Materials:
-
Ammonium hydroxide/ethanol (3:1, v/v) or AMA (Ammonium hydroxide/40% aqueous methylamine, 1:1, v/v) for UltraFast deprotection.[7]
-
N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO).[7]
-
Triethylamine (TEA).[7]
-
RNase-free water and microcentrifuge tubes.
Workflow:
Caption: RNA Cleavage and Deprotection Workflow.
Procedure:
-
Cleavage and Base/Phosphate Deprotection (Standard Method): a. Transfer the CPG support from the synthesis column to a screw-cap vial. b. Add 1 mL of ammonium hydroxide/ethanol (3:1) solution. c. Incubate at 55°C for 5 hours or at room temperature overnight.
-
Cleavage and Base/Phosphate Deprotection (UltraFast Method): a. Transfer the CPG support to a screw-cap vial. b. Add 1 mL of AMA solution. c. Heat at 65°C for 10 minutes.[7]
-
Supernatant Collection: a. Cool the vial and carefully transfer the supernatant containing the cleaved RNA to a new tube. b. Wash the support with RNase-free water and combine the washes with the supernatant.
-
Evaporation: Evaporate the solution to dryness using a centrifugal evaporator.
-
2'-TBDMS Group Removal: a. To the dried RNA pellet, add 115 µL of DMSO and dissolve completely (heat at 65°C for a few minutes if necessary).[7] b. Add 60 µL of TEA and mix gently.[7] c. Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[7]
-
Quenching and Precipitation: a. Cool the reaction mixture. b. Add quenching buffer or precipitate the RNA using a salt and ethanol solution.
Protocol 3: Purification of RNA Aptamers
Purification is a critical step to isolate the full-length RNA aptamer from shorter failure sequences. DMT-on purification is a common and effective method.
Materials:
-
Glen-Pak™ RNA purification cartridge or equivalent.
-
Purification buffers (binding, wash, and elution buffers).
-
Acetonitrile.
-
Trifluoroacetic acid (TFA) for on-cartridge DMT removal.
-
Desalting column.
Workflow:
Caption: DMT-on RNA Aptamer Purification Workflow.
Procedure:
-
Cartridge Preparation: Equilibrate the purification cartridge with the binding buffer.
-
Sample Loading: Load the quenched RNA solution onto the cartridge. The DMT-on RNA will bind to the cartridge matrix.
-
Washing: Wash the cartridge with a wash buffer to remove the unbound failure sequences (DMT-off).
-
DMT Removal: Apply the deblocking solution (e.g., TFA) to the cartridge to cleave the DMT group from the full-length RNA.
-
Elution: Elute the purified, de-tritylated RNA aptamer from the cartridge using the elution buffer.
-
Desalting: Desalt the purified RNA using a desalting column to remove salts from the purification buffers.
-
Quantification and Analysis: Quantify the final RNA product by UV-Vis spectrophotometry and verify its purity by methods such as HPLC or gel electrophoresis.
Signaling Pathway Inhibition by RNA Aptamers
RNA aptamers can be designed to bind with high affinity and specificity to protein targets, including key components of cellular signaling pathways.[10] This makes them valuable tools for research and potential therapeutic agents for diseases driven by aberrant signaling.[10][11]
One example is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11] RNA aptamers have been developed to specifically inhibit kinases like ERK2, thereby blocking downstream signaling events.[11]
Caption: Inhibition of the MAPK Pathway by an RNA Aptamer.
The diagram illustrates how an RNA aptamer designed to target a specific kinase (e.g., ERK) can block the phosphorylation cascade, thereby inhibiting the downstream cellular responses. The high specificity of aptamers allows for the targeted disruption of a single pathway without affecting other related signaling cascades.[11] This is a significant advantage in the development of precision therapeutics.
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. phenomenex.com [phenomenex.com]
- 4. atdbio.com [atdbio.com]
- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. RNA aptamers and their therapeutic and diagnostic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA aptamers as pathway-specific MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of RNA-DNA Chimeras with Mixed Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNA-DNA chimeras are hybrid nucleic acid molecules containing both deoxyribonucleotide and ribonucleotide units within the same strand. These synthetic constructs have garnered significant interest in the fields of molecular biology, drug development, and diagnostics due to their unique properties, combining the stability of DNA with the functional versatility of RNA. This document provides detailed application notes and protocols for the synthesis, deprotection, purification, and characterization of RNA-DNA chimeras using mixed phosphoramidite (B1245037) chemistry.
Chimeric oligonucleotides are critical tools in various advanced biological applications. In antisense technology, they are designed to modulate gene expression by binding to specific mRNA targets, leading to their degradation.[1][2] In the realm of genomics, RNA-DNA chimeras serve as guide RNAs in CRISPR-based gene editing, directing Cas enzymes to specific genomic loci.[3][4][5] Furthermore, their unique structural and functional attributes make them valuable in the development of aptamers and other nucleic acid-based therapeutics.[6]
Synthesis of RNA-DNA Chimeras
The synthesis of RNA-DNA chimeras is performed on an automated solid-phase DNA/RNA synthesizer utilizing phosphoramidite chemistry.[7][8] This method involves the sequential addition of protected DNA and RNA phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support, typically controlled pore glass (CPG). The compatibility of DNA and RNA phosphoramidites allows for their interchangeable use within the same synthesis cycle.[9]
Key Considerations for Mixed Phosphoramidite Synthesis
-
Phosphoramidite Quality: The purity of both DNA and RNA phosphoramidites is crucial for achieving high coupling efficiencies. Impurities, moisture, or oxidized phosphoramidites can significantly reduce the yield of the full-length product.
-
Coupling Time: RNA phosphoramidites generally require longer coupling times compared to their DNA counterparts to achieve optimal efficiency. A typical modification involves extending the coupling time for ribonucleotide additions.[9]
-
Activator: 4,5-Dicyanoimidazole (DCI) is an effective activator for phosphoramidite coupling, offering faster reaction times compared to traditional activators like 1H-tetrazole.[10]
Experimental Workflow for Solid-Phase Synthesis of RNA-DNA Chimeras
Caption: Automated solid-phase synthesis cycle for RNA-DNA chimeras.
Quantitative Data: Synthesis Parameters
The success of chimera synthesis is highly dependent on the stepwise coupling efficiency. The following table summarizes typical coupling efficiencies and recommended conditions for DNA and RNA phosphoramidites.
| Parameter | DNA Phosphoramidites | RNA Phosphoramidites (2'-O-TBDMS) | Reference(s) |
| Avg. Coupling Efficiency | >99% | ~98-99% | [11][12] |
| Typical Coupling Time | 1 minute | 10 minutes | [9] |
| Activator Concentration | 0.25 - 0.5 M DCI | 0.25 - 0.5 M DCI | [10] |
| Phosphoramidite Conc. | 100 mM | 100 mM | [9] |
Deprotection and Cleavage
Following synthesis, the chimeric oligonucleotide must be cleaved from the solid support and all protecting groups removed from the nucleobases, phosphate (B84403) backbone, and the 2'-hydroxyl groups of the ribonucleotides. This is a multi-step process that requires careful handling to prevent degradation of the RNA moieties.
Protocol for Deprotection and Cleavage
-
Cleavage and Base Deprotection:
-
Treat the CPG-bound oligonucleotide with a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at 65°C for 15 minutes.[13] This step cleaves the chimera from the support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.
-
For chimeras containing sensitive dyes or modifications, a milder deprotection using gaseous ammonia (B1221849) or an ethanol/ammonia mixture may be necessary.[14]
-
-
2'-Hydroxyl Deprotection (for RNA residues):
-
After removal of the AMA solution, the dried oligonucleotide is resuspended in a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[15][16]
-
Incubate the mixture at 65°C for 2.5 hours to remove the TBDMS or other silyl (B83357) protecting groups from the 2'-hydroxyls of the ribonucleotides.[16]
-
Deprotection Conditions
| Step | Reagent | Temperature | Duration | Purpose | Reference(s) |
| Cleavage & Base Deprotection | Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | 15 minutes | Cleavage from CPG, removal of base and phosphate protecting groups. | [13] |
| 2'-Hydroxyl Deprotection | Triethylamine trihydrofluoride (TEA·3HF) in DMSO | 65°C | 2.5 hours | Removal of 2'-O-TBDMS protecting groups from ribonucleotides. | [15][16] |
Purification of RNA-DNA Chimeras
Purification is essential to remove truncated sequences (failure sequences) and other impurities generated during synthesis and deprotection. High-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE) are the most common methods for purifying chimeric oligonucleotides.[17][18]
Purification Workflow
Caption: General workflow for the purification and quality control of RNA-DNA chimeras.
Protocols for Purification
-
Reverse-Phase HPLC (RP-HPLC): This method separates oligonucleotides based on hydrophobicity. It is particularly useful for DMT-on purification, where the hydrophobic dimethoxytrityl (DMT) group on the full-length product allows for its retention and separation from shorter, DMT-off failure sequences.
-
Ion-Exchange HPLC (IE-HPLC): This technique separates oligonucleotides based on charge, which is proportional to the number of phosphate groups (i.e., length). It provides excellent resolution for oligonucleotides up to approximately 40 bases.[19]
-
Denaturing PAGE: This method offers high-resolution separation based on size and is suitable for purifying oligonucleotides of all lengths, achieving purities of 95-99%.[19]
Characterization and Quality Control
The final purified RNA-DNA chimera should be characterized to confirm its identity, purity, and concentration.
| Analysis Method | Purpose | Expected Outcome | Reference(s) |
| UV-Vis Spectrophotometry (A260) | Quantification and Purity Assessment | A260/A280 ratio of ~2.0 for pure RNA/DNA. A260/A230 ratio >1.8. | [20][21] |
| Mass Spectrometry (ESI-MS) | Identity Confirmation (Molecular Weight) | Observed mass should match the calculated theoretical mass of the chimera. | [13] |
| Capillary Electrophoresis (CE) | Purity and Integrity Assessment | A single major peak corresponding to the full-length product. | [22] |
| Analytical HPLC (RP or IE) | Purity Assessment | A single major peak indicating high purity of the final product. | [23] |
Application Example: RNA-DNA Chimeras in CRISPR-Cas9 Gene Editing
RNA-DNA chimeras can be designed as single guide RNAs (sgRNAs) for the CRISPR-Cas9 system. In this context, the chimera directs the Cas9 nuclease to a specific target DNA sequence, leading to a double-strand break and subsequent gene editing.
Signaling Pathway for CRISPR-Cas9 Mediated Gene Editing
Caption: Mechanism of CRISPR-Cas9 gene editing utilizing an RNA-DNA chimeric sgRNA.
Conclusion
The chemical synthesis of RNA-DNA chimeras using mixed phosphoramidites is a robust and versatile method for producing these valuable molecules for a wide range of research and therapeutic applications. By carefully controlling the synthesis, deprotection, and purification steps, high-purity chimeric oligonucleotides can be reliably obtained. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully create and utilize RNA-DNA chimeras in their work.
References
- 1. mdpi.com [mdpi.com]
- 2. From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly specific chimeric DNA-RNA-guided genome editing with enhanced CRISPR-Cas12a system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Smart functional nucleic acid chimeras: Enabling tissue specific RNA targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wenzhanglab.com [wenzhanglab.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. idtdna.com [idtdna.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. glenresearch.com [glenresearch.com]
- 16. glenresearch.com [glenresearch.com]
- 17. sg.idtdna.com [sg.idtdna.com]
- 18. glenresearch.com [glenresearch.com]
- 19. labcluster.com [labcluster.com]
- 20. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Synthesis Modification of RNA Containing TBDMS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the post-synthesis modification of RNA oligonucleotides synthesized using tert-butyldimethylsilyl (TBDMS) as the 2'-hydroxyl protecting group. Detailed protocols for on-support and in-solution modifications, along with critical deprotection and purification steps, are outlined.
The use of TBDMS as a 2'-hydroxyl protecting group is a cornerstone of solid-phase RNA synthesis via phosphoramidite (B1245037) chemistry. Its stability to the acidic and basic conditions of the synthesis cycle, coupled with its selective removal by fluoride (B91410) ions, allows for the robust production of RNA oligonucleotides.[1][2] Post-synthesis modification further expands the functional repertoire of synthetic RNA, enabling the introduction of labels, crosslinkers, and other moieties crucial for therapeutic and research applications.
Core Concepts and Workflow
The general strategy for post-synthesis modification of TBDMS-protected RNA involves a multi-step process that begins after the automated solid-phase synthesis of the desired RNA sequence. The key decision point is whether to perform the modification while the RNA is still attached to the solid support (on-support) or after it has been cleaved and the base/phosphate (B84403) protecting groups have been removed (in-solution).
Data Summary: Reaction Conditions and Deprotection Strategies
The following tables summarize typical reaction conditions for the key steps in the post-synthesis modification and deprotection of TBDMS-protected RNA.
Table 1: On-Support and In-Solution Modification Conditions
| Modification Type | Reagent/Reaction | Typical Conditions | Reference |
| On-Support | Thiolation (e.g., for s⁴U) | 10% Thioacetic acid in acetonitrile (B52724) | 12 h, room temperature[3][4] |
| Amination (via convertible nucleoside) | 2 M Alkylamine in THF | 2-5 h, 55 °C[3] | |
| Bio-orthogonal Labeling (e.g., TCO) | TCO-modifier phosphoramidite during synthesis, then Tz-DMT | 1 h, room temperature[5] | |
| In-Solution | Amine Modification (via NHS ester) | Amine-reactive NHS ester in aqueous buffer (pH 7-9) | Varies, typically 1-4 h, room temperature |
| Click Chemistry (CuAAC) | Azide-modified RNA, alkyne-label, CuSO₄, sodium ascorbate | Varies, typically 1-12 h, room temperature |
Table 2: Standard Deprotection Protocols for TBDMS-Protected RNA
| Step | Reagent | Conditions | Purpose | Reference |
| 1. Cleavage & Base/Phosphate Deprotection | ||||
| Standard | Aqueous Ammonia/Ethanol (3:1 v/v) | 17 h, 55°C | Cleavage from CPG, removal of acyl base and cyanoethyl phosphate protecting groups.[2] | |
| UltraFast | Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 10 min, 65°C | Rapid cleavage and deprotection. Requires acetyl-protected Cytidine.[6][7][8] | |
| Mild | Aqueous Ammonia/Ethanol (3:1 v/v) | 4-17 h, room temperature | For base-labile modifications.[7][8] | |
| 2. 2'-O-TBDMS Deprotection (Desilylation) | ||||
| Standard | 1M Tetrabutylammonium fluoride (TBAF) in THF | 12-24 h, room temperature | Removal of 2'-O-TBDMS groups.[2][9] | |
| Alternative | Triethylamine trihydrofluoride (TEA·3HF) in DMSO or NMP | 1.5-2.5 h, 65°C | Faster deprotection, reduces risk of RNA degradation.[6][8][10] |
Experimental Protocols
Protocol 1: On-Support Thiolation of a Uridine Residue to 4-Thiouridine (B1664626) (s⁴U)
This protocol describes the conversion of a precursor uridine, modified with a good leaving group at the 4-position (e.g., 4-triazolyl or 4-chlorophenyl), to 4-thiouridine while the RNA is still attached to the solid support.
Materials:
-
CPG solid support with synthesized TBDMS-protected RNA containing a convertible uridine.
-
10% (v/v) Thioacetic acid in anhydrous acetonitrile.
-
Anhydrous acetonitrile for washing.
-
Syringe or synthesizer column.
-
Deprotection reagents (see Protocol 3).
Procedure:
-
Following solid-phase synthesis, ensure the final 5'-DMT group is removed (trityl-off).
-
Wash the CPG support thoroughly with anhydrous acetonitrile to remove any residual synthesis reagents.
-
Prepare a fresh solution of 10% thioacetic acid in anhydrous acetonitrile.
-
Using a syringe, pass the thioacetic acid solution over the CPG support. Ensure the support is fully wetted.
-
Seal the column or vessel and allow the reaction to proceed for 12 hours at room temperature.[3][4]
-
After the incubation, expel the reagent solution and wash the support extensively with anhydrous acetonitrile.
-
Dry the support under a stream of argon or nitrogen.
-
The support-bound, thiolated RNA is now ready for cleavage and deprotection as described in Protocol 3.
Protocol 2: In-Solution Amine Labeling via NHS Ester Chemistry
This protocol is for labeling a fully deprotected but still 2'-O-TBDMS protected RNA that contains a primary amine. The amine is typically introduced during synthesis using a modified phosphoramidite (e.g., Amino-Modifier C6).
Materials:
-
RNA oligonucleotide with 2'-O-TBDMS groups intact and a single primary amine, post-cleavage and base deprotection.
-
Amine-reactive dye or molecule (e.g., NHS ester of a fluorophore).
-
Labeling Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.5.
-
Anhydrous DMSO.
-
Size exclusion chromatography (SEC) column (e.g., NAP-10) for purification.
Procedure:
-
After cleavage from the support and base/phosphate deprotection, purify the 2'-O-TBDMS protected RNA to remove failure sequences.
-
Dissolve the RNA in the labeling buffer to a concentration of 1-5 mM.
-
Dissolve the amine-reactive NHS ester in a small amount of anhydrous DMSO to create a 10-20 fold molar excess relative to the RNA.
-
Add the NHS ester solution to the RNA solution. Vortex briefly to mix.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
Purify the labeled, 2'-O-TBDMS protected RNA from the excess unreacted label using a size exclusion column.
-
The purified, labeled RNA is now ready for the final 2'-desilylation step as described in Protocol 3.
Protocol 3: Complete Deprotection of Modified TBDMS-RNA
This protocol outlines the final deprotection steps after any on-support or in-solution modifications have been completed.
Part A: Cleavage and Base/Phosphate Deprotection (if not already performed)
-
Reagent: Use AMA for rapid deprotection or aqueous ammonia/ethanol for milder conditions.[7]
-
Procedure:
-
Transfer the CPG support to a screw-cap vial.
-
Add 1.5 mL of the chosen deprotection solution.
-
Seal the vial tightly and incubate under the conditions specified in Table 2.[8]
-
After incubation, transfer the supernatant containing the cleaved RNA to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Part B: 2'-O-TBDMS Group Removal (Desilylation)
-
Reagent: Triethylamine trihydrofluoride (TEA·3HF) is recommended for its efficiency and reduced side reactions.[6][8]
-
Procedure:
-
To the dried RNA pellet, add 100 µL of anhydrous DMSO. Heat gently (65°C for 5 min) if necessary to fully dissolve the RNA.[6][8]
-
Cool the reaction vial briefly in a freezer.
-
Quench the reaction and precipitate the fully deprotected RNA. This can be done by adding a salt solution (e.g., 3 M sodium acetate) followed by n-butanol or ethanol.[10]
-
Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with ethanol.
-
Dry the final RNA pellet.
-
Final Purification and Analysis
Following complete deprotection, the modified RNA must be purified to remove any remaining protecting group fragments, salts, and failure sequences. High-Performance Liquid Chromatography (HPLC), using either ion-exchange or reverse-phase methods, is the preferred technique.[1][11] Polyacrylamide gel electrophoresis (PAGE) is also a highly effective method for purification and analysis.[3] The identity and purity of the final product should be confirmed by mass spectrometry (ESI or MALDI-ToF).[3]
References
- 1. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bio-Orthogonal Chemistry Conjugation Strategy Facilitates Investigation of N-methyladenosine and Thiouridine Guide RNA Modifications on CRISPR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. kulturkaufhaus.de [kulturkaufhaus.de]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency in RNA synthesis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low coupling efficiency during solid-phase RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical in RNA synthesis?
A1: Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support-bound RNA chain that successfully react with the incoming phosphoramidite (B1245037) monomer in each synthesis cycle.[1][2] Achieving a high coupling efficiency is crucial because the overall yield of the full-length RNA product is exponentially dependent on the efficiency at each step.[1] Even a small decrease in coupling efficiency per step can lead to a significant reduction in the final yield of the desired RNA sequence and an increase in truncated, difficult-to-remove impurities.[3][4]
Q2: How can I assess the coupling efficiency of my RNA synthesis?
A2: There are two primary methods for monitoring coupling efficiency:
-
Trityl Monitoring: This method involves quantifying the amount of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle.[2] The intensity of the orange color produced by the cleaved DMT cation, which absorbs at approximately 495 nm, is proportional to the number of coupled nucleotides in the previous cycle.[2] This allows for a real-time, step-by-step assessment of coupling efficiency.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the final, cleaved, and deprotected oligonucleotide product can provide a more comprehensive picture of the synthesis quality.[1] By analyzing the chromatogram, one can quantify the percentage of the full-length product relative to truncated sequences, which is a direct reflection of the average coupling efficiency over the entire synthesis.[1]
Q3: What are the most common causes of low coupling efficiency?
A3: Several factors can contribute to suboptimal coupling efficiency. The most common culprits include:
-
Moisture Contamination: Phosphoramidites are extremely sensitive to moisture.[5] Water can hydrolyze the activated phosphoramidite, rendering it incapable of coupling to the growing RNA chain.[4][6]
-
Poor Quality Reagents: The purity and activity of phosphoramidites, activator (e.g., tetrazole), and solvents are paramount.[] Degraded or impure reagents will lead to inefficient coupling.[1]
-
Inefficient Activation: The phosphoramidite must be fully activated by the activator to react efficiently with the 5'-hydroxyl group. Problems with the activator concentration or quality can reduce coupling efficiency.
-
Suboptimal Coupling Time: The time allowed for the coupling reaction may be insufficient, especially for sterically hindered or modified phosphoramidites.[8]
-
Issues with the Solid Support: High loading on the solid support can lead to steric hindrance between growing RNA chains, impeding reagent access and reducing coupling efficiency.[2]
Q4: My trityl monitor shows a sudden drop in coupling efficiency. What should I do?
A4: A sudden drop in trityl signal indicates a failure at a specific coupling step. The most likely cause is an issue with the specific phosphoramidite or its delivery.
-
Check the Phosphoramidite: Ensure the correct phosphoramidite bottle is installed and that it contains sufficient, non-expired reagent.
-
Verify Reagent Delivery: Check the synthesizer's fluidics to ensure that the phosphoramidite and activator are being delivered to the synthesis column correctly. Look for any blockages or leaks in the lines.
-
Consider the Sequence: Some sequences, particularly those with stable secondary structures, can be more challenging to synthesize and may exhibit lower coupling efficiencies at specific positions.
Q5: I'm observing consistently low, but not completely failed, coupling efficiency. What are the likely causes and solutions?
A5: Consistently low coupling efficiency often points to a systemic issue with reagents or the synthesizer setup.
-
Reagent Quality: The primary suspect is often moisture or degradation in one or more of the common reagents, such as acetonitrile (B52724) (ACN), the activator, or the phosphoramidites themselves.[4]
-
System Leaks: Small leaks in the synthesizer's gas or fluid lines can introduce moisture and air, leading to reagent degradation and lower coupling efficiency.
-
Activator Performance: Ensure the activator solution is fresh and at the correct concentration. An under-active solution will result in incomplete phosphoramidite activation.
Troubleshooting Guides
Issue 1: Low Overall Yield of Full-Length RNA
Symptoms:
-
Low final product yield after cleavage and deprotection.
-
HPLC analysis shows a high percentage of truncated sequences (n-1, n-2, etc.).
-
Gradual decrease in trityl signal throughout the synthesis run.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Moisture Contamination | - Use anhydrous grade acetonitrile (<30 ppm water).[8] - Ensure all reagents are tightly sealed and stored under an inert atmosphere (Argon or Helium).[4] - Use fresh phosphoramidites and activator solutions.[4] - On humid days, take extra precautions to minimize atmospheric moisture exposure.[1] |
| Degraded Phosphoramidites | - Replace with fresh, high-quality phosphoramidites. - Store phosphoramidites at the recommended temperature (-20°C) and under an inert atmosphere.[9] |
| Suboptimal Activator | - Prepare fresh activator solution. - Ensure the correct concentration of the activator is being used. |
| Inefficient Capping | - If the capping step is inefficient, unreacted 5'-hydroxyls can react in subsequent cycles, leading to deletion mutations that are difficult to separate from the full-length product.[4] Ensure capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and delivered correctly.[2] |
| Extended Synthesis Time | - For long RNA sequences, even very high coupling efficiencies will result in a lower percentage of full-length product. Consider purification methods that can effectively separate the full-length product from shorter sequences.[3] |
Issue 2: No RNA Product or Very Low Yield
Symptoms:
-
No detectable product after synthesis, cleavage, and deprotection.
-
No significant trityl signal observed during the synthesis run.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incorrect Reagent Setup | - Verify that all reagent bottles are correctly installed on the synthesizer in their designated positions. - Ensure that the correct synthesis protocol is selected for the run. |
| Major Fluidics Failure | - Check for major leaks or blockages in the synthesizer's tubing and valves. - Perform a system flush or diagnostic test as recommended by the instrument manufacturer. |
| Complete Reagent Failure | - One of the critical reagents (e.g., activator, deblocking agent) may be completely inactive or empty. Replace all critical reagents with fresh stock. |
| Solid Support Issue | - Ensure the correct synthesis column with the appropriate starting nucleoside on the solid support is properly installed. |
Data Presentation
Table 1: Impact of Coupling Efficiency on Full-Length Product (FLP) Yield
The following table illustrates the theoretical yield of full-length RNA product based on the coupling efficiency and the length of the oligonucleotide. This highlights the critical importance of maintaining high coupling efficiency, especially for longer sequences.[3]
| Oligo Length (bases) | 98.0% Coupling Efficiency (Theoretical FLP %) | 99.0% Coupling Efficiency (Theoretical FLP %) | 99.5% Coupling Efficiency (Theoretical FLP %) |
| 20 | 68% | 82% | 90% |
| 50 | 37% | 61% | 78% |
| 100 | 13% | 37% | 61% |
Data is theoretical and calculated as (Coupling Efficiency)^(Number of Couplings)
Experimental Protocols
Protocol 1: Trityl Cation Assay for Coupling Efficiency Monitoring
Objective: To quantify the coupling efficiency at each step of the synthesis.
Methodology:
-
During the deblocking step of each synthesis cycle, the acidic deblocking solution cleaves the DMT protecting group from the 5'-end of the newly added nucleotide.[2]
-
The cleaved DMT cation has a characteristic orange color and a strong absorbance at approximately 495 nm.[2]
-
The synthesizer's spectrophotometer measures the absorbance of the solution containing the cleaved DMT cation as it flows through the detector.
-
The absorbance value is directly proportional to the amount of DMT cation released, which in turn corresponds to the number of successfully coupled nucleotides in the preceding cycle.
-
The coupling efficiency is calculated by comparing the trityl absorbance of the current cycle to that of the previous cycle. A stable or slightly increasing trityl reading indicates high coupling efficiency.
Protocol 2: Post-Synthesis Analysis by HPLC
Objective: To assess the purity and yield of the final RNA product.
Methodology:
-
After the completion of the solid-phase synthesis, the RNA is cleaved from the solid support and all protecting groups are removed.[2]
-
The crude RNA product is then dissolved in an appropriate buffer.
-
A sample of the crude product is injected into an HPLC system equipped with a suitable column (e.g., ion-exchange or reverse-phase).
-
The different RNA species (full-length product and truncated sequences) are separated based on their size and/or charge.
-
A UV detector measures the absorbance of the eluting species, typically at 260 nm.
-
The resulting chromatogram shows peaks corresponding to the different RNA molecules. The area under each peak is proportional to the amount of that species.
-
The percentage of the full-length product can be calculated by dividing the peak area of the full-length RNA by the total area of all RNA-related peaks.[1]
Visualizations
Caption: The four-step phosphoramidite cycle in solid-phase RNA synthesis.
Caption: A logical workflow for troubleshooting low coupling efficiency in RNA synthesis.
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. atdbio.com [atdbio.com]
- 3. idtdna.com [idtdna.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. researchgate.net [researchgate.net]
Preventing premature TBDMS deprotection during synthesis
Technical Support Center: TBDMS Protecting Group
Welcome to the technical support center for the tert-butyldimethylsilyl (TBDMS or TBS) protecting group. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent premature deprotection during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the TBDMS protecting group and why is it so commonly used?
The TBDMS group, short for tert-butyldimethylsilyl, is a protecting group used for alcohols in organic synthesis.[1] Introduced by E.J. Corey in 1972, it is prized for its stability under a wide range of reaction conditions, which is significantly greater than smaller silyl (B83357) ethers like trimethylsilyl (B98337) (TMS).[1][2] Its steric bulk makes the silicon atom less accessible to nucleophiles and hydrolysis.[3] This robustness allows it to survive chromatography and various reaction conditions where other groups might fail, yet it can be removed selectively under specific, mild conditions.[1][4]
Q2: How stable is the TBDMS group compared to other common silyl ethers?
The stability of silyl ethers is directly related to the steric bulk around the silicon atom. TBDMS is approximately 20,000 times more stable than TMS towards hydrolysis.[1][4] The TBDPS (tert-butyldiphenylsilyl) and TIPS (triisopropylsilyl) groups are even more stable due to their increased steric hindrance.[4][5]
Data Presentation: Relative Stability of Silyl Ethers
The following table summarizes the relative stability of common silyl ethers towards acidic and basic hydrolysis, providing a framework for selecting the appropriate group for a synthetic strategy.
| Silyl Group | Abbreviation | Relative Stability to Acid[1][4] | Relative Stability to Base[1][4] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | ~64 | ~10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | ~700,000 | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 | ~20,000 |
Q3: Under what conditions are TBDMS ethers typically cleaved intentionally?
TBDMS ethers are most commonly cleaved using one of three methods:
-
Fluoride-Mediated Deprotection: This is the most common method, utilizing a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF).[2][3] The reaction is driven by the formation of the exceptionally strong silicon-fluoride (Si-F) bond.[1]
-
Acid-Catalyzed Deprotection: TBDMS ethers can be cleaved under acidic conditions, such as acetic acid in a mixture of THF and water, or with Lewis acids like TiCl₄.[2][6][7]
-
Forcing Basic Conditions: While generally stable to aqueous bases, TBDMS ethers can be hydrolyzed under forcing conditions, such as with excess lithium hydroxide (B78521) at elevated temperatures.[1][3]
Troubleshooting Guides
Problem 1: My TBDMS group was unexpectedly cleaved during a reaction.
Possible Cause: The reaction conditions may be unintentionally acidic, contain a hidden fluoride source, or involve a Lewis acid capable of mediating cleavage.[3]
-
Acidic Conditions: Many reagents can be subtly acidic or generate acidic byproducts. For example, some grades of chloroform (B151607) can contain trace HCl. Lewis acids used as catalysts (e.g., TiCl₄, ZrCl₄, ZnBr₂) can also readily cleave TBDMS ethers.[6][8][9]
-
Fluoride Source: Certain reagents or starting materials may contain residual fluoride ions, which are highly potent for silyl ether cleavage.[2]
Troubleshooting Steps:
-
Analyze Reagents: Check the pH of all aqueous solutions. Ensure all reagents are pure and free from acidic or fluoride impurities.
-
Use Anhydrous Solvents: If the reaction is sensitive to acid, ensure solvents are thoroughly dried.
-
Add a Proton Sponge: For reactions that might generate acid, consider adding a non-nucleophilic base, like 2,6-lutidine or proton sponge, to scavenge protons.
-
Re-evaluate Catalysts: If using a Lewis acid, consider if a milder, non-cleaving alternative exists. Sometimes, adding a Lewis base to a Lewis acid catalyst can moderate its reactivity.[6]
Problem 2: I am losing my TBDMS group during silica (B1680970) gel column chromatography.
Possible Cause: Standard silica gel is slightly acidic (pH ~4-5) and can be sufficient to cleave sensitive TBDMS ethers, especially on prolonged exposure. This is a common issue, particularly with TBDMS-protected phenols or sterically hindered alcohols, which can be more labile.[10]
Troubleshooting Steps:
-
Neutralize the Silica: Pre-treat the silica gel by creating a slurry with a solvent containing a small amount of a non-polar base, such as triethylamine (B128534) (~0.5-1% v/v) or pyridine, before packing the column.[10]
-
Use Neutral Alumina (B75360): For very sensitive compounds, consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation quality.
-
Switch to a More Robust Protecting Group: If the problem persists, the substrate may require a more stable silyl ether, such as TIPS or TBDPS, for subsequent steps.[10]
Problem 3: My intentional deprotection is slow, incomplete, or causes side reactions with other functional groups.
Possible Cause:
-
Slow/Incomplete Reaction: Steric hindrance around the TBDMS ether can significantly slow the rate of deprotection.[3] Poor solubility of the substrate can also be a factor.[3]
-
Side Reactions: Standard deprotection reagents can be incompatible with other protecting groups. TBAF is basic and can affect base-labile groups, while acidic methods can cleave acid-sensitive groups like acetals.[3]
Troubleshooting Steps:
-
Optimize Reaction Conditions: For slow reactions, gently warming the mixture or adding a co-solvent (e.g., DMF) to improve solubility can be effective.[3]
-
Choose an Orthogonal Strategy: Select a deprotection method that is compatible with other functional groups in the molecule.[11][12][13] For example, if you have a base-sensitive group, consider a milder acidic deprotection like catalytic acetyl chloride in methanol.[2][14] If you have an acid-sensitive group, a buffered fluoride source at neutral pH may be a better choice.[2]
Visualized Workflows and Mechanisms
The following diagrams illustrate key concepts in TBDMS deprotection to aid in troubleshooting and experimental design.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. Protective Groups [organic-chemistry.org]
- 14. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
Technical Support Center: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of RNA oligonucleotides using this compound.
Issue 1: Low Coupling Efficiency
Question: My overall yield of full-length oligonucleotide is low, and I suspect poor coupling efficiency. What are the possible causes and how can I troubleshoot this?
Answer:
Low coupling efficiency can stem from several factors related to the phosphoramidite (B1245037), reagents, or the synthesis protocol itself.
Possible Causes and Solutions:
-
Moisture Contamination: Phosphoramidites are extremely sensitive to moisture, which leads to hydrolysis and inactivation.
-
Solution: Ensure all reagents, especially the acetonitrile (B52724) diluent and the phosphoramidite itself, are anhydrous. Use fresh, high-quality reagents and consider drying the acetonitrile over molecular sieves.
-
-
Improper Activation: The phosphoramidite must be fully activated to react efficiently with the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Solution: Use a fresh solution of an appropriate activator, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), at the recommended concentration. For the sterically hindered 2'-O-TBDMS phosphoramidites, longer coupling times (e.g., 6 minutes with ETT or 3 minutes with BTT) are often necessary.[1]
-
-
Degraded Phosphoramidite: The phosphoramidite may have degraded due to improper storage or handling.
-
Solution: Store the phosphoramidite at -20°C under an inert atmosphere (argon or nitrogen). Before use, allow the vial to warm to room temperature before opening to prevent condensation. Periodically check the purity of the phosphoramidite solution using ³¹P NMR.
-
Experimental Protocol: ³¹P NMR for Phosphoramidite Purity Check
-
Sample Preparation: In an NMR tube, dissolve a small amount of the this compound solution in an appropriate deuterated solvent (e.g., CD₃CN).
-
Acquisition: Acquire a ³¹P NMR spectrum. The active phosphoramidite should show a characteristic doublet in the region of 148-152 ppm.
-
Analysis: The presence of significant peaks in other regions, particularly around 0-20 ppm (phosphates, from hydrolysis) or 130-140 ppm (H-phosphonates), indicates degradation. A purity of ≥98% is recommended for optimal synthesis.
Issue 2: Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis
Question: After synthesis and deprotection, I am observing unexpected peaks in my HPLC chromatogram and/or masses in my mass spectrum that do not correspond to the full-length product. What are these impurities and how can I minimize them?
Answer:
Unexpected peaks and masses are indicative of side reactions occurring during synthesis or deprotection. Common impurities include n-1 deletions, products of incomplete deprotection, and base modifications.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using the dmf protecting group for guanine (B1146940) compared to the traditional isobutyryl (iBu) group?
A1: The dimethylformamidine (dmf) protecting group offers several advantages, primarily related to deprotection kinetics.[2] It is significantly more labile than the iBu group under basic conditions, allowing for much faster deprotection. This is particularly beneficial for high-throughput synthesis and for sequences rich in guanine, where incomplete deprotection can be a problem with the iBu group.[2]
Q2: Can I use standard ammonium (B1175870) hydroxide (B78521) for deprotection of oligonucleotides synthesized with dmf-G?
A2: Yes, concentrated ammonium hydroxide can be used. However, to take full advantage of the labile nature of the dmf group, faster deprotection can be achieved with a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[3] This significantly reduces the deprotection time.
Q3: What is the purpose of the 2'-O-TBDMS group and how is it removed?
A3: The tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl group of the ribose sugar during oligonucleotide synthesis, preventing phosphoramidite coupling at this position and subsequent chain branching. It is stable to the conditions of the synthesis cycle and base deprotection. The TBDMS group is typically removed in a separate step after cleavage from the solid support and base deprotection, using a fluoride (B91410) source such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).[4][5]
Q4: What are n-1 and n+1 impurities?
A4: These are common impurities in oligonucleotide synthesis.
-
n-1 impurities are deletion sequences that are one nucleotide shorter than the desired full-length product. They arise from incomplete coupling at one of the synthesis cycles.
-
n+1 impurities are addition sequences that are one nucleotide longer than the desired product. These are less common but can occur due to issues with the phosphoramidite or activator.
Both can be detected by HPLC and mass spectrometry.[6]
Q5: How can I confirm the presence of a 2'-5' linkage in my oligonucleotide?
A5: The presence of a 2'-5' linkage can be challenging to confirm. High-resolution mass spectrometry can sometimes reveal subtle fragmentation differences. Enzymatic digestion followed by LC-MS analysis can also be used, as some nucleases are sensitive to the linkage type. The most definitive method is NMR spectroscopy, although this requires larger amounts of purified material. Functionally, the presence of 2'-5' linkages can lead to a decrease in the melting temperature (Tm) of duplexes.[7]
Quantitative Data Summary
Table 1: Comparison of Deprotection Times for dmf-Guanine
| Deprotection Reagent | Temperature | Time for Complete Deprotection | Reference |
| Concentrated NH₄OH | 55°C | 2 hours | [2] |
| Concentrated NH₄OH | 65°C | 1 hour | [2] |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C | 5-10 minutes | [3][8] |
| 0.4 M NaOH in MeOH/water (4:1) | Room Temp | >72 hours | [9] |
Table 2: Common Side Products and Their Mass Shifts
| Side Product | Mass Shift (Da) from Expected Mass | Cause |
| Incomplete dmf deprotection | +55 | Incomplete removal of the dmf group from guanine. |
| Incomplete TBDMS deprotection | +114 | Incomplete removal of the TBDMS group from the 2'-hydroxyl. |
| Cyanoethylation of Thymidine | +53 | Reaction of acrylonitrile (B1666552) (byproduct of cyanoethyl group removal) with thymine. |
| Depurination (loss of Guanine) | -151 | Cleavage of the glycosidic bond of guanine. |
| n-1 deletion (average) | ~ -300 | Failed coupling reaction during synthesis. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Oligonucleotide Purity Analysis
This protocol is a general guideline for the analysis of purified oligonucleotides.
-
Column: C18 reversed-phase column (e.g., Waters X-Bridge C18, 250 x 4.6 mm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the purified oligonucleotide in nuclease-free water to a final concentration of approximately 0.1-0.5 OD/100 µL.
-
Injection Volume: 10-20 µL.
-
Analysis: The main peak corresponds to the full-length oligonucleotide. Earlier eluting peaks may correspond to shorter failure sequences (n-1), while later eluting peaks can indicate the presence of hydrophobic impurities or incompletely deprotected species (e.g., still containing the DMT group).
Protocol 2: Deprotection of RNA Oligonucleotides
This is a two-step deprotection protocol for RNA synthesized with TBDMS protection.
Step 1: Cleavage and Base Deprotection with AMA
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Seal the vial tightly and heat at 65°C for 10 minutes.
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube and evaporate to dryness.
Step 2: 2'-O-TBDMS Deprotection
-
To the dried oligonucleotide, add a solution of triethylamine trihydrofluoride (TEA·3HF) in anhydrous DMSO.
-
Heat the mixture at 65°C for 2.5 hours.[4]
-
Quench the reaction by adding an appropriate quenching buffer (e.g., 50 mM TEAB).
-
The oligonucleotide can then be purified by HPLC or other methods.
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. Fast Deprotection [qualitysystems.com.tw]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Structural insights into the effects of 2′-5′ linkages on the RNA duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Coupling Time for Sterically Hindered Phosphoramidites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling time for sterically hindered phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are sterically hindered phosphoramidites and why do they require special consideration?
A1: Sterically hindered phosphoramidites are nucleotide building blocks that have bulky chemical groups attached, often at the 2' position of the ribose sugar, such as 2'-O-methyl (2'-OMe) or 2'-O-tert-butyldimethylsilyl (2'-TBDMS). These modifications are introduced to enhance the properties of the resulting oligonucleotide, such as increasing nuclease resistance and thermal stability. However, the bulky nature of these groups can physically obstruct the coupling reaction during solid-phase synthesis, leading to lower coupling efficiencies and the need for optimized protocols.
Q2: What is the impact of low coupling efficiency when using sterically hindered phosphoramidites?
A2: Low coupling efficiency results in a higher proportion of truncated sequences (n-1, n-2, etc.) in the final product. This not only reduces the yield of the desired full-length oligonucleotide but also complicates downstream purification, making it difficult to isolate the target product from closely related failure sequences. Achieving high coupling efficiency (ideally >98%) is critical for the successful synthesis of high-quality modified oligonucleotides.[1]
Q3: Which activators are recommended for coupling sterically hindered phosphoramidites?
A3: Standard activators like 1H-Tetrazole are often suboptimal for sterically hindered phosphoramidites. More potent activators are generally required to achieve high coupling efficiencies. Commonly used and recommended activators for these challenging couplings include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[2][3][4] DCI, in particular, is often favored as it is less acidic than tetrazole derivatives, reducing the risk of side reactions like detritylation of the monomer, while being a highly effective nucleophilic catalyst that can significantly increase the rate of coupling.[2][5][6][7]
Q4: How does extending the coupling time improve the synthesis of oligonucleotides with sterically hindered phosphoramidites?
A4: Extending the coupling time provides more opportunity for the sterically hindered phosphoramidite (B1245037) and the growing oligonucleotide chain to overcome the steric barrier and react. This is a common strategy to increase the coupling efficiency for bulky monomers. The optimal coupling time will depend on the specific phosphoramidite, the activator used, and the synthesis scale.
Troubleshooting Guide: Low Coupling Efficiency
This guide provides a systematic approach to troubleshooting low coupling efficiency when working with sterically hindered phosphoramidites.
Problem: Consistently low coupling efficiency with a specific sterically hindered phosphoramidite.
Possible Causes and Solutions:
-
Suboptimal Activator: The chosen activator may not be potent enough.
-
Insufficient Coupling Time: The standard coupling time may be too short.
-
Solution: Increase the coupling time. For some 2'-modified phosphoramidites, coupling times of 10-15 minutes or even longer may be necessary.[8]
-
-
Degraded Phosphoramidite: Phosphoramidites are sensitive to moisture and oxidation.
-
Solution: Use fresh, high-quality phosphoramidites. Ensure proper storage under an inert atmosphere (argon or nitrogen) and use anhydrous solvents for dissolution.[5]
-
-
Presence of Moisture: Water in the reagents or on the synthesizer will significantly reduce coupling efficiency.
-
Solution: Use anhydrous acetonitrile (B52724) (<30 ppm water) and ensure all other reagents and gas lines are dry. Consider using molecular sieves to dry solvents.[5]
-
Problem: A sudden drop in coupling efficiency during a synthesis run.
Possible Causes and Solutions:
-
Reagent Depletion or Degradation: The phosphoramidite or activator solution may have degraded or run out.
-
Solution: Check reagent levels and replace with fresh solutions if necessary. Phosphoramidites in solution have limited stability.
-
-
Synthesizer Fluidics Issue: Blockages or leaks in the synthesizer's fluid delivery system can prevent reagents from reaching the synthesis column.
-
Solution: Perform a system check and maintenance on the synthesizer to ensure proper reagent delivery.
-
-
Solid Support Issues: The pores of the solid support may be clogged, preventing access of the reagents to the growing oligonucleotide chain.
-
Solution: This is more common with longer oligonucleotides. Consider using a support with a larger pore size.
-
Data Presentation
Table 1: Comparison of Activators for Sterically Hindered Phosphoramidites
| Activator | Typical Concentration | pKa | Key Characteristics | Recommended For |
| 1H-Tetrazole | 0.45 M | 4.8 | Standard, but often inefficient for hindered amidites.[2] | Standard DNA synthesis. |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and faster than 1H-Tetrazole; good for RNA synthesis.[2] | RNA and other modified phosphoramidites. |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M | 4.1 | More acidic than ETT, very effective for RNA synthesis with reduced coupling times.[2] | RNA synthesis, particularly with TOM-protected amidites. |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but highly nucleophilic, leading to rapid coupling; highly soluble in acetonitrile.[2][6] | Sterically hindered DNA and RNA phosphoramidites, large-scale synthesis. |
Table 2: Recommended Coupling Times for Specific Sterically Hindered Phosphoramidites
| Phosphoramidite Type | Activator | Recommended Coupling Time | Expected Stepwise Yield |
| 2'-O-Methyl (2'-OMe) | DCI (0.25 M) | 15 minutes | >98% |
| 2'-O-Methyl (2'-OMe) | Tetrazole (0.45 M) | 33 minutes | Acceptable |
| 2'-TBDMS RNA | BTT (0.25 M) | 3 minutes | >99%[9] |
| 2'-TBDMS RNA | ETT (0.25 M) | 6 minutes | >98% |
| 2'-TBDMS RNA | 1H-Tetrazole (0.45 M) | 10-15 minutes | ~98%[9] |
Experimental Protocols
Protocol 1: General Protocol for Optimizing Coupling Time for a Novel Sterically Hindered Phosphoramidite
-
Initial Synthesis Setup:
-
Synthesizer: Automated DNA/RNA synthesizer.
-
Solid Support: Controlled Pore Glass (CPG) appropriate for the synthesis scale.
-
Phosphoramidite: Dissolve the sterically hindered phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.
-
Activator: Prepare a 0.25 M solution of DCI in anhydrous acetonitrile.
-
Standard Reagents: Use fresh, high-quality capping, oxidation, and deblocking reagents.
-
-
Test Syntheses:
-
Perform a series of short test syntheses (e.g., a 5-mer oligonucleotide) incorporating the sterically hindered phosphoramidite.
-
Vary the coupling time for the hindered monomer in separate runs: e.g., 5 min, 10 min, 15 min, and 20 min. Keep all other synthesis parameters constant.
-
-
Analysis of Coupling Efficiency:
-
Monitor the trityl cation release after each coupling step. A consistent and strong orange color indicates high coupling efficiency.
-
After synthesis, cleave the oligonucleotide from the support and deprotect.
-
Analyze the crude product by HPLC and/or Mass Spectrometry to determine the percentage of full-length product versus failure sequences (n-1).
-
-
Optimization:
-
Based on the analysis, determine the shortest coupling time that provides the highest yield of the full-length product.
-
Protocol 2: Synthesis of a 2'-O-Methyl Modified Oligonucleotide
-
Reagent Preparation:
-
Dissolve 2'-OMe phosphoramidites in anhydrous acetonitrile to 0.1 M.
-
Use a 0.25 M solution of DCI as the activator.
-
Ensure all other synthesizer reagents are fresh and anhydrous.
-
-
Synthesis Cycle:
-
Deblocking: Use 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Coupling: Deliver the 2'-OMe phosphoramidite and DCI activator to the synthesis column. Set the coupling time to 15 minutes.[8]
-
Capping: Use standard capping reagents (e.g., Cap Mix A: Acetic Anhydride/Lutidine/THF; Cap Mix B: N-Methylimidazole/THF).
-
Oxidation: Use a standard iodine solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).
-
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support and remove protecting groups using an appropriate method, such as concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
-
Purification:
-
Purify the crude oligonucleotide using HPLC or PAGE to isolate the full-length product.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low coupling efficiency.
Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.
References
- 1. idtdna.com [idtdna.com]
- 2. glenresearch.com [glenresearch.com]
- 3. ovid.com [ovid.com]
- 4. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Incomplete TBDMS removal during RNA deprotection
This technical support center provides troubleshooting guidance for common issues encountered during the deprotection of synthetic RNA, with a specific focus on the incomplete removal of the tert-butyldimethylsilyl (TBDMS) protecting group from the 2'-hydroxyl position.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete TBDMS group removal during RNA deprotection?
A1: Incomplete removal of the TBDMS protecting group is a frequent issue in RNA synthesis. The primary causes include:
-
Reagent Quality: The efficacy of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), a common deprotection reagent, is highly sensitive to its water content.[1][2] Excess moisture can significantly slow down or prevent complete desilylation.[1][2]
-
Reaction Conditions: Suboptimal reaction times or temperatures can lead to incomplete deprotection. For example, while TEA·3HF can be effective, the reaction requires specific temperature and time parameters to proceed to completion.[3][4]
-
Oligonucleotide Sequence: Pyrimidine-rich sequences have been observed to be more susceptible to incomplete deprotection when using TBAF with higher water content.[2]
-
Inadequate Mixing: Poor dissolution or mixing of the oligonucleotide in the deprotection solution can result in incomplete exposure of the TBDMS groups to the reagent.
Q2: My analysis (e.g., HPLC, mass spectrometry) indicates the presence of residual TBDMS groups. What should I do?
A2: If you observe incomplete TBDMS removal, you can retreat the RNA oligonucleotide with a fresh, anhydrous deprotection reagent.[2] Ensure the oligo is completely dissolved in the deprotection solution and consider extending the incubation time or slightly increasing the temperature as recommended by established protocols.[3][4]
Q3: Are there alternative reagents to TBAF for TBDMS removal?
A3: Yes, several alternatives to TBAF are available and can offer more consistent results. Triethylamine (B128534) trihydrofluoride (TEA·3HF) is a popular and more reliable alternative as it is less sensitive to moisture.[1][5] Other options include ammonium (B1175870) fluoride and potassium fluoride, which can be used under mild conditions.[6] A combination of a tetraalkylammonium fluoride derivative and pyridine (B92270) hydrogen fluoride has also been proposed for rapid deprotection.[7]
Q4: Can the base deprotection step influence the efficiency of TBDMS removal?
A4: Yes, the initial base deprotection step is crucial. Premature loss of the TBDMS groups during base deprotection can lead to RNA degradation.[8][9] Using milder conditions or specific reagent mixtures, such as aqueous ammonia/ethanol or a mixture of aqueous methylamine (B109427) and concentrated aqueous ammonia, can prevent this premature cleavage and ensure the integrity of the RNA for the subsequent desilylation step.[8][10]
Troubleshooting Guide
Issue: Incomplete TBDMS Removal
This guide provides a systematic approach to troubleshooting and resolving incomplete TBDMS deprotection.
Step 1: Verify Reagent Quality and Handling
-
TBAF Users: The water content of your TBAF solution is critical. It is recommended that the water content not exceed 5%.[1][2]
-
TEA·3HF Users: While less sensitive to water, ensure your reagent has been stored properly to prevent degradation.
Step 2: Optimize Deprotection Protocol
-
Ensure Complete Dissolution: The RNA oligonucleotide must be fully dissolved in the deprotection solution. Anhydrous DMSO can be used to aid dissolution before adding the fluoride reagent.[3][11] Gentle heating may be necessary to achieve a clear solution.[3][11]
-
Review Reaction Time and Temperature:
Step 3: Consider an Alternative Deprotection Reagent
If you continue to experience issues with TBAF, switching to TEA·3HF is a highly recommended alternative that is more robust against moisture.[1][12]
Experimental Protocols
Protocol 1: TBDMS Deprotection using TEA·3HF (DMT-off)
This protocol is a common method for the removal of TBDMS groups.
-
Dissolution: Completely dissolve the dried, base-deprotected RNA oligonucleotide in 100 µL of anhydrous DMSO. If necessary, heat at 65°C for approximately 5 minutes to ensure complete dissolution.[3][11]
-
Reagent Addition: Add 125 µL of triethylamine trihydrofluoride (TEA·3HF) to the solution.[3][11]
-
Incubation: Mix well and heat the reaction at 65°C for 2.5 hours.[3][11]
-
Quenching and Precipitation: After incubation, proceed with the appropriate quenching and precipitation protocol for your downstream application.
Protocol 2: Base and TBDMS Deprotection using Aqueous Methylamine and TEA·3HF
This two-step protocol first removes the base protecting groups and then the TBDMS groups.
-
Base Deprotection:
-
Transfer the solid-support-bound oligonucleotide to a 4-mL glass vial.
-
Add 1 mL of 40% aqueous methylamine.
-
Seal the vial and heat at 65°C for 10 minutes.[13]
-
-
TBDMS Deprotection:
-
After base deprotection and subsequent workup, dissolve the oligonucleotide in a solution containing triethylamine trihydrofluoride.
-
Incubate at 65°C for 30 to 90 minutes or at room temperature for 4 to 8 hours.[13]
-
Quantitative Data Summary
The efficiency of TBDMS removal is significantly impacted by the water content in the TBAF reagent, especially for pyrimidine (B1678525) residues.
| Reagent | Water Content | Observation | Reference |
| TBAF | > 5% | Rapid decline in the rate of desilylation for pyrimidines. | [2] |
| TBAF | ~11% | Only about 50% deprotection observed after 24 hours. | [1] |
| TBAF | < 5% | Consistent and efficient deprotection. | [1][2] |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete TBDMS removal.
References
- 1. academic.oup.com [academic.oup.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 6. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JP2010509938A - RNA desilylation method - Google Patents [patents.google.com]
- 8. kulturkaufhaus.de [kulturkaufhaus.de]
- 9. glenresearch.com [glenresearch.com]
- 10. atdbio.com [atdbio.com]
- 11. glenresearch.com [glenresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Managing n-1 Deletions in Long Oligonucleotide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to manage n-1 deletions during long oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are n-1 deletions and why are they a problem in long oligonucleotide synthesis?
A: An "n-1 deletion" or "n-1 shortmer" is a common impurity in chemically synthesized oligonucleotides. It is a DNA or RNA strand that is one nucleotide shorter than the intended full-length product (the "n-mer"). These deletions can occur at any point during the synthesis process, resulting in a heterogeneous mixture of sequences, each missing a different base.[1][2]
For long oligonucleotides, the cumulative effect of even a high stepwise coupling efficiency (e.g., 99%) leads to a significant decrease in the yield of the full-length product.[3] For example, a 50mer oligonucleotide synthesized with 99.4% coupling efficiency will result in only about 74.5% full-length product.[3] These n-1 impurities are particularly problematic because their physical and chemical properties are very similar to the full-length oligonucleotide, making them difficult to remove using standard purification methods like HPLC and PAGE.[2][4] The presence of these impurities can negatively impact downstream applications by reducing accuracy, efficiency, and introducing potential off-target effects.[5][6]
Q2: What are the primary causes of n-1 deletions during phosphoramidite (B1245037) synthesis?
A: N-1 deletions primarily arise from imperfections in the four main steps of the phosphoramidite synthesis cycle: deblocking, coupling, capping, and oxidation.[1][7] The key causes include:
-
Incomplete Coupling: The most direct cause is the failure of the activated phosphoramididite monomer to couple to the free 5'-hydroxyl group of the growing oligonucleotide chain.[] This can be due to moisture in reagents, impure or degraded reagents, or suboptimal reaction conditions.[2]
-
Inefficient Capping: After the coupling step, any unreacted 5'-hydroxyl groups should be permanently blocked by an acetylating agent in the "capping" step.[9] If capping is incomplete, these unreacted chains can participate in the next coupling cycle, leading to the formation of an oligonucleotide with an internal deletion.[9][10]
-
Incomplete Detritylation (Deblocking): The removal of the 5'-dimethoxytrityl (DMT) protecting group by an acid (like TCA or DCA) must be complete to expose the hydroxyl group for the next coupling reaction. If detritylation is incomplete, the chain will not extend in that cycle, resulting in an n-1 deletion.[1][11]
-
Depurination: A significant side reaction, especially during the synthesis of long oligonucleotides, is depurination. The acidic conditions of the detritylation step can lead to the cleavage of the bond between a purine (B94841) base (Adenine or Guanine) and the deoxyribose sugar, creating an abasic site.[2][12] This abasic site does not stop chain extension, but the resulting oligonucleotide is cleaved at this site during the final deprotection step, yielding a truncated product.[11]
Troubleshooting Guide
Q3: My oligonucleotide synthesis shows a high percentage of n-1 impurities. How can I troubleshoot this?
A: A high level of n-1 impurities points to inefficiencies in the synthesis cycle. Here is a step-by-step guide to troubleshoot the issue:
-
Verify Reagent Quality:
-
Phosphoramidites: Use fresh, high-quality phosphoramidites. Ensure they have been stored under anhydrous conditions.[2]
-
Acetonitrile (ACN): Use anhydrous ACN with a water content of 10-15 ppm or lower. Pre-treating ACN with molecular sieves is recommended.[2]
-
Activator: Ensure the activator (e.g., Tetrazole, DCI) is fresh and anhydrous.[2]
-
-
Optimize the Coupling Step:
-
Evaluate Capping Efficiency:
-
Assess the Deblocking Step:
-
Depurination Risk: If synthesizing long oligos with high purine content, the standard trichloroacetic acid (TCA) deblocking reagent may cause significant depurination.[2]
-
Milder Acid: Switch to a milder acid like 3% dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM) to minimize depurination. Note that this will require a longer deblocking time.[2]
-
-
Check the Synthesizer:
-
Fluidics: Ensure the synthesizer's fluid delivery system is functioning correctly and delivering the correct volumes of reagents.
-
Inert Atmosphere: Verify that the argon or helium supply to the synthesizer is dry. An in-line drying filter is recommended.[2]
-
Workflow for Troubleshooting n-1 Deletions
Caption: A troubleshooting workflow for identifying and resolving the root causes of n-1 deletions in oligonucleotide synthesis.
Detection and Quantification of n-1 Deletions
Q4: What methods are used to detect and quantify n-1 deletions?
A: Several analytical techniques are used to separate and quantify n-1 impurities from the full-length product. The choice of method often depends on the length of the oligonucleotide, its modifications, and the required purity level.
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This is a high-resolution technique that separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in the backbone.[13] Since the n-1 product has one less phosphate group, it elutes slightly earlier than the full-length product. AEX-HPLC can achieve purities of over 96% and is effective for oligonucleotides up to 40-60 bases in length.[13][14]
-
Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC): This method separates oligonucleotides based on hydrophobicity. It is particularly useful for analyzing modified oligonucleotides and can be coupled with mass spectrometry (MS) for impurity identification.[15] However, its resolution decreases for oligonucleotides longer than 50 bases.[16]
-
Capillary Gel Electrophoresis (CGE): CGE offers excellent length-based resolving power and can effectively separate n-1 impurities from the full-length product with high resolution.[17]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identifying the molecular weights of the synthesized products and their impurities, confirming the presence of n-1 and other truncated species.[1]
Data on Analytical Methods for n-1 Detection
| Analytical Method | Principle of Separation | Typical Length Limit | Key Advantages | Key Limitations |
| AEX-HPLC | Charge (Phosphate Backbone) | Up to 60-mers[14] | High resolution for n vs. n-1.[13] | Resolution decreases with length; not typically MS-compatible due to high salt buffers.[18] |
| IP-RP-HPLC | Hydrophobicity | Up to 50-mers[16] | MS-compatible; good for modified oligos.[15] | Resolution decreases with length.[16] |
| CGE | Size/Length | N/A | Excellent length-based resolution.[17] | Can be less quantitative than HPLC. |
| ESI-MS | Mass-to-charge ratio | N/A | Confirms molecular weight of impurities.[1] | Does not provide quantitative separation.[15] |
Experimental Protocols
Protocol 1: General Anion-Exchange HPLC for n-1 Quantification
This protocol provides a general methodology for the analysis of oligonucleotide purity and the quantification of n-1 species.
Objective: To separate and quantify the full-length oligonucleotide (n-mer) from n-1 deletion sequences.
Materials:
-
Synthesized oligonucleotide sample
-
Mobile Phase A: Low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Mobile Phase B: High-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5)
-
Anion-exchange HPLC column (e.g., TSKgel DNA-STAT or similar)
-
HPLC system with a UV detector (detection at 260 nm)
Methodology:
-
Sample Preparation: Dissolve the crude or purified oligonucleotide sample in Mobile Phase A to a concentration of approximately 0.2-0.5 OD/mL.
-
Column Equilibration: Equilibrate the AEX column with a low percentage of Mobile Phase B (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Gradient Elution: Apply a linear gradient of increasing salt concentration. A typical gradient might be from 5% to 60% Mobile Phase B over 30-40 minutes. The exact gradient will need to be optimized based on the oligonucleotide length and sequence.
-
Detection: Monitor the column eluent at 260 nm. The n-1 impurities will elute just before the main peak of the full-length (n) product.
-
Quantification: Integrate the peak areas of the n-1 and n peaks. The percentage of n-1 impurity can be calculated as: (Area of n-1 peak / (Area of n-1 peak + Area of n peak)) * 100
Visualizing the Problem: The Chemistry of n-1 Deletion
The solid-phase synthesis of oligonucleotides is a cyclic process. An error in any step can lead to the formation of deletion mutations.
Standard Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of phosphoramidite chemistry used in solid-phase oligonucleotide synthesis.[7]
Mechanism of n-1 Formation via Capping Failure
Caption: Logical flow showing how a failure in the capping step leads directly to the formation of an n-1 deletion impurity in the subsequent cycle.[9]
References
- 1. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. idtdna.com [idtdna.com]
- 4. Simultaneous and stoichiometric purification of hundreds of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of internal (n-1)mer deletion sequences in synthetic oligodeoxyribonucleotides by hybridization to an immobilized probe array - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligonucleotide Purification [sigmaaldrich.com]
- 7. Purification strategy for oligonucleotide drugs - Bestchrom [bestchrom.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Depurination - Wikipedia [en.wikipedia.org]
- 13. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. labcluster.com [labcluster.com]
- 17. academic.oup.com [academic.oup.com]
- 18. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Phosphodiester Chain Cleavage in RNA Synthesis
Welcome to the technical support center for troubleshooting issues related to phosphodiester chain cleavage during RNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of RNA degradation during in vitro transcription?
A1: RNA degradation during in vitro transcription is a frequent issue that can significantly impact yield and quality. The primary culprits are typically RNase contamination, suboptimal reaction conditions, and inherent instability of the RNA sequence itself. It's crucial to ensure all reagents, equipment, and the laboratory environment are free from RNases.[1][2] Additionally, the quality of the DNA template and the concentration of reaction components like magnesium ions play a critical role in maintaining RNA integrity.[]
Q2: How can I detect if my synthesized RNA is cleaved or degraded?
A2: Several methods can be employed to assess the integrity of your synthesized RNA. A common and straightforward approach is to run the RNA sample on a denaturing agarose (B213101) gel. Intact RNA should appear as a sharp, distinct band, while degraded RNA will present as a smear.[4] For more quantitative analysis, microfluidic capillary electrophoresis systems, such as the Agilent Bioanalyzer, provide an RNA Integrity Number (RIN) that is a standardized measure of RNA quality.[4] For specific cleavage events, techniques like 5' RACE (Rapid Amplification of cDNA Ends) can be used to identify the precise cleavage sites.[5]
Q3: Can the T7 RNA Polymerase itself contribute to RNA cleavage?
A3: Yes, under certain conditions, T7 RNA polymerase can exhibit nuclease activity, leading to degradation of the amplified RNA (aRNA).[6] This is more pronounced during long incubation times.[6] Therefore, it is important to optimize the duration of the transcription reaction to balance yield and RNA integrity. Some studies have also focused on engineering T7 RNA polymerase variants to reduce byproduct formation and improve mRNA integrity.[7]
Q4: What is the role of divalent metal ions in RNA stability and cleavage?
A4: Divalent metal ions, such as Mg2+, are essential for RNA folding and catalysis.[8][9] They neutralize the negative charges on the phosphate (B84403) backbone, allowing the RNA to adopt its functional three-dimensional structure.[9] However, the concentration and type of divalent metal ions can also influence phosphodiester bond cleavage. While necessary for polymerase activity, an inappropriate concentration of magnesium ions can promote spontaneous RNA hydrolysis. The charge density of the cation is a key factor, with smaller, more charge-dense ions generally providing greater stability.[8]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to phosphodiester chain cleavage.
Problem 1: Smeared or absent RNA band on a denaturing agarose gel.
This is a classic sign of significant RNA degradation.
| Potential Cause | Recommended Solution |
| RNase Contamination | Ensure all solutions, tips, and tubes are certified RNase-free. Use an RNase inhibitor in your transcription reaction.[1][2] Clean workspaces and equipment with RNase decontamination solutions. |
| Poor Quality DNA Template | Purify the DNA template thoroughly to remove any contaminating nucleases. Ensure the template is linearized completely and purified before transcription.[] |
| Suboptimal Incubation Time | Optimize the incubation time for your in vitro transcription reaction. Prolonged incubation can lead to product degradation by the polymerase.[6] |
| Incorrect Buffer Composition | Verify the concentrations of all reaction components, especially magnesium chloride, as incorrect levels can affect both enzyme activity and RNA stability. |
Problem 2: Low yield of full-length RNA transcript.
This can be caused by premature termination of transcription or degradation of the product.
| Potential Cause | Recommended Solution |
| Incomplete Lysis/Homogenization (if starting from cells/tissues) | Ensure complete disruption of cells or tissues to release all RNA. For difficult samples, consider combining mechanical and enzymatic lysis methods.[10] |
| Suboptimal Reagent Concentrations | Titrate the concentration of NTPs and T7 RNA polymerase to find the optimal ratio for your specific template and target length.[] |
| Presence of Transcription Inhibitors | Ensure the DNA template is free from inhibitors such as residual phenol, ethanol (B145695), or salts from purification steps. |
| Secondary Structures in RNA | For GC-rich templates or those prone to forming strong secondary structures, consider performing the transcription at a slightly higher temperature or including additives like DMSO or betaine (B1666868) to reduce secondary structure formation. |
Problem 3: Discrete smaller RNA bands observed on the gel.
This suggests specific cleavage events rather than random degradation.
| Potential Cause | Recommended Solution |
| Sequence-Specific Self-Cleavage (Ribozyme Activity) | Some RNA sequences possess self-cleaving (ribozyme) activity. Analyze your RNA sequence for known ribozyme motifs. If present, redesigning the sequence may be necessary. |
| Contaminating Endonucleases | Ensure that all enzymes used, including the polymerase and DNase, are of high quality and free from contaminating endonucleases. |
| Metal Ion-Induced Cleavage | The presence of certain divalent metal ions at specific concentrations can catalyze RNA cleavage at particular sites.[11] Consider optimizing the type and concentration of divalent cations in your reaction buffer. |
Experimental Protocols
Protocol 1: Denaturing Agarose Gel Electrophoresis for RNA Integrity Analysis
This protocol is a standard method to visually assess the quality of your synthesized RNA.
Materials:
-
Agarose
-
MOPS buffer (10X)
-
Formaldehyde (B43269) (37%)
-
Formamide
-
RNA loading dye (containing formamide, formaldehyde, and a tracking dye)
-
Ethidium bromide or other RNA stain
-
RNase-free water
-
RNA sample
Methodology:
-
Prepare a 1-2% agarose gel in 1X MOPS buffer. Heat to dissolve the agarose, then cool to ~60°C.
-
In a fume hood, add formaldehyde to the cooled agarose solution to a final concentration of 2.2 M and the RNA stain.
-
Pour the gel and allow it to solidify.
-
Prepare your RNA sample by mixing it with an equal volume of RNA loading dye.
-
Heat the RNA sample mixture at 65°C for 10-15 minutes to denature the RNA.
-
Immediately place the samples on ice to prevent renaturation.
-
Load the samples onto the gel and run the electrophoresis in 1X MOPS buffer.
-
Visualize the RNA bands under a UV transilluminator. Intact RNA will show sharp ribosomal RNA bands (for total RNA) or a single sharp band for an in vitro transcribed product. Degraded RNA will appear as a smear.[4]
Protocol 2: In Vitro RNA Cleavage Assay
This protocol can be used to investigate the cleavage of a specific RNA transcript by a protein extract or a purified endonuclease.[12]
Materials:
-
Radiolabeled RNA probe (internally labeled with [α-³²P]UTP during in vitro transcription)
-
Cytoplasmic protein extract or purified endonuclease
-
Reaction buffer (specific to the nuclease being studied)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
RNase-free water
-
Denaturing polyacrylamide gel
Methodology:
-
Synthesize and radiolabel the RNA probe via in vitro transcription.[12]
-
Purify the labeled RNA probe using a G-50 spin column to remove unincorporated nucleotides.[12]
-
Set up the cleavage reaction by incubating the labeled RNA probe with the protein extract or endonuclease in the appropriate reaction buffer.
-
Incubate at the optimal temperature for the nuclease (e.g., 37°C).
-
Stop the reaction by adding Proteinase K to digest the proteins.
-
Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the RNA fragments.
-
Resuspend the RNA pellet in loading dye.
-
Separate the cleavage products on a denaturing polyacrylamide gel.
-
Visualize the results by autoradiography. The size of the cleavage products can be determined by running an RNA size marker alongside the samples.
Data Presentation
Table 1: Effect of Divalent Metal Cations on RNA Stability
The stability of folded RNA is influenced by the charge density of the counterions.[8]
| Divalent Metal Cation | Ionic Radius (Å) | Relative Stability of Folded Ribozyme |
| Mg²⁺ | 0.72 | Highest |
| Ca²⁺ | 1.00 | Intermediate |
| Sr²⁺ | 1.18 | Lower |
| Ba²⁺ | 1.35 | Lowest |
Data adapted from studies on the Tetrahymena ribozyme, demonstrating that stability decreases as the size of the hydrated metal ion increases (and thus charge density decreases).[8]
Visualizations
Diagram 1: Troubleshooting Workflow for RNA Degradation
This diagram outlines a logical progression for diagnosing and solving RNA degradation issues.
Caption: Troubleshooting workflow for RNA degradation.
Diagram 2: Mechanism of Phosphodiester Bond Cleavage
This diagram illustrates the two prominent mechanisms for the cleavage of phosphodiester bonds in RNA.
References
- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Amplified RNA degradation in T7-amplification methods results in biased microarray hybridizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.utexas.edu [sites.utexas.edu]
- 9. Charge density of divalent metal cations determines RNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zymoresearch.com [zymoresearch.com]
- 11. Computational investigation of enzyme-facilitated cleavage of the phosphodiester bond in nucleic acids [opus.uleth.ca]
- 12. A detailed protocol for RNA cleavage assay in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
How to handle moisture sensitivity of phosphoramidites
This guide provides troubleshooting advice and answers to frequently asked questions regarding the moisture sensitivity of phosphoramidites used in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are phosphoramidites so sensitive to moisture?
Phosphoramidites are highly reactive molecules designed for the efficient formation of internucleotide bonds during oligonucleotide synthesis.[1] The central phosphorus (III) atom is susceptible to nucleophilic attack. In the presence of water, the phosphoramidite (B1245037) can be hydrolyzed, forming an H-phosphonate and a secondary amine.[2][3] This hydrolyzed form is inactive in the coupling reaction, meaning it cannot be incorporated into the growing oligonucleotide chain. This directly leads to lower synthesis yields and an increase in failure sequences (truncated products).[4]
Q2: What are the primary signs of moisture contamination in my synthesis reagents?
The most immediate and common indicator of moisture contamination is a significant drop in coupling efficiency during oligonucleotide synthesis.[5][6] This is often observed through real-time trityl monitoring on the synthesizer, where the intensity of the colorimetric signal decreases with each cycle. Post-synthesis analysis, such as HPLC or Mass Spectrometry, will reveal a higher proportion of shorter, truncated sequences and a lower yield of the full-length product (FLP).[5][7]
Q3: How does moisture-induced degradation affect different phosphoramidites? Are some more sensitive than others?
Yes, the stability of phosphoramidites in the presence of moisture varies depending on the nucleobase. The 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is notably less stable and more susceptible to hydrolysis compared to the phosphoramidites of dA, dC, and dT.[8][9][10] The degradation of dG phosphoramidite can be autocatalytic, meaning the phosphoramidite appears to catalyze its own hydrolysis, accelerating the degradation process.[11]
Quantitative Data Summary
Table 1: Relative Moisture Sensitivity of Standard Deoxynucleoside Phosphoramidites
| Phosphoramidite | Relative Sensitivity to Hydrolysis | Key Considerations |
| dG-Phosphoramidite | Very High | Prone to extensive degradation within days when in solution.[9] Its degradation can be autocatalytic.[11] |
| dA-Phosphoramidite | Moderate | More stable than dG but still requires anhydrous conditions for optimal performance.[10] |
| dC-Phosphoramidite | Low | Generally more stable than purine (B94841) phosphoramidites.[10] |
| dT-Phosphoramidite | Low | The most stable of the four standard phosphoramidites in the presence of trace moisture.[11] |
Table 2: Recommended Maximum Water Content in Synthesis Reagents
| Reagent | Recommended Water Content (ppm) | Rationale |
| Acetonitrile (B52724) (Diluent) | < 10 ppm | As the primary solvent, its dryness is critical to prevent hydrolysis of the phosphoramidite before it reaches the synthesis column.[12][13] |
| Phosphoramidite Solution | < 30 ppm | Minimizes degradation of the phosphoramidite monomer during its time on the synthesizer. |
| Activator Solution | < 30 ppm | Prevents inactivation of the activator and the phosphoramidite during the crucial coupling step. |
Troubleshooting Guides
Problem: Sudden or consistent low coupling efficiency.
Low coupling efficiency is the most common problem stemming from moisture contamination.[5] Follow this guide to diagnose and resolve the issue.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.
Experimental Protocols
Protocol 1: Preparation of Phosphoramidite Solution Under Anhydrous Conditions
Objective: To dissolve solid phosphoramidite in anhydrous acetonitrile with minimal exposure to atmospheric moisture and oxygen.
Materials:
-
Solid phosphoramidite in a septum-sealed vial
-
Anhydrous acetonitrile (DNA synthesis grade, <10 ppm water)
-
Inert gas (Argon or Nitrogen) with a delivery system
-
Oven-dried syringes and needles
Methodology:
-
Equilibrate: Allow the sealed vial of solid phosphoramidite to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.[12]
-
Inert Atmosphere: Once at room temperature, carefully open the vial in a glove box or under a steady stream of inert gas.
-
Add Sieves: Add a small layer of activated molecular sieves to the bottom of the vial.[13] This will help scavenge any residual moisture.
-
Reseal: Immediately reseal the vial with the septum cap.
-
Solvent Transfer: Using an oven-dried syringe, pierce the septum of the anhydrous acetonitrile bottle and draw the required volume.
-
Dissolution: Inject the acetonitrile into the phosphoramidite vial through the septum.[6]
-
Mix: Gently swirl the vial until the phosphoramidite is completely dissolved. Viscous or oil-based phosphoramidites may require several minutes to fully dissolve.[6]
-
Installation: The prepared solution is now ready to be installed on the DNA synthesizer.
Protocol 2: Analysis of Coupling Efficiency via HPLC
Objective: To quantitatively assess the stepwise coupling efficiency by analyzing the purity of the crude oligonucleotide product.
Methodology:
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using the standard ammonium (B1175870) hydroxide (B78521) or other appropriate deprotection solution.
-
Sample Preparation: Desalt the crude oligonucleotide sample using a method such as ethanol (B145695) precipitation or a desalting column. Lyophilize the sample to dryness and then re-dissolve a small aliquot in nuclease-free water.
-
HPLC Analysis:
-
Inject the prepared sample onto a reverse-phase HPLC column suitable for oligonucleotide analysis (e.g., C18).
-
Run a gradient of an appropriate mobile phase system, typically involving an ion-pairing reagent like triethylammonium (B8662869) acetate (B1210297) (TEAA) and an organic solvent like acetonitrile.[14]
-
-
Data Interpretation:
-
The full-length product (FLP) will be the major, late-eluting peak.
-
Failure sequences (n-1, n-2, etc.) will appear as earlier-eluting peaks.
-
Calculate the coupling efficiency by integrating the peak areas. A high percentage of early-eluting peaks indicates significant issues with coupling efficiency.[5]
-
Key Chemical Pathways & Workflows
Phosphoramidite Hydrolysis Pathway
The diagram below illustrates the fundamental reaction responsible for phosphoramidite degradation in the presence of water.
Caption: The hydrolysis of a phosphoramidite by water, rendering it inactive for synthesis.
Best Practices for Phosphoramidite Handling
This workflow outlines the essential steps for maintaining the integrity of phosphoramidites from storage to use.
Caption: A logical workflow for the proper handling of moisture-sensitive phosphoramidites.
References
- 1. aragen.com [aragen.com]
- 2. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. usp.org [usp.org]
Technical Support Center: Optimizing TBDMS Amidite Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing activator concentration for tert-butyldimethylsilyl (TBDMS) protected phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of an activator in TBDMS phosphoramidite (B1245037) coupling?
A1: In phosphoramidite chemistry, the activator plays a crucial role in the coupling step. It protonates the nitrogen atom of the phosphoramidite, making the phosphorus atom highly electrophilic. This "activated" intermediate is then susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain, leading to the formation of a phosphite (B83602) triester linkage.[] The choice and concentration of the activator are critical for achieving high coupling efficiency, especially when dealing with sterically hindered monomers like 2'-O-TBDMS protected RNA amidites.[2]
Q2: Which activators are commonly used for TBDMS phosphoramidites?
A2: Several activators are used for TBDMS phosphoramidites, each with distinct properties. Common choices include:
-
1H-Tetrazole: A traditional activator, though less effective for sterically hindered TBDMS amidites, often requiring longer coupling times.
-
5-Ethylthio-1H-tetrazole (ETT): A more acidic and efficient activator than 1H-Tetrazole, allowing for shorter coupling times.
-
5-Benzylthio-1H-tetrazole (BTT): Another highly efficient activator for TBDMS-protected monomers, enabling significantly reduced coupling times compared to 1H-Tetrazole.
-
4,5-Dicyanoimidazole (DCI): A non-tetrazole-based activator that is less acidic but highly nucleophilic, offering rapid coupling and high solubility in acetonitrile (B52724). It is often recommended for large-scale synthesis and for sequences prone to depurination.[2]
Q3: How does the steric hindrance of the TBDMS group affect the coupling reaction?
A3: The bulky nature of the TBDMS protecting group at the 2'-hydroxyl position of the ribose sugar creates steric hindrance. This can impede the approach of the activated phosphoramidite to the 5'-hydroxyl of the growing oligonucleotide chain, leading to lower coupling efficiencies and requiring more potent activators or longer reaction times to achieve satisfactory results.
Q4: What are the consequences of using a suboptimal activator concentration?
A4: Using a suboptimal activator concentration can lead to several issues:
-
Too low concentration: Incomplete activation of the phosphoramidite, resulting in low coupling efficiency and a higher proportion of truncated sequences (n-1 mers).
-
Too high concentration: Increased risk of side reactions, such as the detritylation of the 5'-DMTr group on the incoming phosphoramidite, which can lead to the formation of (n+1) mers. Highly acidic activators are more prone to causing this side reaction.
Q5: How can I monitor coupling efficiency in real-time?
A5: Coupling efficiency is most commonly monitored by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[3] The DMT cation is brightly colored and has a strong absorbance around 495 nm. A consistent and strong signal after each coupling cycle indicates high efficiency. A significant drop in the signal suggests a problem with the preceding coupling step.[3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Coupling Efficiency (Low Trityl Signal) | 1. Suboptimal activator concentration. 2. Degraded or wet activator/phosphoramidite solutions.[3][4] 3. Steric hindrance from the TBDMS group. 4. Issues with the synthesizer's fluidics.[3] | 1. Perform an activator concentration titration (see Experimental Protocols). 2. Use fresh, anhydrous reagents and solvents. Ensure proper storage of phosphoramidites and activators.[3][4] 3. Switch to a more potent activator (e.g., ETT, BTT, or DCI). Increase the coupling time. 4. Check for leaks, blockages, and accurate reagent delivery by the synthesizer. |
| Presence of (n+1) Sequences | 1. Activator is too acidic, causing premature detritylation of the phosphoramidite in solution. | 1. Reduce the activator concentration. 2. Switch to a less acidic activator (e.g., DCI). |
| Incomplete Deprotection of TBDMS Group | 1. Inefficient deprotection reagent. 2. Steric hindrance slowing down the deprotection reaction.[5] 3. Insufficient reaction time or temperature. | 1. Ensure the fluoride (B91410) reagent (e.g., TBAF) is fresh and anhydrous. 2. Increase the temperature during deprotection.[5] 3. Extend the deprotection time and monitor for completion. |
| Formation of Deletion Sequences (n-1) | 1. Incomplete coupling in the previous cycle. 2. Inefficient capping of unreacted 5'-hydroxyl groups. | 1. Optimize the activator concentration and coupling time. 2. Ensure the capping reagents are fresh and effective. |
Data Presentation
Table 1: Comparison of Common Activators for TBDMS Phosphoramidites
| Activator | Typical Concentration | Recommended Coupling Time | Key Advantages | Potential Disadvantages |
| 1H-Tetrazole | 0.45 M - 0.5 M | 10 - 15 minutes | Standard, widely used. | Less efficient for TBDMS amidites. |
| ETT | 0.25 M - 0.6 M | 5 - 10 minutes | More efficient than 1H-Tetrazole. | More acidic, potential for side reactions. |
| BTT | 0.25 M - 0.3 M | 2 - 6 minutes | Highly efficient, significantly reduces coupling time. | Higher acidity than ETT. |
| DCI | 0.25 M - 1.0 M | 2 - 5 minutes | Less acidic, highly soluble, rapid coupling.[2] | May require optimization for specific sequences. |
Experimental Protocols
Protocol for Optimizing Activator Concentration
Objective: To determine the optimal concentration of a chosen activator for the coupling of a specific TBDMS-protected phosphoramidite, maximizing coupling efficiency while minimizing side reactions.
Materials:
-
DNA/RNA synthesizer
-
TBDMS-protected phosphoramidite of interest
-
Chosen activator (e.g., ETT, BTT, or DCI)
-
Anhydrous acetonitrile
-
Standard synthesis reagents (deblocking, capping, oxidation solutions)
-
Solid support with a free 5'-hydroxyl group
-
HPLC system for oligonucleotide analysis
Methodology:
-
Prepare Activator Solutions: Prepare a series of activator solutions in anhydrous acetonitrile at different concentrations (e.g., for DCI, you might test 0.1 M, 0.25 M, 0.5 M, and 0.75 M).
-
Synthesizer Setup: Program the DNA/RNA synthesizer to perform a short oligonucleotide synthesis (e.g., a 5-mer). Assign different activator concentrations to separate synthesis columns.
-
Synthesis Cycles: Initiate the synthesis. For each concentration, the synthesizer will perform the standard four steps: deblocking, coupling, capping, and oxidation.
-
Monitor Trityl Cation Release: During each deblocking step, monitor the absorbance of the released DMT cation at ~495 nm. Record the absorbance values for each cycle and each activator concentration.
-
Calculate Stepwise Coupling Efficiency: The stepwise coupling efficiency for each cycle can be estimated from the trityl absorbance data. A higher and more consistent absorbance reading indicates higher coupling efficiency.
-
Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotides from the solid support and perform the standard deprotection procedures.
-
Product Analysis: Analyze the crude product from each synthesis by HPLC. Look for the full-length product peak and quantify the presence of impurities such as (n-1) and (n+1) sequences.
-
Determine Optimal Concentration: The optimal activator concentration is the one that yields the highest percentage of the full-length product with the lowest amount of side products.
Visualizations
Caption: Workflow for optimizing activator concentration.
Caption: Troubleshooting logic for low coupling efficiency.
References
Technical Support Center: Purification of Long RNA Oligonucleotides
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the purification of long RNA oligonucleotides (>50 nucleotides).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying long RNA oligonucleotides?
Purifying long RNA oligonucleotides presents several key challenges:
-
Increased Impurities: The stepwise yield of solid-phase synthesis is not 100%, leading to a higher accumulation of failure sequences (n-1, n-2 shortmers) as the length of the RNA increases.[1]
-
Secondary Structures: Long RNA molecules are more prone to folding into complex and stable secondary structures (hairpins, loops), which can interfere with separation by altering their hydrodynamic size and masking properties used for purification.[2] This can lead to broad peaks in chromatography or aberrant migration in gels.
-
Chemical Instability: RNA is inherently less stable than DNA due to the 2'-hydroxyl group, making it susceptible to degradation by RNases and hydrolysis, especially during lengthy purification procedures.[3]
-
Lower Yields: The cumulative loss of product at each synthesis step results in a lower theoretical yield of the full-length product for longer oligonucleotides.[1][4] Purification processes themselves, particularly PAGE, can further reduce the final yield.[5]
-
Resolution Limits: As the length of the RNA increases, the relative difference in size and charge between the full-length product and n-1 impurities decreases, making them harder to resolve with standard chromatographic or electrophoretic methods.[2]
Q2: How do I choose the best purification method for my long RNA?
The optimal method depends on your specific requirements for purity, yield, RNA length, and the intended downstream application. High-purity methods like PAGE often come at the cost of lower yields.[5][6]
Method Selection Guide
The following decision tree can help guide your choice of purification method based on key experimental goals.
Caption: Decision tree for selecting an RNA purification method.
Q3: How can I assess the purity and integrity of my purified long RNA?
Multiple methods are available, and often, a combination provides the most complete picture:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is a high-resolution method to visually inspect the integrity of the RNA and identify the presence of shorter fragments. The sample is denatured with urea (B33335) and heat to resolve based on size.
-
Capillary Gel Electrophoresis (CGE): CGE offers higher resolution, reproducibility, and quantitation compared to traditional slab gels.[3][7] It separates RNA molecules by size through a gel matrix in a capillary, providing a quantitative assessment of purity.[3]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC (especially Ion-Exchange) can resolve the full-length product from failure sequences and other impurities, providing a quantitative purity value based on peak area.
-
Mass Spectrometry (MS): Techniques like ESI-MS can confirm the identity (mass) of the purified RNA, ensuring it matches the expected molecular weight.
Purification Method Comparison
The table below summarizes the key characteristics of the three main purification techniques for long RNA oligonucleotides.
| Feature | Denaturing PAGE | HPLC (Ion-Exchange & Reversed-Phase) | Affinity Purification |
| Purity Range | >95%[8] | >85% (RP-HPLC)[8], Can exceed 99% (Preparative RP-HPLC)[9] | High (dependent on tag specificity and washing efficiency) |
| Typical Yield | Low (20-70% recovery from gel) | Moderate to High (>50%) | Moderate to High (Can be >60%)[10] |
| Length Suitability | Excellent for >60 nt, can resolve up to ~500 nt[11][12] | Good for 50-100 nt; resolution decreases with length[5][8][13] | Broad range, suitable for very long RNAs (e.g., lncRNAs)[10] |
| Throughput | Low, labor-intensive | High, automatable | Moderate to High |
| Key Advantages | Gold standard for purity, single-nucleotide resolution. | Fast, scalable, and provides quantitative purity data. | Highly specific for the target RNA, can be performed under native conditions. |
| Key Limitations | Low throughput, potential for acrylamide (B121943) contamination, lower yields. | Secondary structures can affect separation; RP-HPLC resolution decreases for longer oligos.[8] | Requires a specific tag (e.g., biotin), potential for non-specific binding. |
Troubleshooting Guide
This section addresses common problems encountered during the purification of long RNA oligonucleotides.
General Troubleshooting Workflow
Caption: A workflow for troubleshooting common RNA purification issues.
Problem 1: Low or No Yield
| Possible Cause | Recommended Solution |
| Incomplete Elution from Gel/Column | For PAGE, ensure the gel slice is thoroughly crushed. Increase the volume of elution buffer and extend the incubation time (e.g., overnight at 4°C with rotation).[14] For columns, ensure the elution buffer is applied directly to the center of the matrix and consider a second elution step.[15][16] |
| RNA Degradation | RNase contamination is a primary suspect. Use certified RNase-free tubes, tips, and reagents. Wear gloves and work in a designated clean area. Consider adding an RNase inhibitor to your buffers.[10] |
| Inefficient Precipitation | After elution, ensure at least 2.5-3 volumes of cold 100% ethanol (B145695) and sufficient salt (e.g., sodium acetate) are used. Chill at -80°C for at least 30 minutes to maximize precipitation of long RNA. Use a co-precipitant like glycogen (B147801) if expecting very low amounts. |
| Column/Bead Overloading | The binding capacity of the chromatography resin or affinity beads may have been exceeded. Reduce the amount of starting material or use a larger column/more beads.[17] |
| Loss of Precipitate | The RNA pellet after centrifugation can be invisible. After aspirating the ethanol supernatant, be careful not to disturb the side/bottom of the tube where the pellet is located. |
Problem 2: Low Purity (Presence of Shorter Fragments)
| Possible Cause | Recommended Solution |
| Poor Resolution in PAGE | Optimize the acrylamide percentage for your RNA size. For long RNAs (100-300 nt), a 6-8% denaturing gel often works well. Ensure the gel runs at a consistent, moderate temperature (~50°C) to maintain denaturing conditions.[11] |
| Poor Resolution in HPLC | Secondary structures may be causing peak broadening. Increase the column temperature (e.g., 60-80°C) and/or add a denaturant like urea to the mobile phase.[9] Optimize the gradient to be shallower, which can improve the separation of species with similar sizes. |
| Inefficient Separation of n-1 Species | This is a common challenge for long RNA. PAGE generally offers the best resolution for this problem.[12] For HPLC, Ion-Exchange (IEX) often provides better resolution of failure sequences than Reversed-Phase (RP).[13] |
| Non-specific Binding (Affinity) | Increase the number and stringency of wash steps after binding the RNA to the affinity matrix.[18] Include a non-specific competitor RNA (like yeast tRNA) in the binding step to reduce non-specific protein interactions if co-purifying complexes.[18] |
Problem 3: RNA Degradation (Smear on Gel)
| Possible Cause | Recommended Solution |
| RNase Contamination | This is the most common cause. Decontaminate all surfaces, pipettes, and gel electrophoresis equipment. Use certified RNase-free water, buffers, and reagents for all steps, from synthesis to final resuspension.[10] |
| Chemical Hydrolysis | Avoid prolonged exposure to high pH or high temperatures in the presence of divalent cations (like Mg²⁺). If heating is required, ensure a chelating agent like EDTA is present. |
| Excessive UV Exposure | When visualizing RNA in a gel via UV shadowing, minimize the exposure time to prevent damage to the RNA.[11] |
| Improper Storage | Store purified RNA at -80°C in an RNase-free buffer or water. For long-term storage, consider storing as an ethanol precipitate.[15] |
Experimental Protocols
Protocol 1: Denaturing PAGE Purification of Long RNA
This protocol is suitable for purifying long RNA oligonucleotides (60-500 nt) to high purity (>95%).
Materials:
-
Crude RNA sample
-
Urea
-
40% Acrylamide/Bis-acrylamide (19:1) solution
-
10X TBE Buffer (Tris-borate-EDTA)
-
Ammonium persulfate (APS), 10% solution (prepare fresh)
-
TEMED
-
2X Formamide (B127407) Loading Buffer (95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)
-
Gel Elution Buffer (0.3 M Sodium Acetate, 1 mM EDTA, 0.1% SDS)
-
Ethanol (100% and 70%), RNase-free
-
3 M Sodium Acetate (pH 5.2), RNase-free
-
RNase-free water
Methodology:
-
Gel Preparation (e.g., 8% Acrylamide):
-
For a 30 mL gel, combine 14.4 g of urea with 6.0 mL of 10X TBE and 6.0 mL of 40% Acrylamide/Bis solution. Add RNase-free water to a final volume of 30 mL and dissolve completely.
-
Degas the solution for 15 minutes.
-
Add 150 µL of fresh 10% APS and 30 µL of TEMED. Mix gently and immediately pour the gel between clean glass plates. Insert the comb and allow it to polymerize for at least 1 hour.
-
-
Sample Preparation:
-
Resuspend the crude RNA pellet in an appropriate volume of RNase-free water.
-
Mix 1 volume of the RNA sample with 1 volume of 2X Formamide Loading Buffer.
-
Heat the mixture at 95°C for 3-5 minutes to denature the RNA, then immediately place it on ice.[11]
-
-
Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus and add 1X TBE buffer. Pre-run the gel for 30-60 minutes at a constant power (e.g., 20-30 W) to heat the gel to ~50°C.[11]
-
Flush the wells with buffer to remove urea. Load the denatured RNA sample.
-
Run the gel until the bromophenol blue dye is near the bottom.
-
-
RNA Visualization and Excision:
-
Carefully remove one of the glass plates. Place plastic wrap over the gel.
-
Visualize the RNA bands by UV shadowing: place the wrapped gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp. The RNA will appear as dark shadows.
-
Quickly excise the band corresponding to the full-length product using a clean razor blade.
-
-
Elution ("Crush and Soak"):
-
Place the gel slice into a microcentrifuge tube and crush it into small pieces using a sterile pipette tip.
-
Add 2-3 volumes of Gel Elution Buffer, ensuring the gel pieces are fully submerged.
-
Incubate overnight at 4°C or for 2-4 hours at 37°C on a rotator.
-
-
Recovery and Precipitation:
-
Centrifuge the tube to pellet the acrylamide pieces. Carefully transfer the supernatant containing the RNA to a new tube.
-
Add 3 volumes of cold 100% ethanol and 1/10th volume of 3 M Sodium Acetate. Mix well.
-
Precipitate at -80°C for at least 30 minutes.
-
Centrifuge at high speed (>12,000 x g) for 30 minutes at 4°C to pellet the RNA.
-
Carefully decant the supernatant. Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge again for 10 minutes. Remove the supernatant and air-dry the pellet briefly.
-
Resuspend the purified RNA in RNase-free water or buffer.
-
Protocol 2: Affinity Purification of Biotinylated Long RNA
This protocol is for the capture and purification of a specific, biotin-labeled long RNA using streptavidin-coated magnetic beads.
Materials:
-
3'-Biotinylated long RNA sample
-
Streptavidin-coated magnetic beads
-
Binding & Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)
-
Elution Buffer (e.g., formamide or a solution containing a competing biotin (B1667282) analog)
-
RNase inhibitors
-
Magnetic stand
Methodology:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer the required volume of bead slurry to a new RNase-free tube. Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads twice with an equal volume of Binding & Wash Buffer. Resuspend the beads in the original volume of Binding & Wash Buffer.
-
-
RNA Binding:
-
If necessary, denature the biotinylated RNA by heating at 65-70°C for 5 minutes and then placing it on ice to linearize it and ensure the biotin tag is accessible.
-
Add the prepared RNA sample to the washed streptavidin beads.
-
Incubate for 30 minutes at room temperature with gentle rotation to allow the biotin-streptavidin interaction.
-
-
Washing:
-
Place the tube on the magnetic stand to capture the beads. Discard the supernatant which contains unbound RNA and impurities.
-
Wash the beads three times with 500 µL of Binding & Wash Buffer. For each wash, resuspend the beads completely, briefly incubate, capture the beads with the magnet, and discard the supernatant. These washes are critical for high purity.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Add Elution Buffer to the beads. The specific buffer and conditions depend on whether native or denaturing elution is required. For denaturing elution, resuspending in 95% formamide and heating to 65°C for 5-10 minutes is effective.
-
Place the tube on the magnetic stand and carefully transfer the supernatant, which contains the purified RNA, to a new RNase-free tube.
-
-
Downstream Processing:
-
The eluted RNA can be desalted and concentrated by ethanol precipitation as described in Protocol 1, Step 6.
-
Protocol 3: Purity Assessment by Capillary Gel Electrophoresis (CGE)
This protocol provides a general workflow for analyzing the purity of a long RNA sample using a CGE system. Specific parameters will vary by instrument.
Materials:
-
Purified long RNA sample
-
RNase-free water
-
Denaturing buffer/gel matrix (instrument-specific, often contains urea and a sieving polymer)
-
RNA size ladder
-
Fluorescent intercalating dye (e.g., SYBR Green II, included in most commercial kits)
Methodology:
-
Instrument Preparation:
-
Sample Preparation:
-
Electrophoresis:
-
Place the prepared samples and the RNA size ladder into the autosampler tray.
-
Set up the run parameters, including injection voltage/time (e.g., 5 kV for 5 seconds) and separation voltage/time (e.g., 6 kV for 20 minutes).[19]
-
Start the run. The RNA will be electrokinetically injected and separated by size as it moves through the capillary.
-
-
Data Analysis:
-
The instrument's software will generate an electropherogram, showing peaks corresponding to different RNA species.
-
Identify the main peak for the full-length product based on its migration time relative to the size ladder.
-
Calculate the purity of the long RNA by determining the area of the main peak as a percentage of the total area of all peaks in the electropherogram. The software typically automates this calculation.
-
References
- 1. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-nucleotide resolution of RNAs up to 59 nucleotides by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. labcluster.com [labcluster.com]
- 6. Simple methods for the 3′ biotinylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. オリゴヌクレオチド精製 [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. RNA affinity purification: Tips for optimizing | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 11. Purification of radiolabeled RNA products using denaturing gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idtdna.com [idtdna.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. neb.com [neb.com]
- 16. mpbio.com [mpbio.com]
- 17. neb.com [neb.com]
- 18. RNA-Affinity Chromatography [bio-protocol.org]
- 19. A Comprehensive Evaluation of Analytical Method Parameters Critical to the Reliable Assessment of Therapeutic mRNA Integrity by Capillary Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oligonucleotide Synthesis
Topic: Reducing Depurination During the Detritylation Step
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize depurination during the critical detritylation step of solid-phase oligonucleotide synthesis.
Troubleshooting Guide
Depurination, the acid-catalyzed cleavage of the N-glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar, is a major cause of yield loss and impurity generation in oligonucleotide synthesis. This guide provides solutions to common problems encountered during the detritylation step.
| Issue | Potential Cause | Recommended Solution |
| High levels of (n-1) shortmers, particularly at purine residues | Excessive Depurination: The detritylation conditions are too harsh, leading to the loss of purine bases and subsequent chain cleavage during final deprotection. | 1. Switch to a weaker acid: Replace Trichloroacetic Acid (TCA) with Dichloroacetic Acid (DCA).[1] 2. Optimize acid concentration: Use the lowest effective acid concentration. For DCA, 2-3% is common.[2] 3. Reduce contact time: Minimize the duration of the acid treatment to what is necessary for complete detritylation.[3] 4. Incorporate additives: Consider adding scavengers like 0.1% methanol (B129727) or ethanol (B145695), or 0.1-1.0% 1H-pyrrole to the DCA solution to suppress depurination.[4] |
| Incomplete detritylation leading to deletion sequences | Insufficiently strong detritylation conditions: The acid is too weak or the contact time is too short to completely remove the DMT group. | 1. Increase acid concentration cautiously: If using DCA, a higher concentration (e.g., 15%) can sometimes improve detritylation without a proportional increase in depurination, especially for large-scale synthesis.[2] 2. Increase contact time: Extend the deblocking step in small increments. For DCA, doubling the delivery time compared to TCA is a recommended starting point.[1] 3. Ensure anhydrous conditions: Water can interfere with the detritylation process. Use anhydrous solvents and reagents.[1] |
| Increased depurination with longer oligonucleotides | Cumulative acid exposure: Longer synthesis protocols involve more detritylation cycles, leading to greater cumulative exposure to acid. | 1. Employ a milder deblocking agent: DCA is preferred over TCA for the synthesis of long oligonucleotides.[1] 2. Optimize wash steps: Ensure efficient removal of residual acid after each detritylation step. |
| Sequence-specific depurination (e.g., poly-A tracts) | Inherent lability of certain sequences: Some sequences, particularly those with multiple adjacent purines, are more susceptible to acid-catalyzed depurination. | 1. Use specialized protecting groups: For sensitive adenosines, consider using alternative protecting groups that are more resistant to depurination. 2. Implement optimized protocols: Utilize protocols specifically designed for sensitive sequences, which may involve lower acid concentrations and shorter exposure times. |
| Poor yield in large-scale synthesis | Suboptimal detritylation conditions for scale-up: Conditions optimized for small-scale synthesis may not be suitable for larger scales, leading to incomplete detritylation or increased depurination. | 1. Re-optimize detritylation for scale: Higher concentrations of a weaker acid like DCA may be necessary to drive the reaction to completion on a larger scale.[2] 2. Adjust flow rates and delivery volumes: Ensure uniform and sufficient delivery of the deblocking reagent to the entire solid support. |
Quantitative Data Summary
The choice of deblocking acid and its concentration significantly impacts the rate of depurination. The following table summarizes the relative depurination rates of different deblocking agents.
| Deblocking Agent | Relative Depurination Rate | Depurination Half-Time (dA) | pKa | Notes |
| 3% Trichloroacetic Acid (TCA) in Dichloromethane | High | ~19 minutes[2] | 0.7[1] | Fast detritylation but a high risk of depurination. |
| 15% Dichloroacetic Acid (DCA) in Dichloromethane | Moderate | 1.5[1][2] | Faster detritylation than 3% DCA with a less than proportional increase in depurination.[2] | |
| 3% Dichloroacetic Acid (DCA) in Dichloromethane | Low | ~77 minutes[2] | 1.5[1][2] | Slower detritylation but significantly lower depurination compared to TCA.[1] |
Note: Depurination rates are sequence-dependent, with dA generally being more susceptible than dG.
Experimental Protocols
Protocol 1: Standard Detritylation using Dichloroacetic Acid (DCA)
This protocol is a standard method for detritylation that balances efficiency with minimal depurination.
Materials:
-
3% (v/v) Dichloroacetic Acid (DCA) in Dichloromethane (DCM)
-
Anhydrous Acetonitrile (ACN)
-
Solid support-bound oligonucleotide
Procedure:
-
Pre-wash: Wash the solid support with anhydrous ACN to remove any residual moisture and reagents from the previous step.
-
Detritylation: Deliver the 3% DCA/DCM solution to the synthesis column and allow it to react for 60-120 seconds. The exact time should be optimized based on the synthesizer, scale, and sequence length. For longer oligonucleotides, it is recommended to start with a longer time and optimize downwards.
-
Post-wash: Wash the solid support thoroughly with anhydrous ACN to remove the cleaved DMT cation and residual acid.
-
Monitoring: The orange color of the cleaved DMT cation can be monitored spectrophotometrically to assess the efficiency of the preceding coupling step.
Protocol 2: Reduced Depurination Detritylation using DCA with an Additive
This protocol incorporates an alcohol additive to the deblocking solution to further minimize depurination, which is particularly useful for sensitive sequences or long oligonucleotides.[4]
Materials:
-
2% (v/v) Dichloroacetic Acid (DCA) in Dichloromethane (DCM)
-
0.1% (v/v) Methanol or Ethanol
-
Anhydrous Acetonitrile (ACN)
-
Solid support-bound oligonucleotide
Procedure:
-
Prepare Deblocking Solution: Prepare a fresh solution of 2% DCA in DCM containing 0.1% methanol or ethanol.
-
Pre-wash: Wash the solid support with anhydrous ACN.
-
Detritylation: Deliver the prepared deblocking solution to the synthesis column and incubate for 90-180 seconds. The optimal time may be slightly longer than the standard protocol due to the lower acid concentration.
-
Post-wash: Wash the solid support extensively with anhydrous ACN to remove all traces of the deblocking solution.
-
Monitoring: Monitor the DMT cation release as in the standard protocol.
Signaling Pathways, Experimental Workflows, or Logical Relationships
Caption: Troubleshooting workflow for addressing excessive depurination.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of depurination during detritylation?
A1: Detritylation is the removal of the 5'-dimethoxytrityl (DMT) protecting group, which is achieved by treatment with a mild acid. Depurination is an undesirable side reaction that occurs under these acidic conditions. The acid protonates the N7 position of adenine (B156593) and guanine, weakening the N-glycosidic bond that connects the purine base to the deoxyribose sugar. This weakened bond can then be hydrolyzed, leading to the loss of the purine base and the formation of an apurinic (AP) site. During the final basic deprotection step of oligonucleotide synthesis, the AP site is susceptible to chain cleavage, resulting in a truncated oligonucleotide.
Q2: Is TCA or DCA better for detritylation?
A2: The choice between Trichloroacetic Acid (TCA) and Dichloroacetic Acid (DCA) depends on the specific requirements of the synthesis.
-
TCA is a stronger acid (pKa ~0.7) and provides very fast and efficient detritylation. However, its strong acidity significantly increases the risk of depurination.[1]
-
DCA is a weaker acid (pKa ~1.5) and is therefore much gentler on the oligonucleotide, leading to significantly lower levels of depurination.[1][2] The trade-off is a slower rate of detritylation, which may require longer reaction times or higher concentrations. For the synthesis of long oligonucleotides or sequences containing sensitive bases, DCA is the preferred reagent.[1]
Q3: How can I minimize depurination when synthesizing an oligonucleotide with a high purine content?
A3: Synthesizing purine-rich oligonucleotides, especially those with poly-adenosine tracts, requires careful optimization of the detritylation step. Here are some key strategies:
-
Use DCA: Preferentially use 3% DCA in DCM as the deblocking agent.
-
Shorten Contact Time: Use the shortest possible detritylation time that still allows for complete removal of the DMT group. This often requires careful optimization for your specific synthesizer and synthesis scale.
-
Consider Additives: The addition of a small amount of a scavenger, such as 0.1% ethanol or methanol, to the DCA solution can help to quench the depurinating species.[4]
-
Use Modified Bases: For particularly sensitive sequences, consider using phosphoramidites with base-protecting groups that are more resistant to acid-catalyzed depurination.
Q4: Does temperature affect the rate of depurination?
A4: Yes, temperature can influence the rate of depurination. While solid-phase oligonucleotide synthesis is typically performed at ambient temperature, it's important to be aware that higher temperatures will accelerate the rate of depurination. Conversely, performing the final detritylation at a reduced temperature (e.g., 10°C) has been shown in some cases to decrease the rate of depurination while increasing the rate of detritylation. Consistency in temperature throughout the synthesis process is crucial for reproducible results.
Q5: Can incomplete detritylation be mistaken for depurination?
A5: While both can lead to the presence of shorter oligonucleotides, their origins and the nature of the impurities are different.
-
Depurination results in the loss of a purine base, leading to a truncated product after final deprotection. These are often seen as (n-x) fragments where 'x' corresponds to the position of the lost purine.
-
Incomplete detritylation results in the failure to remove the DMT group from the 5'-hydroxyl of the growing chain. This unreacted chain will not be extended in the subsequent coupling step, leading to the formation of a deletion mutant, specifically an internally deleted sequence, which is capped in the next step. This is different from the 3'-truncated products of depurination. Inefficient detritylation can be identified by a lower than expected absorbance of the DMT cation after the deblocking step.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the purity of phosphoramidite (B1245037) building blocks is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a critical reagent in RNA synthesis. We will delve into High-Performance Liquid Chromatography (HPLC) as the primary method of analysis and compare its performance with alternative techniques such as ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of phosphoramidites. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. Due to the chiral phosphorus center in the phosphoramidite, the pure product typically appears as a pair of closely eluting diastereomers.
A typical purity specification for this compound is ≥98.0% as determined by HPLC.[1]
Common Impurities
Impurities in phosphoramidite preparations can be classified into three main categories:
-
Non-reactive and Non-critical: These do not participate in the synthesis and are easily removed.
-
Reactive but Non-critical: These may be incorporated into the oligonucleotide but are readily separated from the final product.
-
Reactive and Critical: These are incorporated and are difficult or impossible to separate from the desired oligonucleotide, potentially impacting the final product's efficacy and safety.[2]
An example of a critical impurity is the 3'-DMT-5'-phosphoramidite isomer (a "reverse amidite"), which can cause chain termination or incorrect linkages during synthesis.[2] Another potential impurity arises from the migration of the 2'-TBDMS group to the 3' position, leading to the formation of a 2'-phosphoramidite and subsequent unnatural 2'-5' internucleotide linkages.[3]
Comparison of Analytical Methods
While HPLC is a robust method for purity determination, orthogonal techniques like ³¹P NMR and LC-MS provide complementary and often more detailed information. The purity results from RP-HPLC and ³¹P NMR are often in good agreement.[4]
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| RP-HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Purity based on UV absorbance, separation of diastereomers and some impurities. | High resolution, quantitative, widely available. | May not resolve all co-eluting impurities, UV response factors can vary. |
| ³¹P NMR | Nuclear magnetic resonance of the phosphorus-31 nucleus. | Purity based on the relative integration of phosphorus signals.[4] Identifies different phosphorus-containing species (P(III) vs. P(V)). | Rapid, provides structural information about the phosphorus environment, highly specific for phosphorus-containing compounds. | Lower sensitivity than HPLC, may not detect non-phosphorus impurities. |
| LC-MS | Combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. | Provides molecular weight information for the main component and impurities, enabling their identification. | High sensitivity and specificity, allows for the identification of unknown impurities based on their mass-to-charge ratio. | Can be more complex to operate, ionization efficiency can vary between compounds. |
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) Protocol
This protocol is a representative method for the analysis of this compound, based on common practices for similar compounds.[5][6][7]
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: A linear gradient from 50% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile at a concentration of 0.1 to 1.0 mg/mL.
³¹P NMR Spectroscopy Protocol
This protocol provides a general procedure for acquiring ³¹P NMR spectra of phosphoramidites.[4]
-
Spectrometer: 400 MHz NMR spectrometer
-
Solvent: Anhydrous acetonitrile-d3 (B32919) or chloroform-d
-
Pulse Program: Proton-decoupled ³¹P NMR experiment
-
Acquisition: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 128 scans)
-
Data Processing: The main P(III) signal for the two diastereomers is expected around 148-152 ppm. P(V) impurities (e.g., oxidized phosphoramidite) appear at approximately -10 to 10 ppm.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol outlines a general approach for the LC-MS analysis of phosphoramidites.
-
LC System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18, 100 x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to resolve the main peak from impurities.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 200-2000.
-
Data Analysis: Extract ion chromatograms for expected impurities and analyze mass spectra to identify unknown peaks.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship between the different analytical methods.
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Caption: Relationship between HPLC, ³¹P NMR, and LC-MS for phosphoramidite purity analysis.
Conclusion
The purity of this compound is a critical factor for the successful synthesis of high-quality RNA oligonucleotides. While RP-HPLC is a reliable and widely used method for routine purity assessment, a comprehensive quality control strategy should incorporate orthogonal techniques. ³¹P NMR provides valuable information about the phosphorus chemistry of the phosphoramidite, and LC-MS is an indispensable tool for the identification and characterization of impurities. By employing a combination of these analytical methods, researchers and manufacturers can ensure the integrity of their starting materials and the success of their oligonucleotide synthesis endeavors.
References
- 1. shop.hongene.com [shop.hongene.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. usp.org [usp.org]
- 5. ymc.eu [ymc.eu]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC analysis of phosphoramidites using RP or NP conditions [labbulletin.com]
A Researcher's Guide to ³¹P-NMR Analysis of Phosphoramidite Reagents
For researchers, scientists, and professionals in drug development, ensuring the purity and identity of phosphoramidite (B1245037) reagents is a critical step in the synthesis of high-quality oligonucleotides. ³¹P Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy stands out as a powerful and indispensable analytical technique for this purpose. Its high sensitivity to the phosphorus nucleus and the wide chemical shift range provide a clear window into the composition of these crucial reagents.
This guide offers a comparative overview of ³¹P-NMR analysis for various phosphoramidite reagents, complete with experimental data, detailed protocols, and a visual representation of the analytical workflow.
Comparative Analysis of Common Phosphoramidites
The chemical environment of the phosphorus atom in a phosphoramidite is highly sensitive to the attached nucleoside and any modifications. This results in characteristic chemical shifts in the ³¹P-NMR spectrum, allowing for unambiguous identification. Phosphoramidites typically exist as a pair of diastereomers due to the chiral phosphorus center, which often appear as two distinct peaks in the spectrum.[1]
The following table summarizes the typical ³¹P-NMR chemical shifts for common DNA and RNA phosphoramidites. These values are essential for identifying the specific reagent and for spotting any deviations that might indicate the presence of impurities.
| Phosphoramidite Reagent | Typical ³¹P Chemical Shift (ppm) | Notes |
| DNA Amidites | ||
| dA(bz) | ~149.5 | Diastereomeric peaks are often well-resolved. |
| dC(bz) | ~149.2 | |
| dG(ibu) | ~149.0 | |
| T | ~149.8 | |
| RNA Amidites | ||
| A(bz) | 149.0, 149.5 | |
| C(ac) | 149.2, 150.1 | |
| G(ibu) | 148.2, 148.9 | |
| U | 149.3, 149.8 | |
| Modified Amidites | ||
| 5-Me-dC(bz) | ~149.1 | |
| 2'-O-Me A(bz) | 149.1, 149.6 | |
| 2'-O-Me C(ac) | 149.3, 150.2 | |
| 2'-O-Me G(ibu) | 148.3, 149.0 | |
| 2'-O-Me U | 149.4, 149.9 |
Note: Chemical shifts are referenced to an external 85% H₃PO₄ standard. The exact chemical shifts can vary slightly depending on the solvent, concentration, and specific protecting groups used.
Identifying Common Impurities
Beyond confirming the identity of the phosphoramidite, ³¹P-NMR is highly effective at detecting and quantifying common impurities that can compromise the efficiency of oligonucleotide synthesis. These impurities can arise from the synthesis of the phosphoramidite or from its degradation over time.
| Impurity Type | Typical ³¹P Chemical Shift (ppm) | Cause and Impact |
| P(V) Species (Phosphates, H-phosphonates) | -25 to 99[2] | Result from oxidation of the P(III) center. Can lead to chain termination during synthesis. |
| Hydrolysis Products | 50 to -10[1] | Formed by reaction with moisture. These are inactive in the coupling reaction. |
| Other P(III) Impurities | 100 to 169 (excluding the main peaks)[2] | Can include byproducts from the phosphitylation reaction. May lead to the incorporation of incorrect linkages. |
Experimental Protocol for ³¹P-NMR Analysis
This section provides a general protocol for the ³¹P-NMR analysis of phosphoramidite reagents.
1. Sample Preparation:
-
Weigh approximately 10-30 mg of the phosphoramidite reagent directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent. Anhydrous acetonitrile-d₃ (CD₃CN) or chloroform-d (B32938) (CDCl₃) are commonly used. It is crucial to use anhydrous solvents to prevent hydrolysis of the phosphoramidite.
-
If desired, a small amount of an internal standard can be added for quantitative analysis.
-
Cap the NMR tube securely and gently swirl to dissolve the sample completely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a phosphorus probe is recommended.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 or similar) is typically used to obtain a simple spectrum with single peaks for each phosphorus environment.
-
Temperature: Maintain a constant temperature, typically 25 °C.
-
Spectral Width: Set a wide spectral width to encompass the expected chemical shifts of the phosphoramidite and potential impurities (e.g., from 200 ppm to -50 ppm).
-
Number of Scans: The number of scans will depend on the sample concentration and the sensitivity of the spectrometer. Typically, 64 to 256 scans are sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally adequate to allow for full relaxation of the phosphorus nuclei.
-
Referencing: The spectrum should be referenced to an external standard of 85% phosphoric acid (H₃PO₄) at 0 ppm.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Integrate the peaks corresponding to the phosphoramidite diastereomers and any observed impurities.
-
The purity of the phosphoramidite can be calculated from the relative integrals of the main peaks and the impurity peaks.
Experimental Workflow
The following diagram illustrates the key steps in the ³¹P-NMR analysis of phosphoramidite reagents.
Caption: Workflow for ³¹P-NMR Analysis of Phosphoramidites.
Logical Pathway for Quality Assessment
The decision-making process for qualifying a phosphoramidite reagent based on its ³¹P-NMR spectrum follows a logical pathway.
Caption: Decision Pathway for Phosphoramidite Quality Control.
By adhering to a standardized analytical protocol and understanding the characteristic ³¹P-NMR signatures of both pure phosphoramidites and their common impurities, researchers can confidently ensure the quality of their starting materials, leading to more reliable and successful oligonucleotide synthesis.
References
A Comparative Guide to Mass Spectrometry Analysis of Synthetic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic and diagnostic potential of synthetic oligonucleotides has led to a critical need for robust and reliable analytical methods to ensure their quality, purity, and structural integrity. Mass spectrometry (MS) has become an indispensable tool for the characterization of these complex biomolecules. This guide provides an objective comparison of the predominant mass spectrometry-based techniques used for the analysis of synthetic oligonucleotides, supported by experimental data and detailed protocols.
Ionization Techniques: A Head-to-Head Comparison
The two most common ionization techniques for analyzing synthetic oligonucleotides are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).[1][2] Each method presents a unique set of advantages and disadvantages.
MALDI-TOF Mass Spectrometry involves co-crystallizing an oligonucleotide sample with a chemical matrix.[2][3] A pulsed laser desorbs and ionizes the sample, and the time it takes for the ions to travel to a detector is measured to determine their mass-to-charge ratio.[2][3]
Electrospray Ionization Mass Spectrometry (ESI-MS) introduces the sample in a solvent into the mass spectrometer through a fine spray in the presence of a strong electric field.[1][2] This process generates multiply charged ions, allowing for the analysis of large molecules on instruments with a limited mass-to-charge range.[3]
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | Laser-induced desorption/ionization from a solid matrix. | Nebulization and ionization of a liquid sample in an electric field. |
| Typical Mass Range | Effective for oligonucleotides up to ~50 bases.[1][2][3] | Wide mass range, suitable for oligonucleotides >100 bases.[1][2] |
| Ionization State | Primarily singly charged ions ([M+H]+).[1] | Multiple charged ions.[1][3] |
| Data Complexity | Simpler spectra with a single major peak. | Complex spectra requiring deconvolution to determine the neutral mass.[4][5] |
| Mass Accuracy | Typically ± 0.2%.[1] | High mass accuracy, often <0.02%.[1][2] |
| Resolution | Resolution decreases for larger oligonucleotides (>50 bases).[3] | Maintains high resolution across a wide mass range.[1] |
| Throughput | High-throughput capabilities.[1][2][3] | Generally lower throughput than MALDI-TOF. |
| Coupling to LC | Not directly coupled. | Routinely coupled with liquid chromatography (LC-MS).[6] |
| Tolerance to Salts | More tolerant to salts and impurities. | Less tolerant to non-volatile salts, requiring cleaner samples. |
| Fragmentation | Prone to in-source decay and depurination due to laser energy.[1][2] | Milder ionization, but fragmentation can be induced for structural analysis (MS/MS).[7] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
For complex mixtures of oligonucleotides, liquid chromatography is employed prior to mass spectrometry to separate impurities and variants. The two primary LC methods are Ion-Pair Reversed-Phase (IP-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Ion-Pair Reversed-Phase (IP-RP) Chromatography is the gold standard for oligonucleotide analysis, offering excellent resolution.[6][8] It utilizes ion-pairing reagents, such as triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP), to neutralize the negative charges on the phosphate (B84403) backbone, allowing for separation on a reversed-phase column.[9][10][11]
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that separates analytes based on their polarity.[12][13] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, making it compatible with MS without the need for ion-pairing reagents that can cause ion suppression and contaminate the instrument.[6][12][14]
| Feature | Ion-Pair Reversed-Phase (IP-RP) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity, enhanced by ion-pairing with the phosphate backbone. | Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic content.[12][13] |
| Selectivity | Primarily separates based on oligonucleotide length.[15] | Separates based on polarity, offering different selectivity for modified oligonucleotides.[13] |
| MS Compatibility | Requires specific ion-pairing reagents (e.g., TEA/HFIP) for good MS sensitivity.[9][11] Can cause ion suppression and instrument contamination.[16] | Excellent MS compatibility due to the absence of ion-pairing reagents.[6][12][14] |
| Mobile Phase | Uses ion-pairing reagents like triethylamine (TEA) and hexafluoroisopropanol (HFIP).[9][11] | Typically uses acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[6][12] |
| Cost & Toxicity | HFIP is expensive and has higher toxicity. | Mobile phases are generally less expensive and have lower toxicity. |
| Typical Applications | Gold standard for purity analysis and quality control of a wide range of oligonucleotides.[6][9] | Analysis of polar and modified oligonucleotides, and in environments where avoiding ion-pairing reagents is critical.[13][14] |
| Resolution | Generally provides higher resolution for length-based separations.[6][8] | Can provide excellent resolution, especially for closely related polar species.[12] |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) LC-MS
This protocol provides a general procedure for the analysis of synthetic oligonucleotides using IP-RP coupled with ESI-MS.
1. Sample Preparation:
-
Dissolve the oligonucleotide sample in RNase-free water to a final concentration of 10 µM.
-
Desalting is crucial for ESI-MS. If high salt concentrations are present from synthesis, perform ethanol (B145695) precipitation or use a desalting column.[17]
2. LC-MS System:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column suitable for oligonucleotide separations (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent PLRP-S).
-
Mass Spectrometer: An ESI-TOF or ESI-QTOF mass spectrometer.
3. LC Method:
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.[10][11]
-
Mobile Phase B: 15 mM TEA and 400 mM HFIP in 50:50 (v/v) methanol/water or acetonitrile/water.
-
Flow Rate: 0.2-0.4 mL/min for analytical scale.
-
Column Temperature: 60-75°C.
-
Gradient: A typical gradient would be from 20% to 60% B over 15-30 minutes.
4. MS Method:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Mass Range: 400-4000 m/z.
-
Data Analysis: The resulting multiply charged spectrum is deconvoluted to obtain the zero-charge mass of the oligonucleotide.[4][18][19]
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS
This protocol outlines a general procedure for ion-pair-free analysis of oligonucleotides.
1. Sample Preparation:
-
Dissolve the oligonucleotide sample in a solution compatible with the initial mobile phase conditions (e.g., 80% acetonitrile/20% water) to a concentration of 10 µM.
2. LC-MS System:
-
LC System: HPLC or UHPLC system.
-
Column: A HILIC column with an amide or zwitterionic stationary phase (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, Waters ACQUITY Premier BEH Amide).[6]
-
Mass Spectrometer: An ESI-TOF or ESI-QTOF mass spectrometer.
3. LC Method:
-
Mobile Phase A: 95:5 (v/v) acetonitrile/water with 10 mM ammonium acetate.
-
Mobile Phase B: 50:50 (v/v) acetonitrile/water with 10 mM ammonium acetate.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 40-60°C.
-
Gradient: A typical gradient would be from 0% to 50% B over 15-20 minutes.
4. MS Method:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Mass Range: 400-4000 m/z.
-
Data Analysis: Deconvolution of the multiply charged spectrum is performed to determine the intact mass.
Protocol 3: MALDI-TOF MS Sample Preparation
1. Matrix Solution Preparation:
-
Prepare a saturated solution of 3-hydroxypicolinic acid (3-HPA) in 50:50 (v/v) acetonitrile/water.[2][20]
-
Add diammonium hydrogen citrate (B86180) to the matrix solution to a final concentration of 50 mg/mL.
2. Sample Spotting:
-
Mix 1 µL of the oligonucleotide sample (1-10 pmol/µL) with 1 µL of the matrix solution directly on the MALDI target plate.
-
Allow the spot to air dry completely, forming a crystalline matrix.
3. MS Analysis:
-
Acquire the mass spectrum in positive or negative ion mode, depending on the instrument and matrix.
Visualizing the Workflows
Caption: General workflow for LC-MS analysis of synthetic oligonucleotides.
Caption: Workflow for MALDI-TOF MS analysis of synthetic oligonucleotides.
Caption: Decision tree for selecting an appropriate MS method.
Interpreting Mass Spectrometry Data
Accurate interpretation of mass spectra is crucial for quality control. Common observations include:
-
Depurination/Depyrimidination: Loss of a purine (B94841) (dA or dG) or pyrimidine (B1678525) base, resulting in peaks with masses 135 or 151 Da less than the main peak.[1][2] This can occur during synthesis or in the mass spectrometer.[1][2]
-
Incomplete Deprotection: Residual protecting groups from synthesis, such as benzoyl (+104 Da) or isobutyryl (+70 Da), will result in higher mass species.[1] The 5'-dimethoxytrityl (DMT) group adds 302 Da if not completely removed.[1]
-
Salt Adducts: Oligonucleotides readily form adducts with cations like Na+ (+22 Da) and K+ (+38 Da), which can complicate spectra, particularly in ESI-MS.
-
Failed Sequences: Shorter-than-expected sequences (n-1, n-2, etc.) are common synthesis-related impurities that are often separated and identified by LC-MS.
For ESI-MS data, the raw spectrum shows a distribution of multiply charged ions.[19] Deconvolution algorithms are used to process this data and calculate the neutral, zero-charge mass of the oligonucleotide and its impurities.[4][18][19] The accuracy of this process is critical for unambiguous identification.[5] High-resolution mass spectrometry (HRMS) provides the mass accuracy needed to confidently identify and characterize oligonucleotides and their modifications.[7][21][22]
References
- 1. web.colby.edu [web.colby.edu]
- 2. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 3. 質量分析によるオリゴヌクレオチドの品質管理 [sigmaaldrich.com]
- 4. Considerations for deconvolution of oligonucleotide mass spectra in quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. waters.com [waters.com]
- 12. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oligos Made Easy Part 4: HILIC for Oligonucleotide Analysis [knauer.net]
- 14. lcms.cz [lcms.cz]
- 15. lcms.cz [lcms.cz]
- 16. Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. lcms.cz [lcms.cz]
- 19. agilent.com [agilent.com]
- 20. Oligonucleotide analysis and sequencing using MALDI-TOF mass spectrometry [xray.cz]
- 21. bachem.com [bachem.com]
- 22. Oligonucleotide Analysis Applications | Thermo Fisher Scientific - US [thermofisher.com]
A Researcher's Guide to Identifying Synthesis Impurities: A Comparative Analysis of LC-MS and Alternative Methods
In the landscape of drug development and manufacturing, the meticulous identification and quantification of synthesis impurities are paramount to ensuring the safety and efficacy of pharmaceutical products. Regulatory bodies worldwide mandate stringent control of impurities, pushing researchers and scientists to employ highly sensitive and specific analytical techniques. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical methods for impurity profiling, supported by experimental data and detailed protocols.
The Power of LC-MS in Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for impurity analysis due to its exceptional sensitivity, selectivity, and ability to provide structural information.[1][2] The technique couples the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, allowing for the detection and identification of impurities even at trace levels in complex mixtures.[3][4] High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF), further enhance this capability by providing highly accurate mass measurements, which aids in the confident determination of elemental compositions of unknown impurities.[5][6]
Key Advantages of LC-MS:
-
High Sensitivity: Capable of detecting impurities at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[4]
-
Excellent Selectivity: Can distinguish between structurally similar compounds and isomers.[4]
-
Structural Elucidation: Provides valuable information for identifying unknown impurities through fragmentation patterns.[4][7]
-
Versatility: Applicable to a wide range of compounds, including non-volatile and thermally labile molecules.[8]
Performance Comparison of Analytical Techniques
The choice of analytical technique for impurity profiling depends on the specific characteristics of the active pharmaceutical ingredient (API) and the potential impurities. Below is a comparative summary of the performance of LC-MS alongside other commonly used methods.
| Performance Metric | LC-MS/MS | HPLC-UV | GC-MS | NMR | References |
| Limit of Detection (LOD) | 0.6 - 10.0 ng/mL | 0.005% - 0.05% (relative to API) | 0.01 ppm - 10 ppm (for residual solvents) | 0.01% (on a 400 MHz instrument) | [1][9][10] |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.998 | Not typically used for quantification in this context | [9][10] |
| Accuracy (% Recovery) | 94.32% - 107.43% | 98% - 102% | 95% - 105% | Instrument dependent | [9][10] |
| Precision (% RSD) | < 6.5% | < 2.0% (Repeatability) | < 5.0% (Repeatability) | Instrument dependent | [9][10] |
| Primary Application | Broad applicability for known and unknown impurities, including non-volatile and thermally labile compounds. | Quantification of known, UV-active impurities. | Analysis of volatile and semi-volatile impurities, such as residual solvents. | Structural elucidation and quantification of major impurities. | [8][10][11] |
Experimental Workflows and Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results in impurity analysis. Below are representative workflows and methodologies for LC-MS and alternative techniques.
LC-MS Workflow for Impurity Identification
A typical LC-MS workflow for impurity profiling involves several key stages, from sample preparation to data analysis and interpretation.
This protocol is adapted from a workflow for synthetic peptide impurity analysis using a Waters ACQUITY UPLC H-Class Bio System with a Xevo G2-XS QTof MS.
-
Sample Preparation:
-
Dissolve the synthetic peptide sample in an appropriate solvent (e.g., HPLC grade water with 0.1% formic acid).
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Waters CSH C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A 20-minute gradient from 18% to 28% of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) positive.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS.
-
Mass Range: m/z 100-2000.
-
-
Data Processing:
-
Utilize software such as ProMass for MassLynx for automated data processing, including spectral deconvolution and impurity analysis.[12]
-
Alternative Techniques: A Comparative Overview
While LC-MS is a powerful tool, other techniques offer complementary or, in some cases, more suitable solutions for specific impurity profiling needs.
HPLC-UV is a robust and widely used technique for the quantitative analysis of known impurities that possess a UV chromophore.[7][13] It is often used in quality control settings for routine analysis.[14]
Key Features:
-
Excellent for quantifying known impurities against a reference standard.
-
Generally more cost-effective and simpler to operate than LC-MS.[15]
-
Limited to compounds with a UV absorbance and provides no structural information for unknown impurities.[16]
GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents.[8][10]
Key Features:
-
High resolution and sensitivity for volatile compounds.[8]
-
Not suitable for non-volatile or thermally labile molecules.[8]
NMR spectroscopy is an unparalleled technique for the structural elucidation of unknown impurities.[11][17] It provides detailed information about the molecular structure, which is crucial for definitive identification.
Key Features:
-
Provides unambiguous structural information.[11]
-
Can be used for quantitative analysis (qNMR) without the need for a specific reference standard for the impurity.[18]
-
Lower sensitivity compared to MS-based methods, often requiring isolation of the impurity for analysis.[19] A study demonstrated a limit of detection (LOD) of 0.01% on a 400 MHz instrument for an impurity in a drug substance.[1]
Conclusion
The identification and control of synthesis impurities are critical aspects of pharmaceutical development. LC-MS, particularly high-resolution LC-MS, stands out as a versatile and powerful technique for both the detection and identification of a broad range of impurities. However, a comprehensive impurity profiling strategy often benefits from the complementary use of other analytical techniques. HPLC-UV remains a workhorse for routine quality control of known impurities, while GC-MS is essential for monitoring volatile and semi-volatile compounds. NMR spectroscopy provides the definitive structural information required for the unambiguous identification of unknown impurities. The selection of the most appropriate analytical approach should be guided by the specific characteristics of the drug substance and the potential impurities, as well as the regulatory requirements.
References
- 1. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofins.it [eurofins.it]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Pharmaceutical Impurity Detection Using LC-MS/MS - پایش دارو زیست آزما [payeshdarou.ir]
- 5. hpst.cz [hpst.cz]
- 6. agilent.com [agilent.com]
- 7. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iltusa.com [iltusa.com]
- 9. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. veeprho.com [veeprho.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Limit Testing by NMR? - NMR Wiki Q&A Forum [qa.nmrwiki.org]
A Head-to-Head Comparison: DMT-2'-O-TBDMS vs. 2'-O-TOM Protected Phosphoramidites in RNA Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of RNA, the choice of 2'-hydroxyl protecting group on the phosphoramidite (B1245037) monomers is a critical decision that directly impacts the yield, purity, and overall success of oligonucleotide synthesis. The two most prominent protecting groups in widespread use are tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM). This guide provides an objective, data-driven comparison of these two leading chemistries to inform the selection process for your specific research and development needs.
The advent of RNA-based therapeutics, including siRNAs, antisense oligonucleotides, and mRNA vaccines, has placed increasing demands on the efficiency and fidelity of synthetic RNA manufacturing. The bulky nature of the 2'-hydroxyl protecting group is a primary factor differentiating RNA synthesis from its DNA counterpart, influencing coupling kinetics and the purity of the final product. While the TBDMS group has been the historical standard, the TOM group has emerged as a high-performance alternative, particularly for the synthesis of long or challenging RNA sequences.
Performance Comparison: TBDMS vs. TOM
The fundamental difference in performance between TBDMS and TOM-protected phosphoramidites stems from steric hindrance at the 2'-position of the ribose sugar. The TOM group, with its oxymethyl spacer, extends the bulky silyl (B83357) group further from the reaction center, resulting in reduced steric clash during the coupling step.[1][2][3] This seemingly subtle structural modification has significant consequences for the efficiency of oligonucleotide synthesis.
Coupling Efficiency and Crude Purity
TOM-protected phosphoramidites generally exhibit higher coupling efficiencies compared to their TBDMS counterparts.[1][3][4] This advantage is particularly pronounced in the synthesis of longer oligonucleotides, where the cumulative effect of stepwise coupling efficiency dramatically impacts the yield of the full-length product.[1]
Experimental data from the synthesis of a 20-mer RNA oligonucleotide shows a discernible difference in crude purity, with the TOM chemistry yielding a higher percentage of the full-length product.[1] When extrapolated to a longer 100-mer sequence, the advantage of the TOM protecting group becomes even more significant.[1]
| Parameter | DMT-2'-O-TBDMS | 2'-O-TOM | Reference |
| Crude Purity (20-mer) | 77.6% | 80.1% | [1] |
| Extrapolated Crude Purity (100-mer) | 27% | 33% | [1] |
| Typical Coupling Time | 5 - 6 minutes | 2.5 - 6 minutes | [1][5] |
2' to 3' Silyl Migration
A notable drawback of the TBDMS protecting group is its potential to migrate from the 2'-hydroxyl to the 3'-hydroxyl position under certain conditions.[6] This isomerization can lead to the incorporation of unnatural 2'-5' phosphodiester linkages in the growing oligonucleotide chain, compromising the biological activity of the final RNA molecule. The acetal (B89532) linkage of the TOM group is stable under the conditions of oligonucleotide synthesis and deprotection, effectively preventing this undesirable side reaction.[4][7]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and deprotection of RNA oligonucleotides using both TBDMS and TOM-protected phosphoramidites.
Solid-Phase RNA Synthesis (General Protocol)
The synthesis of RNA oligonucleotides using phosphoramidite chemistry is an automated, cyclical process performed on a solid support. Each cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
1. Deblocking (Detritylation): The 5'-DMT (dimethoxytrityl) group of the nucleotide attached to the solid support is removed using a solution of a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent, to expose the 5'-hydroxyl group for the next coupling reaction.
2. Coupling: The next phosphoramidite monomer, activated by a catalyst such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), is added to the reaction column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time is a critical parameter and is generally longer for the more sterically hindered TBDMS-protected phosphoramidites.
3. Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.
4. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution.
This four-step cycle is repeated until the desired full-length oligonucleotide is assembled.
Deprotection and Cleavage
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The deprotection strategies for TBDMS and TOM-protected oligonucleotides differ primarily in the final step of removing the 2'-hydroxyl protecting group.
DMT-2'-O-TBDMS Deprotection Protocol:
This is a two-step process involving base-labile cleavage and deprotection followed by fluoride-mediated removal of the TBDMS groups.
Step 1: Cleavage and Base Deprotection
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add a solution of ammonium (B1175870) hydroxide/methylamine (B109427) (AMA) (1:1 v/v) to the solid support.
-
Incubate at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
Step 2: 2'-O-TBDMS Group Removal
-
To the dried oligonucleotide, add a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in anhydrous N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).
-
Incubate at 65°C for 2.5 hours.
-
Quench the reaction and desalt the oligonucleotide using an appropriate method such as ethanol (B145695) precipitation or size-exclusion chromatography.
2'-O-TOM Deprotection Protocol:
Deprotection of TOM-protected oligonucleotides is generally faster and simpler.
Step 1: Cleavage and Base Deprotection
-
Transfer the solid support to a screw-cap vial.
-
Add a solution of AMA (1:1 v/v) or ethanolic methylamine/aqueous methylamine (EMAM).
-
Incubate at 65°C for 10 minutes (with AMA) or at room temperature overnight (with EMAM). This single step cleaves the oligonucleotide from the support and removes the phosphate and base protecting groups.
-
Cool the vial and transfer the supernatant to a new tube.
-
Evaporate the solution to dryness.
Step 2: 2'-O-TOM Group Removal
-
To the dried oligonucleotide, add a solution of 1M tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF).
-
Incubate at room temperature for 12-16 hours.
-
Quench the reaction and desalt the oligonucleotide.
Visualizing the Chemistries and Workflows
To further clarify the differences between these two phosphoramidite chemistries, the following diagrams illustrate their chemical structures, the general oligonucleotide synthesis cycle, and a comparative deprotection workflow.
Caption: Chemical structures of DMT-2'-O-TBDMS and 2'-O-TOM protected phosphoramidites.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Comparative workflow of deprotection for TBDMS and TOM-protected RNA.
Conclusion
The choice between DMT-2'-O-TBDMS and 2'-O-TOM protected phosphoramidites depends on the specific requirements of the RNA synthesis. For routine synthesis of short oligonucleotides, the more established and cost-effective TBDMS chemistry may be sufficient. However, for the synthesis of long RNA molecules, sequences prone to secondary structure formation, or applications where the utmost purity is required, the superior coupling efficiency and prevention of 2'-5' linkages make 2'-O-TOM protected phosphoramidites the preferred choice. The faster and simpler deprotection protocol for TOM-protected oligonucleotides can also be a significant advantage in high-throughput workflows. Ultimately, a careful consideration of the trade-offs between cost, performance, and the specific synthetic challenge will guide the optimal selection for successful RNA synthesis.
References
A Head-to-Head Battle: Dimethylformamidine (dmf) vs. Isobutyryl (ibu) Protecting Groups for Guanosine in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of protecting group for the exocyclic amine of guanosine (B1672433) is a critical decision that significantly impacts the efficiency, purity, and integrity of the final product. The two most commonly employed protecting groups for this purpose are dimethylformamidine (dmf) and isobutyryl (ibu). This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal protecting group for specific research and development needs.
The primary distinction between the dmf and ibu protecting groups lies in their lability. The dmf group is significantly more labile, allowing for rapid and mild deprotection conditions. This characteristic is particularly advantageous when synthesizing oligonucleotides containing sensitive functional groups that would be compromised by the harsher conditions required to remove the more robust ibu group.[1][2][3] Conversely, the stability of the ibu group can be beneficial during the iterative cycles of solid-phase synthesis, although its removal necessitates more prolonged and aggressive basic treatment.[1][2]
Quantitative Performance Comparison
To facilitate a direct comparison, the following tables summarize key performance metrics for dmf- and ibu-protected guanosine in oligonucleotide synthesis.
| Parameter | dmf-Guanosine | ibu-Guanosine | Reference |
| Deprotection Time | |||
| Concentrated Ammonium (B1175870) Hydroxide (B78521) (55 °C) | ~1 hour | >5 hours | [1] |
| Ammonium Hydroxide/Methylamine (AMA) (65 °C) | ~5-10 minutes | ~5-10 minutes | [4] |
| Final Oligonucleotide Yield | Lower | Higher | [5] |
| (For 2-aminopurine) | (111 OD) | (276 OD) | [5] |
| Depurination Protection | Electron-donating nature of dmf provides protection against depurination during acidic detritylation steps. | Acyl group can be electron-withdrawing, potentially increasing susceptibility to depurination. | [6][7] |
Note: The final oligonucleotide yield data is based on a study using 2-aminopurine, a close analog of guanosine. While indicative, the absolute yields for guanosine may vary. The study highlighted that while coupling efficiencies were comparable, the lower yield with the dmf group might be attributed to its lower stability during synthesis.[5]
Chemical Structures and Reactions
The chemical structures of dmf- and ibu-protected guanosine are distinct, directly influencing their reactivity and stability.
The protection and deprotection reactions for each group follow distinct pathways.
Experimental Protocols
N2-Dimethylformamidine (dmf) Protection of Guanosine
Materials:
-
Guanosine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Methanol (MeOH)
Procedure:
-
Suspend guanosine in methanol.
-
Add an excess of N,N-dimethylformamide dimethyl acetal to the suspension.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure.
-
The crude product can be purified by crystallization or silica (B1680970) gel chromatography to yield N2-dmf-guanosine.
N2-Isobutyryl (ibu) Protection of Guanosine
Materials:
-
Guanosine
-
Pyridine (B92270) (anhydrous)
-
Trimethylsilyl (B98337) chloride (TMS-Cl)
-
Isobutyric anhydride
-
Ammonia (B1221849) solution
Procedure (Transient Protection Method):
-
Co-evaporate guanosine with anhydrous pyridine to remove residual water.
-
Dissolve the dried guanosine in anhydrous pyridine and cool the solution in an ice bath.
-
Add trimethylsilyl chloride (TMS-Cl) dropwise to protect the hydroxyl groups.
-
After stirring, add isobutyric anhydride to the reaction mixture to acylate the exocyclic amine.
-
Once the reaction is complete (monitored by TLC), quench the reaction by adding water.
-
Add ammonia solution to remove the silyl (B83357) protecting groups from the hydroxyls.
-
The N2-isobutyryl-guanosine product is then isolated and purified, typically by silica gel chromatography.
Solid-Phase Oligonucleotide Synthesis and Deprotection Workflow
The choice of protecting group primarily impacts the final deprotection step of the solid-phase synthesis cycle.
Detailed Deprotection Protocols
Standard Deprotection for ibu-Guanosine:
-
After synthesis, the solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
The supernatant containing the oligonucleotide is transferred to a sealed vial.
-
The vial is heated at 55 °C for at least 8 hours (or overnight) to ensure complete removal of the ibu and other base protecting groups.[2]
-
The solution is then cooled, and the ammonia is removed by evaporation.
Fast Deprotection for dmf-Guanosine:
-
Cleavage from the support is achieved as described above.
-
For base deprotection, one of the following methods can be used:
-
After deprotection, the solvent is removed by evaporation.
Conclusion and Recommendations
The selection between dmf and ibu as the protecting group for guanosine is a trade-off between stability during synthesis and the mildness of deprotection conditions.
-
dmf-Guanosine is the preferred choice for the synthesis of oligonucleotides containing sensitive modifications , such as fluorescent dyes, labels, or modified bases that are susceptible to degradation under harsh basic conditions. Its lability allows for rapid deprotection, significantly reducing the overall synthesis time. Furthermore, its electron-donating character offers the added benefit of reducing depurination during the acidic detritylation steps.[6][7] However, the potential for lower stability during synthesis may lead to slightly lower yields of the full-length product and should be considered, especially for long oligonucleotides.[5]
-
ibu-Guanosine is a robust and reliable choice for the routine synthesis of standard, unmodified oligonucleotides. Its greater stability during the synthesis cycles can contribute to higher yields of the desired product.[5] However, the requirement for prolonged and harsher deprotection conditions makes it unsuitable for the synthesis of oligonucleotides with sensitive functionalities.
Ultimately, the optimal choice depends on the specific requirements of the oligonucleotide being synthesized. For complex and sensitive molecules, the advantages of mild and rapid deprotection offered by the dmf group generally outweigh the potential for a modest decrease in yield. For routine, unmodified sequences, the stability and historically proven reliability of the ibu group make it a continued viable option.
References
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: TBDMS vs. ACE Chemistry for RNA Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of RNA, the choice of chemical strategy is paramount to achieving high-yield, high-purity oligonucleotides. Two prominent methods, the traditional tert-butyldimethylsilyl (TBDMS) chemistry and the more recent 2'-acetoxyethyl orthoester (ACE) chemistry, offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to inform your selection process.
At a Glance: Key Performance Metrics
The decision between TBDMS and ACE chemistry often hinges on the desired length of the RNA molecule, required purity, and overall synthesis time. ACE chemistry generally demonstrates superior performance, particularly for longer oligonucleotides.
| Feature | TBDMS Chemistry | ACE Chemistry |
| 2'-Hydroxyl Protecting Group | tert-butyldimethylsilyl (TBDMS) | 2'-bis(acetoxyethoxy)methyl (ACE) |
| Average Stepwise Coupling Efficiency | >98% | >99%[1] |
| Typical RNA Length | Up to 40-60 nucleotides[2][3] | In excess of 100 nucleotides[2][3] |
| Deprotection Conditions | Harsher, requires fluoride (B91410) ions (e.g., TBAF or Et₃N·3HF)[4][5] | Milder, aqueous acidic conditions[2][4] |
| Deprotection Time | Longer | Shorter (e.g., < 30 minutes for 2'-ACE group removal)[2] |
| Final Product Purity | Good, but can be lower for longer sequences | Higher, especially for long RNA[2][3][6] |
Synthesis Yield: A Comparative Analysis
The efficiency of each synthesis cycle directly impacts the overall yield of the full-length RNA product. ACE chemistry consistently exhibits higher coupling efficiencies, which translates to significantly better yields for longer RNA sequences.
| RNA Length | Approximate % Full-Length Product (TBDMS) | Approximate % Full-Length Product (ACE) |
| 21-mer | 65% | 81%[1] |
| 50-mer | 36% | 61%[1] |
| 105-mer | Not readily achievable | Achievable with good purity[1] |
Experimental Workflows: A Visual Comparison
The solid-phase synthesis of RNA using both TBDMS and ACE chemistries follows a cyclical process of deprotection, coupling, capping, and oxidation. However, the specific protecting groups and deprotection steps differ significantly.
TBDMS RNA Synthesis Workflow
Caption: TBDMS RNA synthesis cycle.
ACE RNA Synthesis Workflow
Caption: ACE RNA synthesis cycle.
Detailed Experimental Protocols
The following are generalized protocols for the key steps in both TBDMS and ACE RNA synthesis. Specific timings and reagents may vary based on the synthesizer and scale.
TBDMS Chemistry Protocol
-
Solid-Phase Synthesis: The synthesis is performed on a solid support, typically controlled pore glass (CPG), in an automated synthesizer.
-
Synthesis Cycle:
-
Deprotection: The 5'-dimethoxytrityl (DMT) protecting group is removed with an acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The 2'-O-TBDMS protected phosphoramidite monomer is activated (e.g., with 5-benzylmercapto-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing RNA chain.[7][8][9]
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent further elongation.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine/water/pyridine).
-
-
Cleavage and Base Deprotection: The synthesized RNA is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed using a mixture of concentrated aqueous ammonia and ethanolic methylamine.[7]
-
2'-TBDMS Group Removal: The 2'-TBDMS protecting groups are removed by treatment with a fluoride source, such as triethylamine (B128534) tris(hydrofluoride) (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).[4][7]
-
Purification: The final RNA product is purified using methods like high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[7][8]
ACE Chemistry Protocol
-
Solid-Phase Synthesis: Similar to TBDMS chemistry, synthesis is carried out on a solid support in an automated synthesizer.
-
Synthesis Cycle:
-
Deprotection: The 5'-silyl protecting group is removed using a fluoride source under neutral conditions.[4][10]
-
Coupling: The 2'-ACE protected phosphoramidite monomer is activated and coupled to the growing RNA chain.[10] ACE chemistry is known for its fast coupling rates.[2][3][6]
-
Capping: Unreacted 5'-hydroxyl groups are capped.[10]
-
Oxidation: The phosphite triester is oxidized to a phosphate triester.[10]
-
-
Cleavage and Base Deprotection: The RNA is cleaved from the support, and the nucleobase protecting groups are removed using aqueous N-methylamine.[2]
-
2'-ACE Group Removal: The 2'-ACE protecting groups are rapidly removed under mild acidic aqueous buffer conditions (e.g., pH 3.8) in under 30 minutes.[2][6]
-
Purification: The purified RNA can be obtained through standard methods like HPLC or PAGE. A key advantage of ACE chemistry is that the RNA can be purified with the 2'-protecting group still attached, as the ACE-protected RNA is resistant to nuclease degradation.[4][6]
Chemical Structures of Key Protecting Groups
The choice of protecting group for the 2'-hydroxyl is the fundamental difference between the two chemistries and dictates the overall synthesis and deprotection strategy.
Caption: 2'-Hydroxyl protecting groups.
Conclusion
For the synthesis of standard and shorter length RNA oligonucleotides (up to 40-60 bases), TBDMS chemistry remains a viable and established method. However, for applications requiring longer RNA strands, higher purity, and faster turnaround times, ACE chemistry presents a clear advantage. Its higher coupling efficiency, milder deprotection conditions, and ability to produce very long RNA molecules make it the preferred method for demanding applications in RNA research and therapeutic development.[2][3][6] The ability to purify ACE-protected RNA also offers greater flexibility and stability for downstream applications.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry | Technology Networks [technologynetworks.com]
- 4. atdbio.com [atdbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. kulturkaufhaus.de [kulturkaufhaus.de]
- 8. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 9. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
Unmasking Oligonucleotide Impurities: A Comparative Guide to Mass Spectrometry Characterization of n-1 and Other Failure Sequences
For researchers, scientists, and drug development professionals navigating the complexities of synthetic oligonucleotide production, ensuring the purity and identity of the final product is paramount. The presence of failure sequences, such as n-1 deletions, can significantly impact the efficacy and safety of oligonucleotide-based therapeutics. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these impurities. This guide provides an objective comparison of common MS techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate analytical strategy.
During the chemical synthesis of oligonucleotides, the stepwise addition of nucleotide monomers is not always 100% efficient. This can lead to the formation of "failure sequences," which are shorter than the intended full-length product (FLP). Among the most common of these are "n-1" sequences, which lack a single nucleotide. Other impurities can include n-x shortmers (missing multiple nucleotides), sequences with protecting group remnants, or other modifications.[1][2] The accurate identification and quantification of these impurities are critical for quality control and regulatory compliance.[3]
Comparative Analysis of Mass Spectrometry Platforms
The choice of mass spectrometry platform for oligonucleotide analysis depends on several factors, including the length of the oligonucleotide, the required resolution and mass accuracy, and the desired throughput. The most commonly employed techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) mass analyzers.[2][4]
| Mass Spectrometry Technique | Principle | Advantages | Disadvantages | Typical Mass Accuracy | Throughput |
| MALDI-TOF MS | Sample is co-crystallized with a matrix and ionized by a laser pulse. The time it takes for ions to travel to the detector is proportional to their mass-to-charge ratio.[4] | - High throughput- Relatively simple to operate- High sensitivity for oligonucleotides up to ~50 bases[4] | - Less effective for oligonucleotides >50 bases[4]- Susceptible to salt adduction, which can complicate spectra[5] | ± 0.1% for 22-mers[4] | High |
| ESI-MS | Sample in solution is sprayed through a heated capillary, creating charged droplets that evaporate to produce gas-phase ions.[4] | - Maintains mass accuracy, resolution, and sensitivity over a wide range of oligonucleotide sizes (20 to >120 bases)[4]- Easily coupled to liquid chromatography (LC) for online separation of impurities[6] | - Can be more sensitive to sample purity (salts) than MALDI- Can produce complex spectra with multiple charge states, requiring deconvolution[7] | < 1 ppm with high-resolution instruments[1][8] | Moderate to High (with LC) |
| LC-Q-TOF MS | Combines the separation power of LC with a high-resolution Q-TOF mass analyzer. | - High mass resolution and accuracy, enabling confident identification of co-eluting impurities[6][8]- Capable of MS/MS for sequence confirmation and structural elucidation[9] | - More complex instrumentation and data analysis- Lower throughput compared to direct infusion methods | < 1 ppm[8] | Moderate |
| Cyclic Ion Mobility MS (cIMS) | Separates ions based on their size, shape, and charge in a cyclic ion mobility cell before mass analysis.[10] | - Can separate isomeric impurities with the same mass-to-charge ratio, such as different n-1 deletion isomers[10] | - Emerging technology, less widely adopted- Data analysis can be more complex | High | Low to Moderate |
Experimental Methodologies
The successful characterization of n-1 and other failure sequences by mass spectrometry relies on robust experimental protocols. The following outlines a general workflow and key considerations for sample preparation and analysis.
General Experimental Workflow
Caption: General workflow for the characterization of oligonucleotide impurities.
Key Experimental Protocols
1. Sample Preparation: Desalting
-
Objective: To remove salts (e.g., Na+, K+) that can form adducts with the oligonucleotide, complicating the mass spectrum and reducing sensitivity.[5]
-
Method: A common and effective method is the use of micropipette tips packed with a C18 reversed-phase sorbent.[5]
-
Condition the C18 tip with a solution of 50% acetonitrile (B52724) in water.
-
Equilibrate the tip with deionized water.
-
Load the oligonucleotide sample onto the tip.
-
Wash the tip with deionized water to remove salts.
-
Elute the desalted oligonucleotide with a solution of 50% acetonitrile in water.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To separate the full-length oligonucleotide from its impurities before introduction into the mass spectrometer.
-
Typical System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to an ESI mass spectrometer.[1]
-
Chromatography: Ion-pair reversed-phase (IP-RP) chromatography is widely used for oligonucleotide analysis.[1][6]
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., triethylamine, TEA) and a modifier (e.g., hexafluoroisopropanol, HFIP).[11]
-
Mobile Phase B: An organic solvent such as methanol (B129727) or acetonitrile containing the same ion-pairing agent and modifier.
-
Gradient: A typical gradient runs from a lower to a higher concentration of Mobile Phase B to elute oligonucleotides of increasing length.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI is typically performed in negative ion mode due to the anionic nature of the oligonucleotide phosphate (B84403) backbone.[12]
-
Data Acquisition: Mass spectra are acquired over a relevant mass-to-charge (m/z) range. For impurity analysis, high-resolution mass spectrometry is advantageous.[7][13]
-
MS/MS for Sequencing: To confirm the identity of an impurity, the corresponding ion can be selected and fragmented in the mass spectrometer (e.g., using collision-induced dissociation, CID, or higher-energy collisional dissociation, HCD). The resulting fragment ions can be used to determine the oligonucleotide sequence.[9][12]
-
3. Data Analysis: Deconvolution
-
Objective: To convert the multiply charged ESI mass spectrum into a zero-charge spectrum, which displays the molecular weights of the components in the sample.
-
Software: Specialized software, such as Agilent OpenLab CDS or Thermo Fisher BioPharma Finder, is used to perform deconvolution.[1][7] The software algorithms identify the different charge states of a given molecule and calculate its neutral mass.
Logical Relationships in Impurity Identification
The identification of n-1 and other failure sequences is a logical process of comparing the experimentally measured masses to the theoretical masses of potential impurities.
Caption: Logical process for identifying oligonucleotide impurities by mass.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. idtdna.com [idtdna.com]
- 3. bachem.com [bachem.com]
- 4. web.colby.edu [web.colby.edu]
- 5. A comparative study on methods of optimal sample preparation for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Analysis of Oligonucleotide Impurities Using Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anacura.com [anacura.com]
Stability Showdown: TBDMS vs. Alternative 2'-O-Protecting Groups in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of the 2'-hydroxyl protecting group is a critical decision that significantly impacts yield, purity, and the overall efficiency of the process. The tert-butyldimethylsilyl (TBDMS) group has long been a workhorse in this field, but a new generation of protecting groups promises improved performance. This comprehensive guide provides an objective comparison of the stability and performance of TBDMS against prominent alternatives, supported by experimental data and detailed protocols to inform your selection process.
The ideal 2'-O-protecting group must exhibit robust stability throughout the cycles of oligonucleotide synthesis, yet be readily and cleanly removed under conditions that do not compromise the integrity of the final RNA molecule. This delicate balance of stability and lability is a key determinant of a successful synthesis, particularly for long or modified oligonucleotides.
At a Glance: Comparing Key Performance Metrics
To facilitate a clear comparison, the following table summarizes the key performance characteristics of TBDMS and two popular alternative 2'-O-protecting groups: Triisopropylsilyloxymethyl (TOM) and bis(2-acetoxyethoxy)methyl ether (ACE).
| Feature | TBDMS (tert-butyldimethylsilyl) | TOM (Triisopropylsilyloxymethyl) | ACE (bis(2-acetoxyethoxy)methyl ether) |
| Primary Advantage | Well-established, widely used. | Higher coupling efficiency, especially for long RNAs.[1] | Mild, non-fluoride-based deprotection.[2] |
| Coupling Efficiency | Good, but can be sterically hindered. | Excellent, reduced steric hindrance due to a spacer.[1] | High, comparable to DNA synthesis.[2] |
| Deprotection Conditions | Fluoride (B91410) source (e.g., TBAF, TEA·3HF).[3] | Fluoride source (e.g., TEA·3HF). | Mildly acidic (pH 3.8).[2] |
| Potential Issues | 2' to 3' silyl (B83357) migration can lead to 2'-5' linkages.[4] | More recent, may have less historical data. | Requires a 5'-silyl protecting group for orthogonal deprotection. |
| Stability to Weak Acid/Base | Generally stable. | Stable to weakly acidic and basic conditions.[5] | Labile to acid. |
In-Depth Stability Analysis
While qualitative descriptions of stability are useful, a quantitative understanding is crucial for optimizing synthesis and deprotection protocols. The following data, compiled from various studies, provides a more detailed look at the stability of these protecting groups under different conditions.
Note: Direct comparative studies providing half-lives under identical conditions are scarce in the literature. The following table is a synthesis of available data to provide a relative comparison.
| Condition | TBDMS | TOM | ACE |
| Acidic Conditions (e.g., detritylation) | Generally stable, but some loss can occur with extended exposure. | Reported to be stable to weakly acidic conditions.[5] | Labile, deprotected at pH 3.8.[2] |
| Basic Conditions (e.g., base deprotection) | Some lability, can lead to premature deprotection and chain cleavage. | Stable under standard base deprotection conditions.[5] | Stable. |
| Fluoride Treatment (Deprotection) | Standard deprotection method. | Standard deprotection method. | Not applicable. |
Experimental Protocols
The following are representative protocols for the deprotection of oligonucleotides synthesized with TBDMS, TOM, and ACE 2'-O-protecting groups.
Protocol 1: Fluoride-Mediated Deprotection of TBDMS-Protected Oligonucleotides
This protocol describes a common method for the removal of the TBDMS group using a fluoride source.
Materials:
-
TBDMS-protected oligonucleotide bound to solid support
-
Ammonium (B1175870) hydroxide (B78521)/ethanol (B145695) (3:1, v/v) or aqueous methylamine[3]
-
1 M Tetrabutylammonium fluoride (TBAF) in THF or Triethylamine trihydrofluoride (TEA·3HF)[3]
-
Tris-HCl buffer
-
Ethanol
-
Sodium acetate (B1210297)
Procedure:
-
Cleavage and Base Deprotection:
-
Treat the solid support with a mixture of ammonium hydroxide and ethanol (3:1) for 17 hours at 55°C to cleave the oligonucleotide and remove the base and phosphate (B84403) protecting groups. Alternatively, for faster deprotection, use aqueous methylamine (B109427) at 65°C for 10 minutes.[3]
-
After incubation, cool the vial and carefully transfer the supernatant to a new tube.
-
Evaporate the solution to dryness.
-
-
TBDMS Group Removal:
-
Quenching and Precipitation:
-
Quench the reaction by adding Tris-HCl buffer.
-
Precipitate the deprotected oligonucleotide by adding sodium acetate and ethanol.
-
Centrifuge to pellet the RNA, wash with ethanol, and dry.
-
Protocol 2: Fluoride-Mediated Deprotection of TOM-Protected Oligonucleotides
This protocol outlines the deprotection of TOM-protected RNA, which is similar to that of TBDMS.
Materials:
-
TOM-protected oligonucleotide bound to solid support
-
Ammonium hydroxide/methylamine (AMA) or ethanolic methylamine (EMAM)[6]
-
Triethylamine trihydrofluoride (TEA·3HF) in anhydrous DMSO and TEA[6]
-
Glen-Pak™ RNA Quenching Buffer
Procedure:
-
Cleavage and Base Deprotection:
-
Treat the solid support with AMA solution for 10 minutes at 65°C or with EMAM solution for 6 hours at 35°C (or overnight at room temperature).[6]
-
Cool the vial and transfer the supernatant to a new tube.
-
Evaporate the solution to dryness.
-
-
TOM Group Removal:
-
Dissolve the dried oligonucleotide in anhydrous DMSO.
-
Add TEA, followed by TEA·3HF.
-
Heat the mixture at 65°C for 2.5 hours.[6]
-
-
Quenching and Purification:
-
Cool the solution and add Glen-Pak™ RNA Quenching Buffer.
-
The deprotected RNA can then be purified using a Glen-Pak™ RNA cartridge or by precipitation.
-
Protocol 3: Acidic Deprotection of ACE-Protected Oligonucleotides
This protocol describes the mild acidic deprotection of ACE-protected RNA.
Materials:
-
ACE-protected oligonucleotide (with 5'-silyl group removed)
-
Aqueous buffer, pH 3.8
Procedure:
-
ACE Group Removal:
-
Following the removal of the 5'-silyl group and other protecting groups, dissolve the oligonucleotide in an aqueous buffer.
-
Adjust the pH of the solution to 3.8.
-
Heat the solution at 60°C for 30 minutes.[2]
-
-
Purification:
-
The fully deprotected RNA can then be purified by standard methods such as HPLC or precipitation.
-
Visualizing the Workflow: Oligonucleotide Synthesis and Protecting Group Selection
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical oligonucleotide synthesis workflow and a decision-making process for selecting a 2'-O-protecting group.
Conclusion
The selection of a 2'-O-protecting group is a multifaceted decision that depends on the specific requirements of the oligonucleotide being synthesized. While TBDMS remains a viable and well-understood option, the advantages offered by TOM and ACE in terms of coupling efficiency and deprotection mildness, respectively, make them compelling alternatives, particularly for challenging syntheses. By carefully considering the experimental data and protocols presented in this guide, researchers can make an informed choice to optimize the outcome of their RNA synthesis endeavors.
References
A Comparative Analysis of Deprotection Methods for Synthetic RNA
For researchers, scientists, and drug development professionals, the selection of an appropriate deprotection strategy is a critical step in the synthesis of high-quality RNA. This guide provides a comparative analysis of common deprotection methods, offering insights into their performance, supported by available data, and detailed experimental protocols.
The synthesis of RNA oligonucleotides is a multi-step process that relies on the use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobases, the 2'-hydroxyl group of the ribose sugar, and the phosphate (B84403) backbone. The final and crucial stage of this process is the removal of these protecting groups, known as deprotection, to yield the final, functional RNA molecule. The choice of deprotection method significantly impacts the yield, purity, and integrity of the synthetic RNA. This guide explores the most prevalent chemical and enzymatic deprotection strategies, providing a framework for selecting the optimal method based on the specific requirements of the RNA sequence and its intended application.
Chemical Deprotection Strategies
Chemical deprotection methods are widely used and typically involve a two-step process: 1) removal of the protecting groups from the exocyclic amines of the nucleobases and the phosphate groups, and 2) removal of the 2'-hydroxyl protecting group. The choice of reagents and conditions is dictated by the type of protecting groups used during synthesis.
Silyl-Based Protection (TBDMS and TOM)
The tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM) groups are common choices for protecting the 2'-hydroxyl of ribonucleosides. Deprotection of these silyl (B83357) ethers is a cornerstone of many RNA synthesis protocols.
Key Deprotection Reagents and Conditions:
-
Fluoride-based reagents: Tetrabutylammonium fluoride (B91410) (TBAF) and triethylamine (B128534) trihydrofluoride (TEA·3HF) are the most common reagents for removing silyl protecting groups.
-
Base Deprotection: A mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) is frequently used for the rapid removal of standard base protecting groups.[1] For more sensitive RNA modifications, a milder "UltraMild" deprotection using ammonium (B1175870) hydroxide/ethanol (B145695) can be employed.[1]
Performance Characteristics:
TBDMS-based chemistry is a workhorse in many labs, offering a good balance of cost and performance.[2] However, it can be associated with lower coupling efficiencies for longer RNA strands and the potential for 2'-to-3' silyl migration.[3] TOM-protected monomers were developed to overcome some of these limitations, exhibiting higher coupling efficiency and stability.[3][4] Purification of RNA synthesized using these methods, for instance with Glen-Pak cartridges, can routinely yield purities between 90% and 95%.[1][2]
2'-ACE (Acetoxyethyl Orthoester) Chemistry
The 2'-acetoxyethyl orthoester (ACE) protecting group offers a distinct advantage, particularly for the synthesis of long and highly modified RNA molecules.[5]
Key Deprotection Steps:
-
Phosphate Deprotection: Removal of methyl protecting groups from the phosphates.
-
Base and Support Cleavage: Treatment with aqueous methylamine cleaves the RNA from the solid support and removes the exocyclic amine protecting groups.
-
2'-ACE Group Removal: The final deprotection is achieved under mild acidic conditions (e.g., pH 3.8).[5]
Performance Characteristics:
2'-ACE chemistry is reported to have faster coupling rates and higher stepwise coupling yields (>99%), leading to higher purity of the final product, especially for RNA sequences exceeding 40 nucleotides.[5] The ability to purify the RNA with the 2'-ACE groups still attached provides an added layer of protection against ribonucleases.[3]
Photolabile Protecting Groups
Photolabile protecting groups, such as the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, offer an orthogonal deprotection strategy where the protecting group is removed by exposure to UV light.[6] This method allows for spatially and temporally controlled deprotection.
Key Deprotection Step:
-
UV Irradiation: The deprotection is achieved by irradiating the sample with UV light at a specific wavelength.
Performance Characteristics:
Photolabile deprotection is particularly useful for applications like microarray synthesis.[6] The entire post-synthetic processing can be performed on the solid support, simplifying the workflow.[7] However, the efficiency of photocleavage and potential for photodamage to the RNA are important considerations.
Enzymatic Deprotection and Ligation
An alternative to purely chemical synthesis and deprotection is the use of enzymes. Enzymatic ligation, for instance, can be used to assemble shorter, chemically synthesized RNA fragments into a longer final product.
Key Enzymes:
-
T4 RNA Ligase: This enzyme can be used to join single-stranded RNA molecules.
Performance Characteristics:
Enzymatic ligation can offer significant advantages in terms of yield and purity. One study reported a 3-4 times higher yield and a 10-15% improvement in purity for single guide RNAs (sgRNAs) produced by enzymatic ligation compared to traditional solid-phase synthesis.[8] This approach is particularly beneficial for the production of very long or complex RNA molecules that are challenging to synthesize chemically. However, the efficiency of enzymatic ligation can be sequence-dependent and may require optimization.[9]
Comparative Data
| Deprotection Method | Typical Purity | Typical Yield (1 µmol scale) | Key Advantages | Key Disadvantages |
| TBDMS/TOM with Fluoride | 90-95% (with cartridge purification)[1][2] | 50-80 OD[1][2] | Well-established, cost-effective. | Can be challenging for long RNAs, potential for silyl migration (TBDMS). |
| 2'-ACE Chemistry | High (>99% stepwise coupling)[5] | High, especially for long RNA[5] | Excellent for long and modified RNA, mild final deprotection. | May be more expensive than silyl-based methods. |
| Photolabile Deprotection | Dependent on photocleavage efficiency | Variable | Orthogonal, spatially and temporally controlled. | Potential for photodamage, may require specialized equipment. |
| Enzymatic Ligation | High (10-15% improvement over chemical)[8] | High (3-4x higher than chemical)[8] | Excellent for very long/complex RNA, high fidelity. | Sequence-dependent efficiency, may require more complex workflow. |
Experimental Protocols
Protocol 1: TBDMS Deprotection (DMT-off)
This protocol describes a typical deprotection procedure for RNA synthesized using TBDMS-protected phosphoramidites.
-
Cleavage and Base Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1 mL of AMA (ammonium hydroxide/40% methylamine, 1:1 v/v).[9]
-
Incubate at 65°C for 10 minutes.[9]
-
Cool the vial and transfer the supernatant to a new tube.
-
Wash the support with RNase-free water and combine the supernatants.
-
Evaporate the solution to dryness in a vacuum concentrator.
-
-
2'-TBDMS Deprotection:
-
Desalting:
-
Add 25 µL of 3 M Sodium Acetate (B1210297).[10]
-
Add 1 mL of n-butanol and vortex.
-
Cool at -70°C for 30 minutes.
-
Centrifuge to pellet the RNA.
-
Wash the pellet with 70% ethanol and dry.
-
Resuspend the purified RNA in an appropriate RNase-free buffer.
-
Protocol 2: 2'-ACE Deprotection
This protocol outlines the deprotection steps for RNA synthesized using 2'-ACE chemistry.
-
Phosphate Deprotection (on synthesizer):
-
Treat the solid support with a solution of 1 M disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate (S2Na2) in DMF.
-
-
Cleavage and Base Deprotection:
-
Treat the support with 40% aqueous methylamine at 55°C for 10 minutes.[5]
-
Collect the supernatant containing the 2'-ACE protected RNA.
-
Lyophilize to dryness.
-
-
Purification (Optional but Recommended):
-
Purify the 2'-ACE protected RNA by HPLC or PAGE.
-
-
2'-ACE Deprotection:
-
Dissolve the purified RNA in a buffer at pH 3.8 (e.g., 100 mM acetate buffer).
-
Incubate at 60°C for 30 minutes.[5]
-
Lyophilize or desalt to obtain the final RNA product.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the deprotection and purification processes for the different chemistries.
Caption: Comparative workflow of major RNA deprotection strategies.
Caption: Workflow for enzymatic ligation of synthetic RNA fragments.
Conclusion
The choice of an RNA deprotection method is a critical decision that influences the overall success of synthetic RNA production. Silyl-based chemistries like TBDMS and TOM provide reliable and cost-effective solutions for routine RNA synthesis. For long or highly modified RNA, 2'-ACE chemistry offers significant advantages in terms of yield and purity. Photolabile deprotection provides a unique tool for specialized applications requiring spatial control. Finally, enzymatic ligation presents a powerful strategy for constructing very long and complex RNA molecules with high fidelity. By carefully considering the factors outlined in this guide, researchers can select the most appropriate deprotection strategy to obtain high-quality RNA for their specific research and development needs.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. atdbio.com [atdbio.com]
- 4. phenomenex.com [phenomenex.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. An orthogonal photolabile linker for the complete "on-support" synthesis/fast deprotection/hybridization of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An orthogonal photolabile linker for the complete “on-support” synthesis/fast deprotection/hybridization of RNA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. glenresearch.com [glenresearch.com]
A Researcher's Guide to the Validation of Full-Length Biopharmaceutical Products by Analytical HPLC and MS
For researchers, scientists, and drug development professionals, the rigorous validation of full-length protein and peptide products is a critical step to ensure product identity, purity, and quality. This guide provides a comparative overview of key analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—offering insights into their principles, applications, and the experimental data they generate.
This guide will delve into the primary HPLC and MS methods used for the characterization of full-length biopharmaceuticals. We will explore detailed experimental protocols and present quantitative data in a clear, comparative format to aid in method selection and implementation.
Comparing Analytical HPLC Techniques for Full-Length Product Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating and purifying proteins based on their physicochemical properties.[1] The choice of HPLC method depends on the specific characteristics of the protein and the information required. The following table compares the most common HPLC techniques used in the analysis of full-length protein products.
| Technique | Principle of Separation | Primary Application for Full-Length Products | Key Experimental Parameters | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[1] | Purity assessment, formulation development, and peptide mapping after enzymatic digestion.[1][2] | Stationary phase (e.g., C4, C8, C18), mobile phase composition (e.g., acetonitrile (B52724), water, trifluoroacetic acid), gradient, and temperature.[3][4] | High resolution and sensitivity.[4] | Can cause protein denaturation due to the use of organic solvents, potentially leading to loss of biological activity.[5] |
| Ion-Exchange Chromatography (IEX-HPLC) | Separates molecules based on their net surface charge through interactions with a charged stationary phase.[6][7] | Analysis of charge variants (e.g., deamidation, glycosylation variants), and purification.[8] | Stationary phase (anion or cation exchanger), mobile phase pH, and salt concentration for elution.[9][10] | High capacity and resolution for charge-based separations.[10] | Highly dependent on the isoelectric point (pI) of the protein and the pH of the mobile phase.[6] |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius (size and shape).[11][12] | Detection and quantification of aggregates and fragments.[13][14] | Column pore size, mobile phase composition, and flow rate.[15] | Mild, non-denaturing conditions that preserve the native protein structure and biological activity.[12][15] | Lower resolution compared to other HPLC methods; not suitable for separating proteins of similar size.[11] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity under non-denaturing conditions.[16][17] | Analysis of product variants with subtle differences in hydrophobicity, such as antibody-drug conjugates (ADCs) and oxidized forms.[5] | Stationary phase hydrophobicity, salt type and concentration in the mobile phase.[17][18] | Maintains the native protein structure and biological activity.[5] | Can be more complex to develop methods for compared to RP-HPLC. |
Mass Spectrometry for Definitive Full-Length Product Validation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise molecular weight information and structural details.[19] It is a cornerstone for the validation of biopharmaceuticals.
Intact Mass Analysis
Intact mass analysis involves the measurement of the molecular weight of the entire, non-digested protein.[20] This provides a rapid assessment of product identity and can reveal heterogeneity due to post-translational modifications (PTMs).[20][21]
| Technique | Ionization Principle | Primary Application for Full-Length Products | Key Experimental Parameters | Advantages | Limitations |
| Electrospray Ionization (ESI-MS) | Generates gaseous ions from a liquid solution by applying a high voltage, creating an aerosol.[19] | Accurate molecular weight determination of intact proteins and analysis of non-covalent complexes.[22] | Solvent composition, flow rate, capillary voltage, and desolvation temperature. | High accuracy and resolution; suitable for coupling with liquid chromatography (LC-MS).[19] | Can be sensitive to buffer components and salts. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) | A laser strikes a matrix containing the analyte, leading to desorption and ionization.[19] | Rapid molecular weight determination of intact proteins, especially for larger molecules.[22] | Matrix selection, laser intensity, and detector voltage. | High sensitivity, rapid analysis, and tolerance to some buffers and salts.[19] | Generally provides lower resolution and accuracy for large proteins compared to ESI-MS. |
Peptide Mapping
Peptide mapping, or bottom-up proteomics, involves the enzymatic digestion of the protein into smaller peptides, which are then analyzed by LC-MS/MS.[2][23] This technique is crucial for confirming the primary amino acid sequence and identifying and locating PTMs.[24][25]
| Parameter | Description |
| Sequence Coverage | The percentage of the protein's amino acid sequence that is identified by the detected peptides. High sequence coverage provides greater confidence in the product's identity.[2] |
| Post-Translational Modifications (PTMs) | MS-based methods can detect and localize a wide range of PTMs, including phosphorylation, glycosylation, oxidation, and deamidation.[26][27][28] |
| Disulfide Bond Analysis | Peptide mapping can be used to confirm the correct disulfide bridging patterns within the protein. |
Experimental Workflow for Validation
The following diagram illustrates a typical workflow for the comprehensive validation of a full-length biopharmaceutical product, integrating both HPLC and MS techniques.
Caption: Workflow for full-length product validation.
Detailed Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) for Purity Analysis
-
Column: A C4 or C8 column with a wide pore size (e.g., 300 Å) is typically used for intact protein analysis. For peptide mapping, a C18 column is common.[29]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[3]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the protein or peptides. A typical gradient for intact protein analysis might be 20-80% B over 30 minutes.
-
Flow Rate: Typically 0.5-1.0 mL/min for analytical columns.
-
Temperature: Elevated temperatures (e.g., 60-80°C) can improve peak shape for large proteins.[3]
-
Detection: UV absorbance at 214 nm and 280 nm.
Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
-
Column: A silica-based column with a defined pore size suitable for the molecular weight range of the protein and its aggregates.[15]
-
Mobile Phase: A buffer that maintains the native structure of the protein, typically a phosphate (B84403) or Tris buffer at physiological pH (e.g., 150 mM sodium phosphate, pH 7.0).
-
Flow Rate: A low flow rate (e.g., 0.5 mL/min) is often used to ensure high resolution.
-
Detection: UV absorbance at 280 nm.
Intact Mass Analysis by LC-ESI-MS
-
LC System: An RP-HPLC system as described above is often coupled directly to the mass spectrometer. A rapid gradient is used to desalt the sample before it enters the MS.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is used.
-
Ionization Mode: Positive ion mode is typically used for proteins.
-
Data Analysis: The resulting multi-charged spectrum is deconvoluted to determine the zero-charge molecular weight of the protein.
Peptide Mapping by LC-MS/MS
-
Protein Digestion:
-
Denature the protein using a denaturant (e.g., urea) and a reducing agent (e.g., dithiothreitol, DTT) to break disulfide bonds.
-
Alkylate the free cysteine residues (e.g., with iodoacetamide) to prevent disulfide bond reformation.
-
Exchange the buffer to one suitable for enzymatic digestion (e.g., ammonium (B1175870) bicarbonate).
-
Add a protease, such as trypsin, and incubate at 37°C for several hours to overnight.[30]
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated using RP-HPLC with a C18 column and a gradient of acetonitrile in water with 0.1% formic acid.[30]
-
The eluting peptides are ionized by ESI and analyzed by a mass spectrometer operating in a data-dependent acquisition (DDA) mode. In DDA, the instrument performs a full scan to detect peptide ions, followed by fragmentation (MS/MS) of the most intense ions to obtain sequence information.
-
-
Data Analysis: The MS/MS spectra are searched against a database containing the expected protein sequence to identify the peptides and any modifications.[30]
The validation of full-length biopharmaceutical products is a multifaceted process that requires the application of orthogonal analytical techniques. By combining the separative power of HPLC with the detailed molecular information provided by mass spectrometry, researchers can confidently establish the identity, purity, and quality of their products, a critical requirement for regulatory approval and clinical success. For further guidance on method validation, it is recommended to consult regulatory guidelines such as those provided by the FDA.[31][32][33][34]
References
- 1. HPLC for Protein Characterization | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Peptide Mapping by LC-MS/MS - Syd Labs [sydlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Ion Exchange Chromatography Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 8. sinobiological.com [sinobiological.com]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. Size Exclusion (SEC) HPLC Columns for Aggregate Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. goldbio.com [goldbio.com]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. bio-works.com [bio-works.com]
- 17. Introduction to Hydrophobic Interaction Chromatography | Bio-Rad [bio-rad.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Characterization of Protein Structure: The Value of Intact Mass Analysis [sartorius.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. How to Determine the Molecular Weight of Protein? - Creative Proteomics [creative-proteomics.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Peptide Mapping | LC/MS Analysis of Proteins and Peptides : Shimadzu (Deutschland) [shimadzu.de]
- 26. pubs.acs.org [pubs.acs.org]
- 27. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 28. Applications and Advantages of Mass Spectrometry in Post-Translational Modifications Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 29. elementlabsolutions.com [elementlabsolutions.com]
- 30. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 31. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 32. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 33. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 34. downloads.regulations.gov [downloads.regulations.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
For researchers and scientists engaged in drug development and oligonucleotide synthesis, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a crucial reagent in RNA synthesis. Adherence to these procedures will mitigate risks and ensure a compliant and safe laboratory environment.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1] It is harmful if swallowed and can cause skin irritation.[2] Therefore, mandatory personal protective equipment (PPE) includes safety goggles, chemical-resistant gloves, and a laboratory coat. In case of a spill, the material should be absorbed with an inert substance like vermiculite (B1170534) or dry sand, collected in a sealed container for disposal, and the affected area decontaminated with alcohol.[1]
Disposal Plan: A Step-by-Step Deactivation Protocol
The primary and safest method for the disposal of this compound waste involves a controlled deactivation process through hydrolysis.[1] The reactive phosphoramidite (B1245037) group is sensitive to moisture and can be intentionally hydrolyzed to a less reactive H-phosphonate species.[1] This procedure should be performed for small quantities of expired or unused solid waste or residues in empty containers.[1]
Experimental Protocol for Deactivation:
-
Preparation: All operations must be conducted within a certified chemical fume hood while wearing all necessary PPE.[1]
-
Dissolution: For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile (B52724). For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]
-
Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate (NaHCO₃). A general guideline is to use a 10-fold excess of the bicarbonate solution by volume to ensure complete hydrolysis.[1] The weak basic condition helps to neutralize any acidic byproducts.[1]
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[1]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]
Quantitative Data and Materials
| Parameter | Value/Material | Purpose |
| Deactivating Agent | 5% w/v Sodium Bicarbonate (NaHCO₃) (aq) | Facilitates hydrolysis and neutralizes acidic byproducts.[1] |
| Solvent | Anhydrous Acetonitrile (ACN) | To dissolve solid phosphoramidite waste.[1] |
| Ratio (Deactivating Agent:Phosphoramidite Solution) | ~10:1 by volume | Ensures complete hydrolysis.[1] |
| Reaction Time | Minimum 24 hours | To ensure complete deactivation of the phosphoramidite.[1] |
| Storage Temperature (Unused Product) | -20 °C, dry | To maintain chemical stability.[3] |
Disposal Workflow
Caption: Workflow for the safe deactivation and disposal of phosphoramidite waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
